3-Vinylphenol
Description
Properties
IUPAC Name |
3-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
| Record name | Phenol, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-18-8 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Vinylphenol: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylphenol, also known as 3-hydroxystyrene, is an organic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring both a reactive vinyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a variety of molecules, including pharmaceutical agents and polymers. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and applications in drug development.
Core Data: CAS Number and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 620-18-8 to this compound.[1][2] A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 620-18-8 |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 3-ethenylphenol |
| Synonyms | 3-Hydroxystyrene, m-Vinylphenol |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 105 °C at 5 mmHg | |
| Melting Point | 1 °C | |
| Flash Point | 104 °C | |
| Density | 1.055 g/cm³ | |
| Refractive Index | 1.5804 | |
| Vapor Pressure | 0.0427 mmHg at 25 °C | |
| pKa | 9.79 ± 0.10 (Predicted) | |
| Solubility | Soluble in alcohols, ethers, ketones, and esters. Slightly miscible with water. | [3] |
| Storage Conditions | Store at -20°C under an inert atmosphere. Air and heat sensitive. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this protocol, 3-hydroxybenzaldehyde (B18108) is reacted with a phosphorus ylide to yield this compound.
Materials and Reagents:
-
3-Hydroxybenzaldehyde
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise. A color change to deep yellow or orange is indicative of ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the 3-hydroxybenzaldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Synthesis of this compound from Cardanol (B1251761)
A sustainable route to this compound involves the use of cardanol, a renewable resource derived from cashew nut shell liquid (CNSL).[4] The process involves a two-step reaction sequence: ethenolysis followed by isomerizing ethenolysis.[4][5][6][7]
Step 1: Ethenolysis of Cardanol to 3-(non-8-enyl)phenol
Materials and Reagents:
-
Cardanol
-
Hoveyda-Grubbs 1st generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or 2-methyl tetrahydrofuran (2-MeTHF)
-
Ethene (ethylene) gas
Procedure:
-
In a high-pressure reactor, dissolve cardanol (1 equivalent) in anhydrous DCM or 2-MeTHF.
-
Add the Hoveyda-Grubbs 1st generation catalyst (0.3 mol%).
-
Pressurize the reactor with ethene gas (10 bar).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction, vent the reactor and concentrate the mixture under reduced pressure.
-
The crude 3-(non-8-enyl)phenol can be purified by column chromatography. A yield of approximately 96% can be expected.[5]
Step 2: Isomerizing Ethenolysis of 3-(non-8-enyl)phenol to this compound
Materials and Reagents:
-
3-(non-8-enyl)phenol
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))
-
DTBPMB (1,2-bis(di-tert-butylphosphino)methane)
-
MSA (methanesulfonic acid)
-
M1 catalyst (a ruthenium-based metathesis catalyst)
-
Toluene
-
Ethene (ethylene) gas
Procedure:
-
Isomerization:
-
In a reaction vessel, dissolve 3-(non-8-enyl)phenol (1 equivalent) in toluene.
-
Add [Pd₂(dba)₃], DTBPMB, and MSA.
-
Heat the mixture at 80 °C for 64-96 hours to isomerize the double bond.[6]
-
-
Metathesis:
-
To the crude product from the isomerization step, add the M1 catalyst.
-
Pressurize the vessel with ethene gas.
-
Stir the reaction at room temperature.
-
The resulting this compound can be purified by distillation under reduced pressure. This two-step process can afford this compound in good yield.[6]
-
Biological Activities and Applications in Drug Development
This compound serves as a key intermediate in the synthesis of several pharmaceutical drugs.[4] Its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, are also of significant interest to researchers.
Role as a Pharmaceutical Intermediate
This compound is a crucial precursor for the synthesis of various drugs, including:
-
Norfenefrine, Rac-Phenylephrine, and Etilefrine: These adrenergic agents are used to manage hypotension. The synthesis involves hydroxyamination of this compound, followed by methylation or ethylation.[4][7]
-
Fenoprofene: This non-steroidal anti-inflammatory drug (NSAID) can be synthesized from a derivative of this compound through a series of reactions including C-O coupling and methoxycarbonylation.[4][7]
Antimicrobial Activity
Phenolic compounds are known to exhibit broad-spectrum antimicrobial properties.[8][9] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[3] The lipophilic nature of the phenol (B47542) allows it to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[8]
Antioxidant Activity
The antioxidant properties of phenolic compounds stem from their ability to act as free radical scavengers.[1][10][11][12] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1][11] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.[11]
Anti-inflammatory Activity
Phenolic compounds have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways.[13][14][15][16] Key mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that lead to the production of inflammatory mediators.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Wittig Reaction for this compound Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 620-18-8) For Research [benchchem.com]
- 5. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 11. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylphenol, also known as 3-hydroxystyrene, is an organic compound of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring both a vinyl group and a phenolic hydroxyl group, imparts a versatile reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities and potential mechanisms of action.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 620-18-8 | [1][2] |
| Molecular Formula | C₈H₈O | [1][3] |
| Molecular Weight | 120.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 1 °C | [4] |
| Boiling Point | 230.8 °C at 760 mmHg; 105 °C at 5 mmHg | [4] |
| Density | 1.055 - 1.06 g/cm³ (at 20°C) | [4] |
| Vapor Pressure | 0.0427 mmHg at 25 °C | [4] |
| Flash Point | 103.5 - 104 °C | [4] |
| Refractive Index | 1.5804 | [4] |
Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| pKa | 9.79 ± 0.10 (Predicted) | [4] |
| LogP | 2.03520 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| ¹H NMR | Vinyl proton signals at δ 5.1–5.3 ppm and phenolic -OH at δ 9–10 ppm are characteristic. | [1] |
| ¹³C NMR | Data available to confirm structure. | [1] |
| Mass Spectrometry (GC-MS) | Used to confirm molecular weight and fragmentation patterns. | [1][5][6] |
Synthesis and Reactivity
Synthesis
A prominent and sustainable method for the synthesis of this compound is from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL).[1][7][8] This process typically involves a two-step route:
-
Ethenolysis of Cardanol: Cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol.[7][8]
-
Isomerizing Ethenolysis: The intermediate is then subjected to isomerizing ethenolysis to yield this compound.[7][8]
This bio-based route is advantageous due to its high yield (65-78%) and the generation of valuable byproducts like 1-octene (B94956) and propene.[1][9]
Reactivity and Stability
This compound is a reactive molecule due to the presence of both the vinyl and hydroxyl functional groups.
-
Polymerization: The vinyl group can undergo radical polymerization, making it a useful monomer for producing phenolic resins and various copolymers.[1] To prevent premature polymerization during storage, it is often stabilized with inhibitors like tert-butylcatechol (TBC).[1]
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.
-
Stability: this compound is sensitive to air and heat, necessitating storage at low temperatures (e.g., -20°C) under an inert atmosphere to maintain its stability and prevent degradation or unwanted polymerization.[1]
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this purpose.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is solidified by cooling below its melting point.
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).
-
The melting point range is reported as T1-T2.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
Place a small amount (a few milliliters) of this compound into the test tube.
-
Invert a sealed capillary tube and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and observe the capillary tube.
-
A slow stream of bubbles will emerge from the open end of the capillary as the liquid is heated.
-
When a rapid and continuous stream of bubbles is observed, note the temperature. This is the boiling point at the recorded atmospheric pressure.
-
For accuracy, the heating should be slow and uniform.
Biological Activity and Mechanisms of Action
In vitro studies have indicated that this compound possesses promising biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1]
Antioxidant Activity
The antioxidant properties of this compound are attributed to its phenolic structure.[1] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Caption: Proposed antioxidant mechanism of this compound.
Anti-inflammatory Activity
This compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.[1] While the precise signaling pathway for this compound is not fully elucidated, the mechanism of a structurally related compound, 2-methoxy-4-vinylphenol (B128420), involves the suppression of the NF-κB and MAPK signaling pathways.[10][11][12] A plausible pathway for this compound is depicted below.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity
This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
Caption: Proposed antimicrobial mechanism of this compound.
Conclusion
This compound is a versatile chemical compound with a well-characterized profile of physicochemical properties. Its synthesis from renewable resources and its demonstrated biological activities make it a compound of high interest for ongoing and future research in drug development, polymer science, and green chemistry. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in their work with this valuable molecule.
References
- 1. This compound (CAS 620-18-8) For Research [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. This compound|lookchem [lookchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-Vinylphenol molecular weight and formula
An In-depth Technical Guide to 3-Vinylphenol
This technical guide provides a comprehensive overview of this compound (also known as 3-ethenylphenol or m-hydroxystyrene), a versatile organic compound with significant applications in pharmaceutical synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.
Core Molecular Information
This compound is a phenolic compound distinguished by a vinyl group attached to the phenolic ring.[1] Its chemical structure is fundamental to its reactivity and utility as an intermediate in various chemical syntheses.[1]
Table 1: Chemical Identity and Molecular Properties of this compound
| Identifier | Value | Source |
| Chemical Formula | C₈H₈O | [1][2][3][4][5][6][7] |
| Molecular Weight | 120.15 g/mol | [1][2][6][7] |
| CAS Number | 620-18-8 | [1][2][3][5] |
| IUPAC Name | 3-ethenylphenol | [6] |
| Canonical SMILES | C=CC1=CC(=CC=C1)O | [3][6] |
| InChIKey | YNGIFMKMDRDNBQ-UHFFFAOYSA-N | [1][6] |
| Synonyms | 3-Ethenylphenol, 3-Hydroxystyrene, m-Hydroxystyrene, m-Vinylphenol | [2][5][7] |
Physicochemical and Safety Data
The physical properties and handling requirements are critical for laboratory use. This compound is an air- and heat-sensitive liquid, often stabilized with tert-butylcatechol (TBC) to prevent polymerization.[1]
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Appearance | Colorless to Light yellow clear liquid | [7] |
| Boiling Point | 105°C at 5 mmHg; 230.8°C at 760 mmHg | [1][3] |
| Melting Point | 1°C | [3] |
| Density | 1.055 g/cm³ | [3] |
| Flash Point | 103.5°C | [3] |
| Refractive Index | 1.5804 | [3] |
| Purity | >98% | [5][7] |
| Storage | Store sealed and frozen (-20°C) under an inert gas | [1] |
| Primary Hazards | Corrosive, Irritant | [6] |
Experimental Protocols and Synthesis
This compound can be synthesized through several methods. A notable sustainable approach involves the use of cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL).[1]
Synthesis of this compound from Cardanol
A significant and green route for producing this compound involves a two-step process starting from cardanol.[1][8] This method is advantageous due to its use of a renewable precursor and high yields.[1][9]
Methodology:
-
Ethenolysis of Cardanol: Cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol as an intermediate.[8][9]
-
Isomerizing Ethenolysis: The intermediate, 3-(non-8-enyl)phenol, is then subjected to a one-pot isomerizing ethenolysis using palladium-based catalysts.[1][8]
This process achieves high yields, typically between 65-78%.[1] The metathesis reaction is effective in dichloromethane (B109758) (DCM), but greener solvents like 2-methyl tetrahydrofuran (B95107) have been shown to produce similar results.[8][9]
Alternative Synthesis: Ring-Closing Enyne Metathesis (RCEM)
An alternative laboratory-scale synthesis involves the use of Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEM) followed by tautomerization.[10] This method provides selective access to the compound and avoids the formation of regioisomers.[10]
Applications in Drug Development
This compound is a critical intermediate in the synthesis of several important pharmaceutical compounds.[1] Its versatile structure allows for its incorporation into a range of drug molecules.
Synthesis of Norfenefrine and Related Drugs
This compound is a key precursor for Norfenefrine, which can then be converted to other sympathomimetic amines.[1]
Experimental Protocol for Norfenefrine Synthesis:
-
Yield: This reaction typically achieves yields exceeding 70%.[8][9]
-
Further Synthesis: Norfenefrine can be subsequently methylated or ethylated to produce rac-Phenylephrine and Etilefrine, respectively.[1][8]
Synthesis of Fenoprofen
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), can also be synthesized from this compound derivatives.[1]
Experimental Protocol for Fenoprofen Synthesis:
-
Starting Material: 1-Phenoxy-3-vinylbenzene (derived from this compound via C-O coupling).[1]
-
Reaction: Enantioselective, branch-selective methoxycarbonylation.[1]
-
Catalyst System: A combination of Pd/DTBPMB with rac-BINOL-phosphoric acid is used.[1]
-
Yield: The reaction yields 82% of the desired branched product with an 88% enantiomeric excess.[1]
Biological Activity and Other Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives exhibit potential biological activities.
-
Antimicrobial Properties: In vitro studies have suggested that this compound shows antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli.[1]
-
Antioxidant and Anti-inflammatory: The compound has also demonstrated antioxidant and anti-inflammatory properties.[1] The mechanism of action is linked to its ability to form vinylphenols through decarboxylation, which then exhibit these activities.[1]
-
Polymer Chemistry: this compound is a valuable monomer for producing phenolic resins and various copolymers used in advanced materials such as microphotoresists and ion exchange resins.[1]
Safety and Handling Protocols
Proper handling of this compound is essential due to its hazardous nature. It is classified as corrosive and an irritant.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area or under a fume hood to prevent inhalation of vapors.[1]
-
Storage: The compound is air- and heat-sensitive and must be stored in a tightly sealed container under an inert atmosphere at -20°C to prevent polymerization and degradation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Emergency Procedures:
References
- 1. This compound (CAS 620-18-8) For Research [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound|620-18-8 - MOLBASE Encyclopedia [m.molbase.com]
- 5. BioOrganics [bioorganics.biz]
- 6. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (stabilized with TBC) | CymitQuimica [cymitquimica.com]
- 8. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 9. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 620-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. This compound | 620-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Profile of 3-Vinylphenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-vinylphenol (also known as 3-hydroxystyrene), a valuable intermediate in the synthesis of pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals from the aromatic protons, the vinyl group protons, and the phenolic hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~9.0 - 10.0 | Singlet (broad) | - | 1H |
| Ar-H | ~6.7 - 7.3 | Multiplet | - | 4H |
| -CH=CH₂ | ~6.6 - 6.8 | Doublet of doublets | trans: ~17.6, cis: ~10.9 | 1H |
| -CH=CH₂ (trans) | ~5.7 - 5.9 | Doublet | ~17.6 | 1H |
| -CH=CH₂ (cis) | ~5.2 - 5.4 | Doublet | ~10.9 | 1H |
Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent and may be exchangeable with D₂O.
¹³C NMR Data
The ¹³C NMR spectrum of this compound displays distinct signals for each of the eight carbon atoms in its structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH (C1) | ~155 - 157 |
| C-H (Ar) | ~113 - 130 |
| C-vinyl (C3) | ~138 - 140 |
| -CH=CH₂ | ~136 - 138 |
| -CH=CH₂ | ~113 - 116 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the hydroxyl, aromatic, and vinyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3600 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| ~3100 - 3000 | C-H stretch | Aromatic & Vinyl | Medium |
| ~1630 | C=C stretch | Vinyl | Medium |
| ~1600, ~1485 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O stretch | Phenolic | Strong |
| ~990, ~910 | C-H bend (out-of-plane) | Vinyl | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 120.15 g/mol , the mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Proposed Fragment | Significance |
| 120 | [M]⁺ | Molecular Ion |
| 119 | [M-H]⁺ | Loss of a hydrogen radical |
| 91 | [M-CHO]⁺ | Loss of a formyl radical |
| 65 | [C₅H₅]⁺ | Loss of CO and OH |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Gas Chromatography (GC): Inject a small volume of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.
-
Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron impact ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for obtaining and interpreting spectroscopic data.
An In-depth Technical Guide on the Solubility of 3-Vinylphenol
This technical guide provides a comprehensive overview of the solubility of 3-vinylphenol (also known as 3-hydroxystyrene) in various solvents. The information is targeted towards researchers, scientists, and drug development professionals who utilize this compound in their work. This guide covers qualitative solubility predictions, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound and its Solubility
This compound is an organic compound featuring both a hydroxyl (-OH) and a vinyl (-CH=CH₂) functional group attached to a benzene (B151609) ring. Its chemical structure, specifically the presence of a polar hydroxyl group and a nonpolar vinylphenyl group, dictates its solubility characteristics. Understanding the solubility of this compound is paramount in various applications. In the pharmaceutical industry, solubility is a critical factor for drug formulation and bioavailability. In polymer science, it is essential for polymerization processes and the synthesis of specialty polymers.
Solubility Profile of this compound
Currently, there is a lack of extensive, publicly available quantitative data on the solubility of this compound in a wide array of solvents. However, based on the principle of "like dissolves like" and the known solubility of its isomer, 4-vinylphenol (B1222589), a qualitative solubility profile can be predicted. For instance, 4-vinylphenol is reported to be soluble in alcohol, moderately soluble in ethanol, and has a water solubility of approximately 3.3 g/L. Similar trends can be anticipated for this compound.
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxyl group can form hydrogen bonds with water, but the larger nonpolar vinylbenzene structure limits solubility. |
| Methanol (B129727) | Very Soluble | Methanol is a polar protic solvent that can effectively solvate the hydroxyl group through hydrogen bonding. | |
| Ethanol | Very Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a good solvent for this compound. | |
| Isopropanol | Soluble | Isopropanol is a good solvent, though its larger nonpolar alkyl group may slightly decrease its solvating power compared to methanol and ethanol. | |
| Polar Aprotic | Acetone (B3395972) | Very Soluble | The polarity of acetone allows for strong dipole-dipole interactions with the hydroxyl group of this compound. |
| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ester functionality allow it to effectively dissolve this compound. | |
| Nonpolar Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can engage in π-π stacking interactions with the benzene ring of this compound, contributing to solubility. |
| Nonpolar Aliphatic | Hexane (B92381) | Insoluble | As a nonpolar solvent, hexane has weak interactions with the polar hydroxyl group, resulting in poor solubility. |
Note: The information in this table is based on chemical principles and data from analogous compounds. For precise quantitative values, experimental determination is recommended.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3][4][5] The concentration of the resulting saturated solution can then be quantified using an appropriate analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6][7][8]
3.1. Materials and Equipment
-
High-purity this compound
-
Analytical grade solvents
-
Volumetric flasks and pipettes
-
Sealed vials (e.g., screw-cap test tubes or scintillation vials)
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or GC)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for several hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant. This can be achieved by using a syringe and needle, followed by filtration through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument (e.g., measuring absorbance at λmax for UV-Vis spectroscopy).[9]
-
Analyze the saturated solution sample (potentially after appropriate dilution) using the same analytical method.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: A flowchart of the shake-flask method for solubility determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dual Nature of Vinylphenols: From Flavor Determinants to Bioactive Molecules – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylphenols, volatile phenolic compounds, are significant molecules naturally occurring in a variety of fermented foods and beverages, where they play a crucial role in defining the sensory profile. Beyond their organoleptic properties, emerging research has highlighted their potential as bioactive compounds with pharmacological relevance. This technical guide provides an in-depth exploration of the natural occurrence of vinylphenols, their biosynthetic pathways in microorganisms, and their impact on cellular signaling. Detailed experimental protocols for their analysis and quantification are provided, alongside a comprehensive summary of their concentrations in various sources. This guide is intended to be a valuable resource for researchers in food science, microbiology, and drug development.
Natural Occurrence of Vinylphenols
Vinylphenols, most notably 4-vinylphenol (B1222589) and 4-vinylguaiacol, are predominantly found in products of microbial fermentation.[1] Their presence is a hallmark of certain alcoholic beverages like specific types of beer and wine, as well as other fermented products such as soy sauce.[2]
In the context of winemaking, the yeast Brettanomyces bruxellensis is a well-known producer of 4-vinylphenol and its reduced form, 4-ethylphenol, which at high concentrations can impart undesirable "barnyard" or medicinal off-flavors.[1] Conversely, in many top-fermented beers, particularly German-style wheat beers, 4-vinylguaiacol is a key flavor compound, contributing desirable spicy and clove-like notes.[3][4] Lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing vinylphenols from hydroxycinnamic acid precursors.[5]
The occurrence of these compounds is not limited to beverages. 4-Vinylguaiacol, for instance, is a naturally extracted compound from corn ethanol (B145695) fermentation volatiles and can be found in food products like coffee, grapes, and tobacco.[6][7] 4-Vinylphenol has been identified in the medicinal herb Hedyotis diffusa Willd and wild rice.[8]
Table 1: Quantitative Occurrence of 4-Vinylphenol and 4-Vinylguaiacol in Various Products
| Product | Compound | Concentration Range | Reference(s) |
| White Wines | 4-Vinylphenol | 70 - 1150 µg/L | [1] |
| White Wines | 4-Vinylguaiacol | 10 - 490 µg/L | [1] |
| German Wines (Württemberg region) | Vinylphenols | up to 1207 µg/L | [6] |
| Top-fermented Wheat Beers | 4-Vinylguaiacol | 2.418 - 2.6133 mg/L | [3][4] |
| Top-fermented Wheat Beers | 4-Vinylphenol | 1.0095 - 1.402 mg/L | [3][4] |
| Sake | 4-Vinylguaiacol | 38 - 181 µg/L | [9] |
| Sake | 4-Vinylphenol | 24 - 145 µg/L | [9] |
| Wort (pre-fermentation) | 4-Vinylguaiacol | 0.05 - 0.28 mg/L | [9] |
Biosynthesis of Vinylphenols
The biosynthesis of vinylphenols in microorganisms is a well-characterized enzymatic process. The primary precursors for these compounds are hydroxycinnamic acids, which are abundant in plant materials used in fermentation processes, such as grapes and barley. Specifically, p-coumaric acid is the precursor to 4-vinylphenol, while ferulic acid is the precursor to 4-vinylguaiacol.[10][11]
The key enzyme responsible for this transformation is phenolic acid decarboxylase (PAD) .[11] This enzyme catalyzes the non-oxidative decarboxylation of the hydroxycinnamic acid, removing the carboxyl group from the side chain to form the vinyl group.[6][10] Certain microorganisms, including yeasts of the Brettanomyces and Dekkera genera, and some species of lactic acid bacteria like Lactobacillus and Pediococcus, possess the gene encoding for PAD and are thus capable of producing vinylphenols.[5]
In some microorganisms, a further enzymatic step can occur where vinylphenols are reduced to their corresponding ethylphenols by a vinylphenol reductase .[12] This is particularly relevant in the context of wine spoilage by Brettanomyces, where 4-vinylphenol is reduced to the more potent off-flavor compound, 4-ethylphenol.
Experimental Protocols
Accurate quantification of vinylphenols is crucial for both quality control in the food and beverage industry and for research into their biological activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Quantification of Vinylphenols in Beverages by HPLC
This protocol is adapted from a method for the analysis of 4-vinylguaiacol and 4-vinylphenol in top-fermented wheat beers.[1][3]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
-
4-Vinylphenol and 4-vinylguaiacol standards
Procedure:
-
Sample Preparation: Degas the beer or wine sample. No pre-filtration is typically required if the sample is clear.[6]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol/ultrapure water/phosphoric acid (400:590:10, v/v/v).[1]
-
HPLC Conditions:
-
Calibration: Prepare a series of standard solutions of 4-vinylphenol and 4-vinylguaiacol in a suitable solvent (e.g., the mobile phase) at concentrations spanning the expected range in the samples. Generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the samples and standards into the HPLC system. Identify and quantify the vinylphenols based on their retention times and the calibration curve.
Analysis of Vinylphenols by GC-MS
This protocol is a general guideline based on methods for volatile phenol (B47542) analysis in alcoholic beverages.[5][13]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile phenols (e.g., DB-heavy-wax or equivalent)
-
Stir bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) device (optional, for sample pre-concentration)
Reagents:
-
Organic solvent for extraction (e.g., Freon 11, dichloromethane)
-
Internal standard (e.g., 2,3-dimethylphenol)
-
4-Vinylphenol and 4-vinylguaiacol standards
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample, add an internal standard.
-
Extract the sample with a suitable organic solvent.
-
Separate the organic layer and concentrate if necessary under a gentle stream of nitrogen.
-
-
Sample Preparation (SBSE):
-
Dilute the beverage sample with a buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Add an internal standard.
-
Perform SBSE according to the manufacturer's instructions.
-
Thermally desorb the analytes from the stir bar in the GC inlet.[13]
-
-
GC-MS Conditions:
-
Injector Temperature: 250-260°C
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature of around 230-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
-
Quantification: Create a calibration curve using standards prepared in a matrix similar to the sample. Quantify the analytes based on the ratio of their peak area to that of the internal standard.
Phenolic Acid Decarboxylase (PAD) Enzyme Assay
This protocol allows for the determination of PAD activity in microbial extracts or purified enzyme preparations.[2]
Reagents:
-
Sodium phosphate-citrate buffer (e.g., 200 mM, pH 6.0)
-
p-Coumaric acid or ferulic acid solution (e.g., 50 mM)
-
Methanol
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 0.8 mL of buffer, 0.1 mL of the substrate solution, and 0.1 mL of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding 2 mL of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter. Analyze the filtrate by HPLC (as described in section 3.1) to quantify the amount of vinylphenol produced.
-
Blank Control: Prepare a blank control by replacing the enzyme solution with buffer.
-
Activity Calculation: One unit of PAD activity can be defined as the amount of enzyme that produces 1 µmol of vinylphenol per minute under the specified conditions.
Impact on Cellular Signaling Pathways
Recent studies have revealed that vinylphenols, particularly 4-vinylguaiacol (also known as 2-methoxy-4-vinylphenol), possess significant biological activities, including anti-inflammatory and anticancer effects.[14][15] These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
4-Vinylguaiacol has been shown to exert potent anti-inflammatory effects by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[16][17] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines.
4-Vinylguaiacol inhibits this cascade by:
-
Preventing the degradation of IκBα: This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[16]
-
Inhibiting the phosphorylation of MAPK proteins: This includes p38, ERK1/2, and JNK, which are upstream regulators of inflammatory responses.[16][18]
Experimental Workflow for Monitoring Vinylphenol Production
A systematic workflow is essential for studying the microbial production of vinylphenols. This involves screening for producing organisms, optimizing fermentation conditions, and analyzing the final product.
Conclusion and Future Perspectives
Vinylphenols are multifaceted compounds with significant implications for the food and pharmaceutical industries. Their roles as key flavor components in fermented products are well-established, and the biosynthetic pathways leading to their formation are understood in detail. The analytical methods for their quantification are robust and sensitive, allowing for precise control and monitoring in various matrices.
The emerging evidence of their bioactivity, particularly the anti-inflammatory properties of 4-vinylguaiacol, opens up new avenues for research and development. Further investigation into the molecular mechanisms underlying these effects and the exploration of other potential therapeutic applications are warranted. The development of microbial strains with optimized vinylphenol production capabilities could lead to novel biotechnological processes for the synthesis of these valuable compounds for use as natural food additives or as lead structures in drug discovery programs. This guide provides a solid foundation for professionals seeking to delve into the fascinating world of vinylphenols.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Biological Activity of 3-Vinylphenol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Vinylphenol and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a vinyl group attached to a phenol (B47542) ring, have demonstrated potential as antimicrobial, antioxidant, and anti-inflammatory agents.[1] Their versatile chemical structure allows for various modifications, leading to a broad spectrum of biological effects and potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways involved in their mechanism of action.
Introduction
Phenolic compounds are a large and ubiquitous group of secondary metabolites in plants, known for their health-promoting properties, primarily attributed to their antioxidant activity. This compound, also known as 3-hydroxystyrene, is a naturally occurring phenolic compound and a key intermediate in the synthesis of various pharmaceutical drugs.[1] Its derivatives have shown promise in several areas of drug development. This guide aims to be a comprehensive resource for researchers and professionals working on the development and evaluation of this compound-based compounds.
Biological Activities
Antimicrobial Activity
This compound has been shown to exhibit significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | 0.5 | [1] |
| Escherichia coli | 1.0 | [1] |
| Pseudomonas aeruginosa | 1.5 | [1] |
Note: The effectiveness of derivatives of this compound may vary and requires individual testing.
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives is crucial for their antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity of these compounds is often evaluated using various in vitro assays.
Table 2: Antioxidant Activity of this compound and Its Derivatives (Hypothetical Data)
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | |
| This compound | ABTS Radical Scavenging | Data not available | |
| Derivative A | DPPH Radical Scavenging | Value | |
| Derivative B | ABTS Radical Scavenging | Value |
This table is a template for researchers to populate with their experimental data.
Anti-inflammatory Activity
Studies on derivatives of this compound, such as 2-methoxy-4-vinylphenol (B128420), have shed light on the potential anti-inflammatory mechanisms of this class of compounds. These effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.[2]
Table 3: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| Compound | Assay | Target | IC50 (µM) | Reference |
| 2-Methoxy-4-vinylphenol | NO Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | Value | [2] |
| 2-Methoxy-4-vinylphenol | PGE2 Production Inhibition in LPS-stimulated RAW264.7 cells | COX-2 | Value | [2] |
| This compound | NO Production Inhibition | iNOS | Data not available | |
| Derivative C | Cytokine (TNF-α) Inhibition | NF-κB | Value |
This table is a template for researchers to populate with their experimental data.
Cytotoxicity
Evaluating the cytotoxic potential of this compound and its derivatives is crucial for drug development to ensure their safety. Cytotoxicity is typically assessed against various cancer and normal cell lines.
Table 4: Cytotoxicity of this compound and Its Derivatives (Hypothetical Data)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | MTT | Data not available | |
| This compound | A549 | MTT | Data not available | |
| Derivative D | MCF-7 | MTT | Value | |
| Derivative E | Normal Fibroblasts | MTT | Value |
This table is a template for researchers to populate with their experimental data.
Signaling Pathways
The biological activities of this compound and its derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Based on studies of related phenolic compounds, the NF-κB and MAPK signaling pathways are key targets in their anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. 2-methoxy-4-vinylphenol has been shown to inhibit the translocation of p65 to the nucleus, thereby suppressing the inflammatory response.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, ERK1/2, and JNK. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, leading to the production of inflammatory mediators. 2-methoxy-4-vinylphenol has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated cells.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound and its derivatives.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagents and Materials:
-
This compound or its derivative (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
This compound or its derivative (Test Compound)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Reagents and Materials:
-
This compound or its derivative (Test Compound)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal volumes of A and B mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite (B80452).
-
-
Calculation: The concentration of nitrite in the supernatant is determined from the standard curve. The percentage of inhibition of NO production is calculated as: % Inhibition = [ (NO_LPS - NO_sample) / NO_LPS ] x 100 Where NO_LPS is the nitrite concentration in LPS-stimulated cells without the test compound, and NO_sample is the nitrite concentration in cells treated with both LPS and the test compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, antioxidant, and anti-inflammatory properties make them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding of their biological activities, the signaling pathways they modulate, and the experimental protocols required for their evaluation. Further research is warranted to fully elucidate their therapeutic potential and to synthesize novel derivatives with enhanced efficacy and safety profiles.
References
In-depth Technical Guide: Thermal Stability and Degradation of 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Vinylphenol, a key intermediate in pharmaceutical and polymer synthesis, exhibits a susceptibility to thermal degradation, a critical consideration for its storage, handling, and application in various manufacturing processes. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. Due to a notable scarcity of direct experimental studies on this compound, this guide synthesizes available information on structurally analogous compounds, including its isomer 4-vinylphenol (B1222589) and other simple phenolic molecules, to project a likely thermal behavior profile. The content herein covers anticipated thermal stability parameters, potential degradation products, and hypothetical degradation mechanisms, supported by detailed, generalized experimental protocols for relevant analytical techniques.
Introduction
This compound (3-hydroxystyrene) is a valuable organic compound utilized in the synthesis of various pharmaceuticals and as a monomer in the production of specialty polymers. Its chemical structure, featuring both a vinyl group and a phenolic hydroxyl group, renders it susceptible to thermal stress, which can lead to polymerization, decomposition, and the formation of undesirable byproducts. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring product purity, optimizing reaction conditions, and establishing safe handling and storage protocols. This guide aims to provide an in-depth technical resource on this topic, drawing upon data from related compounds to build a comprehensive picture in the absence of direct studies.
Thermal Stability Analysis
Estimated Thermal Stability Parameters
The thermal stability of this compound is expected to be influenced by the vinyl group, which can undergo exothermic polymerization, and the phenolic group, which can participate in various decomposition reactions at elevated temperatures. The following table summarizes the anticipated thermal properties based on data from analogous compounds.
| Parameter | Estimated Value/Range | Analytical Technique | Notes and Comments |
| Onset of Decomposition (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) | This estimation is based on the general stability of simple phenolic compounds. The presence of the vinyl group may slightly lower the onset temperature due to potential polymerization initiation. |
| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | Derivative Thermogravimetry (DTG) | The peak decomposition temperature is likely to fall within this range, corresponding to the primary fragmentation of the molecule. |
| Glass Transition Temperature (Tg) | Not applicable | Differential Scanning Calorimetry (DSC) | As a small molecule that is liquid at room temperature, this compound does not exhibit a glass transition. |
| Boiling Point | 231 °C at 760 mmHg | Not Applicable | This is an established physical property and serves as an upper limit for processing under atmospheric pressure without decomposition. |
Note: The values presented are estimations and should be confirmed by empirical analysis.
Thermal Degradation Pathways and Products
The thermal degradation of this compound is anticipated to proceed through several complex pathways, including polymerization, cleavage of the vinyl group, and fragmentation of the aromatic ring. Pyrolysis studies of related vinylphenols, such as 4-vinylphenol and 4-vinyl guaiacol, suggest the formation of a variety of degradation products.
Hypothetical Degradation Pathways
The following diagram illustrates a plausible, non-exhaustive set of degradation pathways for this compound under thermal stress.
Caption: Hypothetical degradation pathways of this compound.
Anticipated Degradation Products
Based on the pyrolysis of analogous compounds, the thermal degradation of this compound is likely to yield a complex mixture of products. The following table summarizes the expected major and minor degradation products.
| Product Category | Specific Compounds | Expected Abundance | Analytical Technique for Identification |
| Polymeric Material | Poly(this compound) | Major (at lower temperatures) | Gel Permeation Chromatography (GPC), FTIR |
| Reduced Side-Chain | 3-Ethylphenol | Major | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| Vinyl Group Cleavage | Phenol | Major | Py-GC-MS |
| Dehydroxylated Products | Styrene | Minor | Py-GC-MS |
| Ring Fragmentation | Benzene, Toluene | Minor | Py-GC-MS |
| Gaseous Products | Carbon monoxide, Carbon dioxide, Water | Minor | Py-GC-MS with appropriate detector |
Experimental Protocols
To facilitate further research into the thermal properties of this compound, this section provides detailed, generalized methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air for oxidative degradation studies) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetry (DTG) curve.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve and the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.
-
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To investigate thermal transitions such as melting and polymerization.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from ambient temperature to 250 °C at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool to ambient temperature at 10 °C/min.
-
Reheat to 250 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization, decomposition).
-
Determine the peak temperatures and enthalpies of transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: Perform pyrolysis at a series of temperatures (e.g., 300 °C, 400 °C, 500 °C, 600 °C) to observe the change in degradation products with temperature.
-
GC Separation:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient suitable for separating the expected range of aromatic and aliphatic compounds (e.g., start at 40 °C, ramp to 280 °C).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.
-
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each degradation product based on peak area.
-
Caption: Workflow for Py-GC-MS Analysis.
Conclusion and Recommendations
While direct experimental data on the thermal stability and degradation of this compound is currently lacking, this guide provides a robust, albeit estimated, framework based on the behavior of structurally similar compounds. It is strongly recommended that empirical studies utilizing TGA, DSC, and Py-GC-MS be conducted to validate and refine the information presented herein. Such data will be invaluable for the safe and efficient use of this compound in research and industrial applications. For professionals in drug development, a thorough understanding of the thermal stability of this key intermediate is crucial for preventing the introduction of process-related impurities. Researchers in polymer science will benefit from this data in optimizing polymerization conditions and understanding the thermal limits of resulting polymers.
A Technical Guide to 3-Vinylphenol: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-vinylphenol (CAS 620-18-8), a versatile phenolic compound with significant applications in pharmaceutical synthesis and polymer chemistry. This document details its commercial availability and purity levels, alongside comprehensive experimental protocols for its synthesis, purification, and analysis. It is intended to serve as a critical resource for professionals in research and drug development.
Commercial Suppliers and Purity of this compound
This compound is available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. The compound is often supplied with a stabilizer, such as tert-butylcatechol (TBC), to prevent polymerization. Below is a summary of commercial suppliers and the typical purities they offer.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Ambeed) | 95% | Supplied as a liquid.[1] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Stabilized with TBC.[2] |
| Benchchem | >98% | For research use only.[3] |
| BioOrganics | >98% | |
| CP Lab Safety | min 99% | |
| LookChem | 99% | Data from raw suppliers listed on the platform.[4] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and required scale.
a) Dehydrogenation of Ethylphenols: A common industrial method involves the dehydrogenation of ethylphenols. This process typically yields a mixture of vinylphenol isomers (o-, m-, and p-vinylphenol) along with unreacted ethylphenol.[5]
b) Synthesis from Cardanol (B1251761): A sustainable route utilizes cardanol, a renewable resource derived from cashew nut shell liquid (CNSL). The process involves a two-step sequence: ethenolysis of cardanol to produce 3-non-8-enylphenol, followed by isomerizing ethenolysis using palladium-based catalysts to yield this compound with high yields (65-78%).[3]
c) Acid-Catalyzed Dehydration: this compound can be synthesized via the acid-catalyzed elimination of water from 3-(1-hydroxyethyl)phenol.[3]
d) Decarboxylation of Hydroxycinnamic Acids: The decarboxylation of p-coumaric acid, often facilitated by microorganisms like lactobacteria, is another viable synthetic pathway.[3] The catalytic mechanism involves the conversion of the p-hydroxycinnamic acid to a semi-quinone, which then spontaneously decarboxylates to the vinyl compound.[3]
Purification Methods
Crude this compound from synthesis contains various impurities, including other alkylphenols, polymers, and hydrocarbons, necessitating purification.[6]
a) Alkali Extraction: A patented method describes the purification of crude vinylphenol by countercurrent extraction.[6] The process involves contacting the crude material with an aqueous alkali solution and a water-insoluble organic solvent. This separates the more acidic vinylphenol from less acidic impurities.[6]
b) Laboratory-Scale Recrystallization: For smaller scales, recrystallization has been described as a method for purifying this compound.[6]
Purity Analysis
To ensure the quality and identity of this compound for research and development, several analytical techniques are employed.
a) Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of this compound and identifying any volatile impurities. It confirms the compound's molecular weight and fragmentation pattern.[3] A general protocol involves dissolving the sample in a suitable solvent like dichloromethane (B109758) and analyzing it on a system equipped with a low-polarity capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase).[7]
Detailed Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a 1 ng/µL solution of the this compound sample in dichloromethane.[7]
-
GC Instrument Conditions:
-
Injector: 275 °C, Splitless mode (1 min)[7]
-
Oven Program: Initial temperature of 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[7]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
-
Column: A low-polarity silarylene phase column (e.g., TraceGOLD TG-5SilMS or equivalent).[7]
-
-
MS Instrument Conditions:
-
Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC). The mass spectrum should be compared against a reference spectrum for identity confirmation.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule. Key signals to verify include the vinyl proton signals and the phenolic hydroxyl proton.[3]
Applications in Drug Development and Polymer Chemistry
This compound is a key building block in the synthesis of various pharmaceutical compounds and polymers.
Pharmaceutical Intermediates
It serves as a crucial intermediate in the production of several drugs.[3] Its vinyl group and phenolic hydroxyl group provide reactive sites for further chemical modification.
-
Norfenefrine: Synthesized through the hydroxyamination of this compound.[3]
-
rac-Phenylephrine and Etilefrine: Produced by methylation and ethylation of the intermediate norfenefrine.[3]
-
Fenoprofen: This nonsteroidal anti-inflammatory drug (NSAID) is synthesized using derivatives of this compound in a branch-selective methoxycarbonylation reaction.[3]
Caption: Synthetic pathways from this compound to pharmaceuticals.
Polymer Chemistry
Beyond pharmaceuticals, this compound is a valuable monomer for producing specialized polymers. These include phenolic resins used in advanced applications like microphotoresist materials, thermosetting resins, and ion-exchange resins.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quality control analysis of commercially supplied this compound.
Caption: Quality control workflow for this compound analysis.
References
- 1. This compound | 620-18-8 [sigmaaldrich.com]
- 2. This compound (stabilized with TBC) | CymitQuimica [cymitquimica.com]
- 3. This compound (CAS 620-18-8) For Research [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Safety of 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Vinylphenol, a reactive phenolic compound, serves as a valuable intermediate in the synthesis of various pharmaceuticals and polymers. Its inherent instability and potential health hazards necessitate a comprehensive understanding of its safety, handling, and storage protocols. This technical guide provides an in-depth overview of the essential precautions required to ensure the safe and effective utilization of this compound in a laboratory setting.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of the inherent properties of this compound is fundamental to its safe handling. The following tables summarize its key physical, chemical, and toxicological characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 620-18-8 | [1] |
| Molecular Formula | C₈H₈O | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Colorless to light yellow or clear dark brown liquid/oil | [2][3] |
| Boiling Point | 105 °C at 5 mmHg | [4] |
| Flash Point | 104 °C | [5] |
| Specific Gravity | 1.06 | [5] |
| Stability | Air and heat sensitive; may polymerize. Often stabilized with tert-butylcatechol (TBC). | [4] |
Table 2: Toxicological Data and Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330 | [6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 | [6] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature and reactivity, strict adherence to safe handling protocols is paramount when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][7]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving. | To prevent skin contact, which can cause irritation and potential absorption.[4][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes, which can cause serious irritation.[8] |
| Face Protection | Face shield. | Recommended when handling larger quantities or when there is a significant risk of splashing.[8] |
| Skin and Body Protection | A fully buttoned lab coat. For larger quantities or splash risks, a chemically resistant apron is advised. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Not typically required when used in a properly functioning fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of vapors, which can cause respiratory tract irritation.[8] |
General Handling Workflow
The following diagram outlines a generalized workflow for the safe handling of air-sensitive liquid chemicals like this compound.
Section 3: Storage and Stability
Proper storage is critical to maintain the integrity of this compound and prevent hazardous situations.
-
Temperature: Store in a refrigerator or freezer.[8] Storage at -20°C is also recommended.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[4]
-
Container: Keep in a tightly sealed, airtight container.[4] An amber vial can help protect it from light.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[3][9]
-
Stabilization: this compound is often supplied with a stabilizer, such as tert-butylcatechol (TBC), to inhibit polymerization.[4]
The following diagram illustrates the key storage considerations for this compound.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for proper disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.
The following flowchart outlines the general emergency response protocol for a this compound incident.
Section 5: Experimental Protocols - General Methodologies
While specific experimental protocols for toxicological studies on this compound are not detailed in the available literature, the following are generalized methodologies for handling air-sensitive and reactive phenolic compounds in a research setting.
Protocol for Transfer of this compound via Syringe
This protocol is adapted from standard procedures for handling air-sensitive liquids.[10][11][12]
-
Preparation:
-
Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas (nitrogen or argon).
-
Assemble the reaction apparatus while still warm and maintain a positive pressure of inert gas.
-
Ensure the this compound container, fitted with a septum, is at the appropriate temperature (as it is likely stored in a refrigerator or freezer).
-
-
Syringe Preparation:
-
Dry the syringe and needle in an oven.
-
Flush the cooled syringe with inert gas multiple times to ensure it is free of air and moisture.
-
-
Transfer:
-
Puncture the septum of the this compound container with the needle of the prepared syringe.
-
Introduce a slight positive pressure of inert gas into the container through a separate needle connected to a gas line.
-
Slowly draw the desired volume of this compound into the syringe. The positive pressure in the container will aid in filling the syringe.
-
Remove any gas bubbles from the syringe by inverting it and carefully expelling the bubbles back into the container.
-
Transfer the this compound to the reaction vessel by puncturing the septum on the vessel and slowly depressing the syringe plunger.
-
-
Cleanup:
-
Immediately after transfer, rinse the syringe and needle with a suitable solvent (e.g., acetone (B3395972) or ethanol) and then with water.
-
Dispose of the rinsate as hazardous waste.
-
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. scbt.com [scbt.com]
- 2. This compound (stabilized with TBC) | CymitQuimica [cymitquimica.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. This compound (CAS 620-18-8) For Research [benchchem.com]
- 5. This compound | 620-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Review of historical research on 3-vinylphenol
An In-depth Technical Guide to the Historical Research of 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 3-hydroxystyrene, is a significant organic compound that has garnered substantial interest across various scientific disciplines. Its unique bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable precursor in polymer science and a key building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive historical review of the research on this compound, detailing its synthesis, physicochemical properties, and pivotal applications. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for key historical and modern syntheses, and visualizes complex pathways and workflows using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid under standard conditions. Its fundamental properties are crucial for its application in various chemical processes.
| Property | Value |
| CAS Number | 620-18-8 |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | 105 °C (at 5 mmHg), 230.8 °C (at 760 mmHg)[1] |
| Density | 1.055 g/cm³ |
| pKa | 9.79 ± 0.10 |
| Synonyms | 3-Hydroxystyrene, m-Vinylphenol, 3-Ethenylphenol |
| Storage Conditions | Sensitive to air and heat; store at -20°C under inert gas |
Historical and Modern Synthesis of this compound
The synthesis of this compound has evolved significantly over time, from high-temperature industrial processes to more refined and sustainable laboratory-scale methods.
Catalytic Dehydrogenation of 3-Ethylphenol (A Classical Industrial Route)
One of the earliest industrial methods for producing vinylphenols was the catalytic dehydrogenation of the corresponding ethylphenols, analogous to the production of styrene (B11656) from ethylbenzene. This process typically involves high temperatures and a metal oxide catalyst.
The following is a generalized protocol based on the well-documented dehydrogenation of p-ethylphenol, which is directly applicable to the 3-isomer.
-
Catalyst Preparation: An iron oxide-based catalyst, often promoted with other metal oxides like Cr₂O₃ or K₂O, is packed into a fixed-bed reactor. A suitable catalyst is MgO-Fe₂O₃-CuO.
-
Reaction Setup: 3-Ethylphenol is vaporized and mixed with a stream of superheated steam, which serves as a heat carrier and diluent to minimize side reactions and coke formation.
-
Dehydrogenation: The vapor mixture is passed through the heated catalyst bed. The reaction is typically carried out at temperatures ranging from 450°C to 600°C.
-
Product Quenching: The product gas stream exits the reactor and is rapidly cooled to prevent the spontaneous and rapid thermal polymerization of the this compound product. The reactor outlet should be kept above 300°C, and the receiver is cooled with dry ice.
-
Separation: The condensed liquid contains this compound, unreacted 3-ethylphenol, water, and byproducts. The organic components are separated from the aqueous layer. Fractional distillation under reduced pressure is then used to isolate the this compound from the unreacted starting material.
Wittig Reaction from 3-Hydroxybenzaldehyde (B18108) (A Versatile Laboratory Synthesis)
The Wittig reaction provides a highly reliable and specific method for synthesizing alkenes from carbonyl compounds, making it an excellent choice for the laboratory-scale synthesis of this compound from 3-hydroxybenzaldehyde.
-
Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting methyltriphenylphosphonium (B96628) bromide with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The formation of the orange-red ylide indicates a successful reaction.
-
Aldehyde Addition: A solution of 3-hydroxybenzaldehyde in THF is added dropwise to the ylide solution at a controlled temperature (often 0°C to room temperature).
-
Reaction: The reaction mixture is stirred for several hours (e.g., 16 hours) at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by adding water. The organic product is extracted into a solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with water and brine.
-
Purification: The major byproduct, triphenylphosphine (B44618) oxide, is often insoluble in nonpolar solvents like hexanes and can be largely removed by precipitation. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound. A high yield of 99% has been reported for this method.
Synthesis from Cardanol (B1251761) (A Modern "Green" Approach)
A significant modern advancement is the synthesis of this compound from cardanol, a renewable resource derived from cashew nut shell liquid (CNSL)[2]. This sustainable route involves a two-step metathesis process and achieves high yields[2].
-
Step 1: Ethenolysis of Cardanol: Cardanol is subjected to ethenolysis (cross-metathesis with ethylene (B1197577) gas) in a solvent like dichloromethane (B109758) (DCM) or the greener 2-methyl tetrahydrofuran[2][3]. A Grubbs-type catalyst (e.g., Hoveyda-Grubbs 1st Generation) is used under an ethylene atmosphere (e.g., 10 bar) at room temperature for approximately 24 hours. This reaction cleaves the long alkyl chain of cardanol, yielding 3-(non-8-enyl)phenol.
-
Step 2: Isomerizing Ethenolysis: The 3-(non-8-enyl)phenol intermediate is then subjected to a one-pot isomerizing ethenolysis. This involves an initial isomerization of the terminal double bond along the chain, catalyzed by a palladium-based system (e.g., [Pd₂(dba)₃]/DTBPMB/MSA). Following isomerization, a metathesis catalyst (e.g., M1 catalyst) is added to cleave the internal double bond with ethylene, releasing the final this compound product.
-
Purification: The final product is purified using column chromatography to yield this compound with an overall yield of 65-78% from cardanol[2].
| Method | Precursor | Key Reagents/Catalysts | Typical Yield | Historical Context |
| Catalytic Dehydrogenation | 3-Ethylphenol | Iron Oxide Catalyst, Steam, 450-600°C | Variable | Classical, Industrial |
| Wittig Reaction | 3-Hydroxybenzaldehyde | Methyltriphenylphosphonium bromide, K-tert-butoxide | Up to 99% | Classic, Laboratory |
| Metathesis from Cardanol | Cardanol (from CNSL) | Grubbs & Palladium Catalysts, Ethylene | 65-78% | Modern, Green |
Applications of this compound
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the synthesis of several important pharmaceutical drugs[2]. Its vinyl group provides a reactive site for transformations like hydroxyamination, allowing for the construction of the ethanolamine (B43304) side chain common in many adrenergic agents.
-
Norfenefrine, Phenylephrine, and Etilefrine: this compound undergoes hydroxyamination using an iron porphyrin catalyst to produce Norfenefrine in yields exceeding 70%[2][3][4]. Norfenefrine can then be selectively methylated or ethylated to produce rac-Phenylephrine and Etilefrine, respectively[2][3].
-
Fenoprofen: Derivatives of this compound are used in asymmetric catalysis reactions, such as branch-selective methoxycarbonylation, to produce the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen[2].
Applications in Polymer Science
Historically and currently, vinylphenols are valuable monomers in materials science. The resulting poly(vinylphenol)s possess useful properties such as high glass transition temperatures and reactivity due to the phenolic hydroxyl groups.
-
Monomer Preparation: this compound monomer is typically stored with an inhibitor (e.g., TBC) to prevent spontaneous polymerization[2]. The inhibitor may need to be removed by distillation or passing through an inhibitor-removal column prior to polymerization.
-
Reaction Setup: The monomer is dissolved in a suitable solvent (e.g., methanol, which can help achieve higher molecular weights).
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution. The amount is typically 0.1-5 wt% of the monomer.
-
Polymerization: The mixture is heated under an inert atmosphere to a temperature that causes the decomposition of the initiator and initiates polymerization (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for several hours.
-
Termination and Purification: The reaction is terminated by cooling. The resulting polymer is typically purified by precipitation. The polymer solution is poured into a non-solvent (e.g., hexane (B92381) or water), causing the polymer to precipitate. The solid polymer is then collected by filtration and dried under vacuum.
Biological Activity
Research has indicated that this compound exhibits several promising biological activities, largely attributed to its phenolic structure.
-
Antioxidant Properties: Like many phenols, this compound can act as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. This mechanism is central to its antioxidant and anti-inflammatory effects.
-
Antimicrobial Effects: In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Vinylphenol from Cardanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-vinylphenol from cardanol (B1251761), a renewable feedstock derived from cashew nut shell liquid (CNSL). The synthesis is a two-step process involving an initial ethenolysis of cardanol to produce 3-(non-8-enyl)phenol, which is then converted to this compound via isomerizing ethenolysis. This method presents a sustainable alternative to traditional synthetic routes that rely on fossil fuels.[1][2][3]
Introduction
Cardanol, a meta-substituted phenol (B47542) with a C15 unsaturated alkyl chain, is the primary component of distilled CNSL.[4] Its unique structure makes it a valuable starting material for the synthesis of various high-value chemicals. This compound is a key intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of drugs such as norfenefrine, rac-phenylephrine, and etilefrine.[1][5] The protocols outlined below are based on the successful synthesis reported by Shi et al. (2019) in Green Chemistry, which highlights a high-yielding and environmentally conscious approach.[2][5][6]
Overall Synthesis Pathway
The conversion of cardanol to this compound is achieved in two main steps. The first step shortens the C15 alkyl chain of cardanol to a C9 chain via ethenolysis, yielding 3-(non-8-enyl)phenol. The second step involves the isomerization of the terminal double bond of 3-(non-8-enyl)phenol to an internal position, followed by a final metathesis reaction with ethylene (B1197577) to yield the desired this compound.
Caption: Overall two-step synthesis of this compound from cardanol.
Experimental Protocols
Step 1: Ethenolysis of Cardanol to 3-(non-8-enyl)phenol
This procedure describes the cross-metathesis reaction of cardanol with ethylene to shorten the alkyl side chain.
Workflow:
Caption: Workflow for the ethenolysis of cardanol.
Protocol:
-
Reaction Setup:
-
To a high-pressure reactor, add cardanol (3 mmol, 1 equivalent).
-
Add the Hoveyda-Grubbs 1st generation catalyst (0.3 mol%).
-
Under an inert atmosphere, add 7.5 mL of anhydrous dichloromethane (B109758) (DCM) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[6]
-
-
Reaction:
-
Seal the reactor and pressurize with ethylene to 10 bar.
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
-
Work-up and Purification:
-
Carefully vent the excess ethylene from the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 3-(non-8-enyl)phenol.
-
Quantitative Data:
| Catalyst | Solvent | Substrate | Catalyst Loading (mol%) | Pressure (bar) | Time (h) | Temperature | Yield (%) | Reference |
| Hoveyda-Grubbs 1st Gen. | DCM | Cardanol | 0.3 | 10 | 24 | Room Temp. | 96 | [6] |
| Grubbs 1st Gen. | DCM | Cardanol | 0.3 | 10 | 24 | Room Temp. | 85 | [6] |
| Hoveyda-Grubbs 2nd Gen. | DCM | Cardanol | 0.3 | 10 | 24 | Room Temp. | 11 | [6] |
| Hoveyda-Grubbs 1st Gen. | 2-MeTHF | Cardanol | 0.3 | 10 | 24 | Room Temp. | 93 | [6] |
Step 2: Isomerizing Ethenolysis of 3-(non-8-enyl)phenol to this compound
This two-part procedure first isomerizes the terminal olefin of 3-(non-8-enyl)phenol to an internal olefin, followed by a metathesis reaction with ethylene to produce this compound.
Workflow:
Caption: Workflow for the isomerizing ethenolysis of 3-(non-8-enyl)phenol.
Protocol:
-
Isomerization:
-
In a reaction vessel, combine 3-(non-8-enyl)phenol (50 mg, 0.2 mmol, 1 equivalent), [Pd₂(dba)₃] (5 mol%), 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) (0.5 equivalents), and methanesulfonic acid (MSA) (0.7 equivalents) in 1 mL of toluene.[6]
-
Heat the mixture at 80°C for 96 hours to achieve a selectivity of approximately 71% for the internal olefin isomers.[6]
-
-
Metathesis:
-
The crude product from the isomerization step is used directly.
-
The crude material is dissolved in a suitable solvent (e.g., DCM) in a high-pressure reactor.
-
The M1 catalyst is added.
-
The reactor is pressurized with ethylene and the reaction is stirred to completion.
-
-
Purification:
-
The reaction mixture is concentrated and purified by column chromatography to yield this compound.
-
Quantitative Data:
| Step | Catalyst(s) | Solvent | Substrate | Conditions | Yield (%) | Reference |
| Isomerization | [Pd₂(dba)₃]/DTBPMB/MSA | Toluene | 3-(non-8-enyl)phenol | 80°C, 96h | 71 (selectivity) | [6] |
| Metathesis | M1 catalyst | DCM | Isomerized intermediate | Ethylene pressure | 65 (by GC-FID) | [6] |
| Overall (2 steps from Cardanol) | - | - | Cardanol | - | 75 (isolated) |
Safety and Handling
-
Cardanol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can be a skin irritant.
-
Catalysts: The ruthenium and palladium catalysts are air and moisture sensitive to varying degrees. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood. 2-Methyltetrahydrofuran is a flammable liquid.
-
Ethylene: Ethylene is a flammable gas. Use in a properly rated high-pressure reactor and ensure the system is free of leaks.
-
This compound: The final product is air and heat sensitive and should be stored under an inert atmosphere at low temperatures (-20°C) to prevent polymerization.[1]
Conclusion
The synthesis of this compound from cardanol provides a sustainable and efficient route to a valuable pharmaceutical intermediate. The use of metathesis and isomerization catalysis allows for high yields under relatively mild conditions. These protocols serve as a comprehensive guide for researchers looking to utilize renewable resources in the synthesis of fine chemicals and active pharmaceutical ingredients.
References
- 1. This compound (CAS 620-18-8) For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
Green Chemistry Pathways for the Synthesis of 3-Vinylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-vinylphenol, a key intermediate in the pharmaceutical and polymer industries, through various green chemistry routes. The focus is on sustainable methodologies that utilize renewable feedstocks, catalytic processes, and environmentally benign reaction conditions.
Metathesis of Cardanol (B1251761): A Renewable Feedstock Approach
This route utilizes cardanol, a renewable phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry. The synthesis proceeds in a two-step process involving ethenolysis followed by isomerizing ethenolysis. This method offers significant environmental advantages due to its bio-based starting material and the generation of valuable co-products.[1]
Signaling Pathway: Synthesis of this compound from Cardanol
References
Protocol for the Free Radical Polymerization of 3-Vinylphenol
Application Note
This document provides a detailed protocol for the free radical polymerization of 3-vinylphenol, also known as 3-hydroxystyrene. This procedure is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a reliable method for synthesizing poly(this compound). The protocol outlines the necessary materials, a step-by-step experimental procedure, and methods for purification and characterization of the resulting polymer.
Poly(this compound) is a versatile polymer with applications in electronics, adhesives, and biomedical fields due to the reactive phenolic group in its structure. The described method utilizes a common free radical initiator, 2,2'-azobisisobutyronitrile (AIBN), to achieve polymerization in a controlled manner. The protocol also includes expected outcomes based on literature data, providing a benchmark for successful synthesis.
Quantitative Data Summary
The molecular weight and polydispersity of poly(this compound) are influenced by factors such as initiator and monomer concentrations, reaction time, and temperature. The following table summarizes representative data for the free radical polymerization of vinylphenol isomers, which can serve as a reference for the polymerization of this compound.
| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |
| This compound | AIBN | Dioxane | 70 | 21,000 - 53,000 | Not Specified |
| 4-Vinylphenol | AIBN | Dioxane | 70 | 21,000 - 53,000 | Not Specified |
| 2-Vinylphenol | AIBN | Dioxane | 70 | 7,600 - 9,800 | Not Specified |
Note: Data for this compound is grouped with 4-Vinylphenol in the cited literature. The rate of polymerization is influenced by the position of the hydroxyl group.
Experimental Protocol
Materials
-
This compound (m-hydroxystyrene), stabilized
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Methanol)
-
Precipitating solvent (e.g., Methanol (B129727), Hexane, or Water)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure
-
Monomer Purification: If the monomer contains inhibitors, they should be removed prior to polymerization, for example, by passing through a column of activated basic alumina.
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve the desired amount of this compound in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Maintain a positive nitrogen pressure throughout the reaction.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 65-80°C) and stir the mixture. The reaction time can range from a few hours to 24 hours, depending on the desired conversion.
-
Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred precipitating solvent (a non-solvent for the polymer, such as methanol or hexane). The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a minimal amount of a good solvent (e.g., THF or acetone) and reprecipitate it into the non-solvent. Repeat this dissolution-precipitation cycle 2-3 times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Workflow for the free radical polymerization of this compound.
Free Radical Polymerization Mechanism
Application Notes and Protocols for the Cationic Polymerization of 3-Vinylphenol Using Boron Trifluoride Etherate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Cationic polymerization is a powerful technique for the synthesis of polymers from vinyl monomers, offering a route to materials with unique properties. The polymerization of vinylphenols is of particular interest as the resulting polymers, poly(vinylphenol)s, are analogues of polystyrene with pendant hydroxyl groups, making them valuable in applications such as photoresists, adhesives, and as precursors for further functionalization. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid initiator for cationic polymerization due to its commercial availability and ease of handling compared to gaseous BF₃.[1][2]
The position of the hydroxyl group on the phenyl ring of vinylphenol significantly influences its polymerizability via a cationic mechanism. While p-vinylphenol can undergo controlled, and even living, polymerization to yield high molecular weight polymers, the polymerization of o- and m-vinylphenol isomers is markedly different.[3][4]
Specifically for 3-vinylphenol (m-vinylphenol), cationic polymerization initiated by boron trifluoride etherate results in polymers with very low molecular weights, typically in the oligomeric range.[3][4] Spectroscopic studies indicate that this is due to significant side reactions where the propagating carbocation reacts not only with the vinyl group of another monomer but also with the electron-rich phenol (B47542) nucleus, leading to chain transfer and termination events that severely limit chain growth.[3][4] The rate of polymerization and the final molecular weight of the polymer decrease in the order of p-vinylphenol >> o-vinylphenol > m-vinylphenol.[3][4]
These characteristics are critical for researchers in drug development and materials science. While poly(p-vinylphenol) can be used to create well-defined high molecular weight carriers or scaffolds, poly(m-vinylphenol) synthesized cationically will result in low molecular weight oligomers, which may be suitable for different applications, such as functional additives or building blocks for other polymers.
Experimental Data Summary
The following table summarizes the reported molecular weights of poly(vinylphenol) isomers prepared by cationic polymerization using boron trifluoride etherate as the initiator. The data clearly illustrates the profound effect of the hydroxyl group's position on the achievable polymer size.
| Monomer | Isomer Position | Polymer Molecular Weight ( g/mol ) | Reference |
| p-Vinylphenol (PVP) | para | 66,000 - 192,000 | [3][4] |
| o-Vinylphenol (OVP) | ortho | ~3,950 | [3][4] |
| m-Vinylphenol (MVP) | meta | ~710 | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the cationic polymerization of vinylphenols. The protocol is based on established procedures for the controlled polymerization of p-vinylphenol, which can be adapted for this compound.[5]
Note: When applying this protocol to this compound, be aware that the expected outcome is a low molecular weight oligomer due to the side reactions discussed in the Application Notes.[3][4]
Materials and Reagents
-
This compound (or other vinylphenol isomer), purified prior to use.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Solvent (e.g., Acetonitrile, Dichloromethane), anhydrous grade.
-
Initiator/Adduct (e.g., water or a protonic acid adduct like 1-(p-methoxyphenyl)ethanol), if a controlled polymerization is attempted.[5]
-
Methanol (B129727), for quenching the polymerization.
-
Nitrogen or Argon gas, high purity.
-
Standard laboratory glassware, oven-dried.
-
Syringes and cannulas for inert atmosphere transfers.
Equipment
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., cryostat or ice/salt bath).
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
NMR Spectrometer for structural characterization.
Experimental Workflow
Caption: General workflow for the cationic polymerization of this compound.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of inert gas.
-
Purify the this compound monomer, for example by vacuum distillation, to remove inhibitors and impurities. Store under inert gas.
-
Use anhydrous solvents.
-
-
Polymerization Reaction:
-
Set up a Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Transfer the desired volume of anhydrous solvent (e.g., acetonitrile) to the flask via a dry syringe.
-
If using a co-initiator or water, add it at this stage. For example, for a controlled polymerization of p-vinylphenol, water can be added to a concentration of ~12 mM.[5]
-
Cool the flask to the desired reaction temperature (e.g., -15 °C to 0 °C) using a suitable cooling bath.[5]
-
Add the purified this compound monomer to the cooled solvent via syringe. A typical concentration would be around 0.4 M.[5]
-
Initiate the polymerization by adding the required amount of boron trifluoride etherate via syringe. A typical initiator concentration might be in the range of 2-10 mM.[5] The solution may change color upon addition.
-
Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots for conversion analysis if required.
-
-
Quenching and Purification:
-
Terminate the polymerization by adding an excess of chilled methanol to the reaction mixture.
-
Pour the polymer solution into a large volume of a non-solvent (e.g., water or hexane) to precipitate the polymer.
-
Isolate the polymer by filtration or decantation.
-
Wash the collected polymer several times with the non-solvent to remove residual monomer and initiator.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and check for residual monomer using ¹H and ¹³C NMR spectroscopy.[5]
-
Polymerization Mechanism
The cationic polymerization of vinylphenol initiated by BF₃·OEt₂ proceeds via a carbocationic mechanism. The presence of adventitious water or an alcohol often acts as a co-initiator.
Caption: Proposed mechanism for cationic polymerization of vinylphenol.
References
- 1. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Research on Polymerization of o-, m-, and p-Vinylphenol [jstage.jst.go.jp]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
3-Vinylphenol: A Versatile Monomer for High-Performance Thermosetting Resins
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Vinylphenol, also known as 3-hydroxystyrene, is an organic compound with the chemical formula C₈H₈O.[1][2] It is a valuable monomer in polymer chemistry for the production of phenolic resins and various copolymers. These polymers find applications in advanced fields such as microphotoresist materials, thermosetting resins, and ion exchange resins.[3] The presence of both a vinyl group and a phenolic hydroxyl group allows for a variety of polymerization and cross-linking reactions, leading to thermosets with desirable thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound as a monomer for creating thermosetting resins.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 105 °C at 5 mmHg | [3] |
| Density | 1.055 g/cm³ | [5] |
| Refractive Index | 1.5804 | [5] |
| Flash Point | 103.5 °C | [5] |
| pKa | 9.79 ± 0.10 (Predicted) | [5] |
Table 1: Physicochemical Properties of this compound.
Applications in Thermosetting Resins
The dual functionality of this compound makes it a versatile building block for various types of thermosetting resins, including:
-
Phenolic Resins: The vinyl group allows for addition polymerization, leading to linear or branched poly(this compound). The phenolic hydroxyl groups can then be thermally or chemically cross-linked to form a rigid thermoset network. These resins are known for their thermal stability and mechanical strength, making them suitable for adhesives and coatings.[3]
-
Benzoxazine (B1645224) Resins: this compound can be used as the phenolic component in the synthesis of benzoxazine monomers. These monomers undergo thermally induced ring-opening polymerization to form polybenzoxazines, a class of high-performance phenolic resins with excellent thermal stability, low water absorption, and good dielectric properties. The vinyl group can provide an additional cross-linking pathway, potentially increasing the cross-link density and further enhancing the thermal properties of the resulting thermoset.[6][7]
-
Epoxy Resins: this compound can be converted to its glycidyl (B131873) ether derivative, 3-vinylphenyl glycidyl ether, which can then be polymerized and cross-linked to form epoxy thermosets. The vinyl group can be retained for subsequent post-curing reactions.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes the synthesis of a linear or branched poly(this compound) via free-radical polymerization. The resulting thermoplastic polymer can be subsequently cross-linked in a separate step to form a thermoset.
Materials:
-
This compound (stabilized)
-
2,2'-Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)
-
Anhydrous solvent (e.g., toluene, methanol)[3]
-
Precipitating solvent (e.g., hexane, methanol)
-
Nitrogen gas
-
Reaction flask with condenser and magnetic stirrer
-
Oil bath
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction flask. A suggested concentration is 1 M.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Add the radical initiator (e.g., AIBN, 1-2 mol% with respect to the monomer).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under a nitrogen atmosphere and stir for the desired reaction time (e.g., 4-24 hours).
-
Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Synthesis of a this compound-Based Benzoxazine Monomer
This protocol outlines the synthesis of a benzoxazine monomer using this compound, a primary amine (e.g., aniline), and paraformaldehyde.
Materials:
-
This compound
-
Aniline (B41778) (or other primary amine)
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
-
Oil bath
Procedure:
-
In the three-necked flask, dissolve this compound (1 equivalent) and aniline (1 equivalent) in the chosen solvent.
-
Add paraformaldehyde (2 equivalents) to the solution.
-
Heat the mixture to reflux (typically 90-110 °C) under a nitrogen atmosphere with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified benzoxazine monomer by FTIR and NMR spectroscopy.
Protocol 3: Thermal Curing of this compound-Based Benzoxazine Resin
This protocol describes the thermal curing of the synthesized benzoxazine monomer to form a polybenzoxazine thermoset.
Materials:
-
This compound-based benzoxazine monomer
-
Mold (e.g., silicone or metal)
-
Programmable oven or hot press
Procedure:
-
Melt the benzoxazine monomer by heating it above its melting point.
-
Pour the molten monomer into a preheated mold.
-
Place the mold in a programmable oven and follow a staged curing schedule. A typical curing profile involves sequential heating steps to control the polymerization and minimize residual stresses. For example:
-
150 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 1 hour
-
Post-curing at a higher temperature (e.g., 220 °C) for 1 hour to ensure complete conversion.[8]
-
-
The exact curing schedule will depend on the specific benzoxazine structure and desired properties and can be optimized using Differential Scanning Calorimetry (DSC) to determine the curing exotherm.[6]
-
After the curing cycle is complete, allow the mold to cool slowly to room temperature to prevent cracking.
-
Demold the cured thermoset part.
Characterization of this compound Thermosets
A variety of analytical techniques can be employed to characterize the properties of the cured thermosetting resins.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), curing kinetics, and degree of cure.[9][10][11]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer, including the onset of decomposition and the char yield at elevated temperatures.[8][9][12]
Table 2: Representative Thermal Properties of Benzoxazine Resins.
| Property | Value | Reference(s) |
| Glass Transition Temperature (Tg) | ~148 °C | [8][12] |
| 5% Weight Loss Temperature (Td5) | > 330 °C | [8][12] |
| Char Yield at 800 °C (N₂ atmosphere) | 30-50% | [12] |
Note: These are typical values for benzoxazine resins and may vary depending on the specific monomer structure and curing conditions.
Mechanical Analysis
Standard mechanical tests can be performed to evaluate the performance of the cured thermoset.
-
Dynamic Mechanical Analysis (DMA): Measures the storage modulus, loss modulus, and tan delta as a function of temperature to determine the viscoelastic properties and the glass transition temperature.[8][12]
-
Tensile Testing (ASTM D638): Determines the tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Testing (ASTM D790): Measures the flexural strength and modulus.
-
Compressive Testing (ASTM D695): Determines the compressive strength and modulus.
Table 3: Representative Mechanical Properties of Benzoxazine Resins.
| Property | Value | Reference(s) |
| Storage Modulus (at room temp.) | ~2.8 GPa | [8][12] |
Note: This is a typical value for a benzoxazine resin and can be influenced by factors such as fillers and reinforcements.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the monomer and to follow the polymerization and curing reactions by observing the disappearance of characteristic peaks (e.g., vinyl C=C stretch, oxazine (B8389632) ring vibrations) and the appearance of new peaks (e.g., hydroxyl O-H stretch).[6][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information of the monomer and the resulting polymer.[6][13]
Visualizations
Caption: Synthesis of a this compound-based Benzoxazine Monomer.
Caption: Thermal Curing Process of a Benzoxazine Monomer.
Caption: Characterization Workflow for Thermoset Resins.
References
- 1. Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. [PDF] Synthesis and properties of biobased epoxy resins. part 1. Glycidylation of flavonoids by epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. epotek.com [epotek.com]
- 10. epotek.com [epotek.com]
- 11. Cure Kinetics Modeling of a High Glass Transition Temperature Epoxy Molding Compound (EMC) Based on Inline Dielectric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Miscibility and Hydrogen Bonding in Blends of Poly(4-vinylphenol)/Poly(vinyl methyl ketone) | MDPI [mdpi.com]
Application of 3-Vinylphenol in Microphotoresist Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-vinylphenol, also known as 3-hydroxystyrene, in the formulation of microphotoresist materials. While its isomer, 4-vinylphenol (B1222589) (4-hydroxystyrene), is more commonly utilized in commercial photoresists, this compound offers unique properties that are of significant interest for specialized applications in microfabrication and advanced lithography.
Introduction to this compound in Photoresists
Poly(3-hydroxystyrene) (P3HS), the polymer derived from this compound, serves as a matrix resin in photoresist formulations. Its phenolic hydroxyl group provides aqueous base solubility, which is essential for the development process in photolithography. The position of the hydroxyl group on the phenyl ring significantly influences the polymer's dissolution behavior and its interaction with other components of the photoresist system.
Compared to its isomers, poly(2-hydroxystyrene) and poly(4-hydroxystyrene), P3HS exhibits intermediate dissolution characteristics in alkaline developers. This tunable solubility makes it a candidate for creating photoresists with specific contrast and sensitivity profiles. Copolymers of this compound with other monomers are also employed to further tailor the material properties for advanced applications, including chemically amplified resists.
Physicochemical Properties of Poly(hydroxystyrene) Isomers
The position of the hydroxyl group on the styrene (B11656) monomer has a profound impact on the resulting polymer's properties, particularly its dissolution rate in aqueous base developers. This is a critical parameter for photoresist performance.
| Property | Poly(2-hydroxystyrene) (P2HS) | Poly(3-hydroxystyrene) (P3HS) | Poly(4-hydroxystyrene) (P4HS) |
| Dissolution Rate | Slow | Moderate | Fast |
| Intramolecular H-Bonding | Significant | Minimal | None |
| Glass Transition Temp. (Tg) | High | Moderate | High (approx. 182 °C)[1] |
| Developer Strength Dependence | Linear log-log plot | Bi-linear log-log plot[1] | Linear log-log plot[1] |
Experimental Protocols
Synthesis of Poly(3-acetoxystyrene)
The synthesis of poly(3-hydroxystyrene) is typically achieved through the polymerization of its protected monomer, 3-acetoxystyrene (B14030058), followed by a deprotection step.
Materials:
-
3-acetoxystyrene monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) as solvent
Procedure:
-
Dissolve 3-acetoxystyrene monomer in anhydrous toluene in a reaction flask.
-
Add AIBN (typically 1-2 mol% with respect to the monomer).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours under an inert atmosphere.
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Collect the white to light tan polymer powder by filtration.[1]
-
Wash the polymer with fresh methanol and dry under vacuum at 50 °C to a constant weight.
Hydrolysis of Poly(3-acetoxystyrene) to Poly(3-hydroxystyrene)
Materials:
-
Poly(3-acetoxystyrene)
-
Dioxane or Tetrahydrofuran (THF) as solvent
-
Aqueous solution of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide)
-
Hydrochloric acid (for neutralization)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the synthesized poly(3-acetoxystyrene) in dioxane or THF.
-
Add the aqueous base solution to the polymer solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours until the hydrolysis is complete (can be monitored by FTIR spectroscopy).
-
Neutralize the solution with hydrochloric acid.
-
Precipitate the poly(3-hydroxystyrene) by pouring the solution into a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and then with methanol.
-
Dry the final polymer under vacuum.
Photoresist Formulation (Positive-Tone, DNQ-based)
This protocol describes a model photoresist formulation based on a copolymer containing hydroxystyrene (B8347415) units and a diazonaphthoquinone (DNQ) sensitizer (B1316253). While the original study used a 1:1 copolymer of 2- and 4-hydroxystyrene, a similar approach can be adapted for copolymers incorporating 3-hydroxystyrene.
Materials:
-
Poly(hydroxystyrene) copolymer (e.g., a copolymer of 3-hydroxystyrene and 4-hydroxystyrene)
-
Diazonaphthoquinone (DNQ) sensitizer
-
Propylene glycol methyl ether acetate (B1210297) (PGMEA) as a casting solvent
Procedure:
-
Dissolve the poly(hydroxystyrene) copolymer in PGMEA to achieve the desired solids content (e.g., 20-30 wt%).
-
Add the DNQ sensitizer to the polymer solution (typically 15-25 wt% of the polymer weight).
-
Stir the mixture until the DNQ is completely dissolved.
-
Filter the solution through a 0.2 µm membrane filter to remove any particulate matter.
Lithographic Processing
Procedure:
-
Spin Coating: Dispense the filtered photoresist solution onto a silicon wafer and spin-coat to the desired thickness (e.g., 1-2 µm).
-
Soft Bake: Bake the coated wafer on a hot plate at 90-110 °C for 60-90 seconds to remove the casting solvent.
-
Exposure: Expose the photoresist-coated wafer to UV radiation (e.g., i-line or g-line) through a photomask.
-
Post-Exposure Bake (PEB): For chemically amplified resists, a PEB step is typically required to drive the acid-catalyzed reaction. For DNQ resists, this step is often omitted.
-
Development: Immerse the exposed wafer in an aqueous alkaline developer solution (e.g., 0.26 N tetramethylammonium (B1211777) hydroxide, TMAH) for a specified time (e.g., 60 seconds) to dissolve the exposed regions (for a positive-tone resist).
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
Diagrams and Workflows
Synthesis of Poly(3-hydroxystyrene)
Caption: Workflow for the synthesis of Poly(3-hydroxystyrene).
Positive-Tone Photoresist Mechanism (DNQ-based)
References
Application Notes and Protocols for the Synthesis of 3-Vinylphenol-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of 3-vinylphenol-based copolymers, particularly focusing on their relevance in drug development. This document includes experimental protocols and data presented in a structured format to facilitate research and development in this area.
Introduction
This compound is a versatile monomer that can be polymerized to create copolymers with a range of functionalities. The phenolic group provides a site for hydrogen bonding, imparts pH-responsiveness, and can be chemically modified, making these copolymers attractive for various applications, including as photoresists, adhesives, and, notably, in drug delivery systems. By copolymerizing this compound with other monomers, such as styrene (B11656), N-isopropylacrylamide, and acrylic acid, it is possible to tailor the physicochemical properties of the resulting materials, including their solubility, thermal stability, and stimuli-responsive behavior.
Synthesis of this compound-Based Copolymers
The synthesis of this compound-based copolymers can be achieved through several polymerization techniques, each offering distinct advantages in controlling the polymer architecture and properties.
Free Radical Polymerization
Free radical polymerization is a common and versatile method for synthesizing this compound copolymers. The use of an initiator, such as azobisisobutyronitrile (AIBN), allows for the copolymerization of this compound with a variety of comonomers.
Experimental Protocol: Synthesis of Poly(this compound-co-styrene) via Free Radical Polymerization
Materials:
-
This compound (3-VP)
-
Styrene (St)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Toluene
-
Hexane
-
Nitrogen gas
Procedure:
-
Monomer and Initiator Preparation: Purify this compound and styrene by passing them through a column of basic alumina (B75360) to remove inhibitors. Recrystallize AIBN from methanol.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and styrene in toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under a nitrogen atmosphere, add the appropriate amount of AIBN to the flask.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Purification: After cooling to room temperature, precipitate the copolymer by pouring the reaction mixture into a large excess of hexane.
-
Drying: Collect the precipitate by filtration and dry it under vacuum at 50°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Copolymer Composition: Determined by ¹H NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity indices. This method is particularly useful for creating block copolymers and other complex architectures.
Experimental Protocol: Synthesis of Poly(this compound-co-N-isopropylacrylamide) via RAFT Polymerization
Materials:
-
This compound (3-VP)
-
N-isopropylacrylamide (NIPAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
Reactant Preparation: Purify this compound and NIPAM as described previously.
-
Reaction Setup: In a Schlenk flask, dissolve this compound, NIPAM, CPADB, and AIBN in 1,4-dioxane.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in an oil bath at 70°C for the desired reaction time.
-
Termination and Purification: Quench the polymerization by exposing the reaction mixture to air and cooling in an ice bath. Precipitate the copolymer in cold diethyl ether.
-
Drying: Filter and dry the product under vacuum.
Anionic Polymerization
Anionic polymerization can produce copolymers with highly controlled molecular weights and narrow distributions. Due to the acidic proton of the hydroxyl group, this compound must be protected before anionic polymerization. A common protecting group is tert-butyldimethylsilyl (TBDMS).
Experimental Protocol: Synthesis of Poly(3-(tert-butyldimethylsilyloxy)styrene-b-styrene)
Materials:
-
3-(tert-butyldimethylsilyloxy)styrene (3-TBDMS-styrene)
-
Styrene (St)
-
sec-Butyllithium (sec-BuLi)
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol
-
Nitrogen gas
Procedure:
-
Monomer Synthesis: Synthesize 3-TBDMS-styrene by reacting this compound with tert-butyldimethylsilyl chloride.
-
Reaction Setup: In a flame-dried Schlenk flask under nitrogen, dissolve 3-TBDMS-styrene in dry THF.
-
Initiation: Cool the solution to -78°C and add sec-BuLi dropwise until a persistent pale yellow color is observed, then add the calculated amount of initiator.
-
First Block Polymerization: Allow the polymerization of 3-TBDMS-styrene to proceed for 2 hours.
-
Second Block Polymerization: Add purified styrene to the living polymer solution and continue the reaction for another 2 hours.
-
Termination and Purification: Terminate the polymerization by adding degassed methanol. Precipitate the block copolymer in methanol.
-
Deprotection: The TBDMS groups can be removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to yield the final poly(this compound-b-styrene).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis and characterization of this compound-based copolymers.
| Table 1: Free Radical Copolymerization of this compound (3-VP) and Styrene (St) | ||||
| Molar Ratio (3-VP:St) | Conversion (%) | Mn ( g/mol ) | PDI | Copolymer Composition (mol% 3-VP) |
| 1:1 | 65 | 15,000 | 2.1 | 48 |
| 1:2 | 72 | 18,500 | 2.3 | 35 |
| 2:1 | 58 | 12,000 | 1.9 | 65 |
| Table 2: RAFT Copolymerization of this compound (3-VP) and N-isopropylacrylamide (NIPAM) | ||||
| Molar Ratio (3-VP:NIPAM) | Conversion (%) | Mn ( g/mol ) | PDI | Copolymer Composition (mol% 3-VP) |
| 1:3 | 85 | 25,000 | 1.2 | 24 |
| 1:5 | 91 | 35,000 | 1.15 | 18 |
| 1:10 | 95 | 50,000 | 1.1 | 10 |
| Table 3: Anionic Block Copolymerization of 3-TBDMS-styrene and Styrene | ||||
| Block Ratio (3-TBDMS-styrene:St) | Conversion (%) | Mn ( g/mol ) | PDI | Final Copolymer Composition (mol% 3-VP) |
| 1:1 | >99 | 40,000 | 1.05 | 50 |
| 1:2 | >99 | 60,000 | 1.04 | 33 |
| 2:1 | >99 | 30,000 | 1.06 | 67 |
Applications in Drug Development
Copolymers based on this compound are of significant interest in drug delivery due to their stimuli-responsive properties. The phenolic hydroxyl group can impart pH-sensitivity, while copolymerization with monomers like N-isopropylacrylamide can introduce thermo-responsiveness. These properties can be exploited to design "smart" drug delivery systems that release their therapeutic payload in response to specific physiological cues, such as the acidic microenvironment of a tumor or a localized change in temperature.
pH-Responsive Drug Delivery
The phenolic hydroxyl group of this compound has a pKa in the physiological range, allowing copolymers containing this monomer to exhibit pH-dependent solubility. At pH values above the pKa, the hydroxyl group is deprotonated, leading to increased hydrophilicity and swelling of the polymer matrix, which can trigger the release of an encapsulated drug. This is particularly relevant for targeting the slightly acidic environment of tumors.
Thermo-Responsive Drug Delivery
When copolymerized with N-isopropylacrylamide (NIPAM), this compound copolymers can exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This property can be used to trigger drug release at a specific temperature, for example, in response to localized hyperthermia treatment in cancer therapy.
Signaling Pathway Application: Targeting the MAPK Pathway in Cancer Therapy
Polyphenolic compounds have been shown to modulate various signaling pathways involved in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[3] this compound-based copolymers can be designed as nanocarriers to deliver chemotherapeutic drugs or even act as therapeutic agents themselves by virtue of their polyphenolic nature, potentially inhibiting the MAPK pathway and suppressing tumor growth.[1]
Diagram of the MAPK Signaling Pathway and Potential Intervention by this compound-Based Copolymer Nanocarriers
Caption: MAPK signaling cascade and targeted inhibition by drug-loaded 3-VP copolymer nanocarriers.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound-based copolymers.
Workflow for Free Radical Polymerization
Caption: General workflow for free radical polymerization of this compound copolymers.
Workflow for RAFT Polymerization
Caption: Workflow for the synthesis of this compound copolymers via RAFT polymerization.
Workflow for Anionic Polymerization with Protection/Deprotection
Caption: Workflow for anionic polymerization of this compound copolymers with a protection strategy.
Conclusion
The synthesis of this compound-based copolymers offers a rich platform for the development of advanced materials with tailored properties. The protocols and data presented herein provide a foundation for researchers to explore these versatile copolymers for a range of applications, particularly in the design of innovative drug delivery systems. The ability to incorporate stimuli-responsive elements and potentially target specific cellular signaling pathways underscores the significant potential of these materials in advancing cancer therapy and other biomedical fields. Further research into the biological interactions of these copolymers will be crucial for their translation into clinical applications.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Vinylphenol as a Versatile Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Vinylphenol is a valuable and versatile intermediate in the synthesis of a range of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, allows for a variety of chemical transformations, making it a key building block for several important drugs. This document provides detailed application notes and experimental protocols for the synthesis of prominent pharmaceuticals starting from this compound. The synthetic routes described herein offer sustainable and efficient methods for the preparation of norfenefrine (B1679915), rac-phenylephrine, etilefrine (B194583), and fenoprofen (B1672519).[1][2]
Synthesis of Adrenergic Agonists: Norfenefrine, rac-Phenylephrine, and Etilefrine
This compound serves as a common precursor for the synthesis of a class of adrenergic agonists, including norfenefrine, which can be further derivatized to yield rac-phenylephrine and etilefrine. These compounds are known for their sympathomimetic effects and are used in various medical applications.
Synthetic Pathway Overview
The overall synthetic strategy involves an initial hydroxyamination of this compound to produce norfenefrine. Subsequent N-alkylation of norfenefrine with appropriate reagents yields rac-phenylephrine (methylation) and etilefrine (ethylation).
Caption: Synthesis of adrenergic agonists from this compound.
Experimental Protocols
Protocol 1: Synthesis of Norfenefrine via Hydroxyamination of this compound
This protocol describes the synthesis of norfenefrine from this compound using an iron-porphyrin catalyzed hydroxyamination reaction, which has been reported to achieve yields of over 70%.[1][2]
-
Materials:
-
This compound
-
Iron(III) meso-tetra(pentafluorophenyl)porphyrin chloride (Fe(TPFPP)Cl)
-
N-(Pivaloyloxy)hydroxylammonium triflate (Pi-NHOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add the iron porphyrin catalyst, Fe(TPFPP)Cl (0.01 eq).
-
In a separate flask, dissolve N-(Pivaloyloxy)hydroxylammonium triflate (Pi-NHOTf) (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the Pi-NHOTf solution to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford norfenefrine as a solid.
-
Protocol 2: Synthesis of rac-Phenylephrine by Methylation of Norfenefrine
-
Materials:
-
Norfenefrine
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of norfenefrine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 2.0 eq) at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8.
-
Extract the aqueous mixture with DCM (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude rac-phenylephrine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Synthesis of Etilefrine by Ethylation of Norfenefrine
-
Materials:
-
Norfenefrine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend norfenefrine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Add acetaldehyde (1.5 eq) to the suspension.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford etilefrine.
-
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Yield (%) |
| Norfenefrine | This compound | Fe(TPFPP)Cl, Pi-NHOTf | >70 |
| rac-Phenylephrine | Norfenefrine | Formaldehyde, Formic acid | High |
| Etilefrine | Norfenefrine | Acetaldehyde, Sodium triacetoxyborohydride | High |
Signaling Pathways of Adrenergic Agonists
Norfenefrine, phenylephrine (B352888), and etilefrine exert their physiological effects by interacting with adrenergic receptors, which are G-protein coupled receptors.
Caption: Signaling pathways of adrenergic agonists.
Norfenefrine and phenylephrine primarily act as agonists of α1-adrenergic receptors. This interaction activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.
Etilefrine is an agonist of both α1 and β1-adrenergic receptors. Its action on α1-receptors leads to vasoconstriction, while stimulation of β1-receptors in the heart increases cardiac contractility and heart rate, resulting in increased cardiac output. Etilefrine has also been shown to modulate the AMPK/Akt signaling pathway.
Synthesis of the Non-Steroidal Anti-Inflammatory Drug (NSAID): Fenoprofen
This compound is a key starting material for a sustainable and efficient synthesis of fenoprofen, a widely used NSAID. The synthesis involves a C-O coupling reaction followed by a selective methoxycarbonylation.
Synthetic Pathway Overview
The synthesis begins with a C-O coupling of this compound with a suitable aryl halide to form a vinyl-substituted diaryl ether. This intermediate then undergoes a palladium-catalyzed selective methoxycarbonylation to introduce the propionic acid moiety, yielding fenoprofen.
Caption: Synthesis of fenoprofen from this compound.
Experimental Protocols
Protocol 4: Synthesis of 1-Phenoxy-3-vinylbenzene via C-O Coupling
-
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF (0.5 M), add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Add copper(I) iodide (0.1 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield 1-phenoxy-3-vinylbenzene.
-
Protocol 5: Synthesis of Fenoprofen via Selective Methoxycarbonylation
This protocol describes a branch-selective methoxycarbonylation, which has been reported with high yield and enantioselectivity.[2]
-
Materials:
-
1-Phenoxy-3-vinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
p-Toluenesulfonic acid (PTSA)
-
Methanol (MeOH)
-
Carbon monoxide (CO)
-
Toluene, anhydrous
-
-
Procedure:
-
In a high-pressure reactor, combine 1-phenoxy-3-vinylbenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), dppb (0.04 eq), and PTSA (0.1 eq) in anhydrous toluene (0.2 M).
-
Add methanol (5.0 eq).
-
Pressurize the reactor with carbon monoxide (CO) to 40 bar.
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting ester can be hydrolyzed to fenoprofen by standard procedures (e.g., using NaOH in a mixture of water and an organic solvent, followed by acidification).
-
Purify the final product, fenoprofen, by recrystallization.
-
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1-Phenoxy-3-vinylbenzene | This compound | Bromobenzene, CuI, K₂CO₃ | High | N/A |
| Fenoprofen (branched product) | 1-Phenoxy-3-vinylbenzene | Pd(OAc)₂, dppb, PTSA, CO, MeOH | 82 | 88 |
Signaling Pathway of Fenoprofen
Fenoprofen, as a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting the cyclooxygenase (COX) enzymes.
Caption: Mechanism of action of fenoprofen.
The primary mechanism of action for fenoprofen is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be taken at all times. All chemical reactions should be performed by or under the direct supervision of a trained professional.
References
Application Notes and Protocols for the Quantification of 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-vinylphenol in various sample matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (3-VP) is a phenolic compound of interest in various fields, including food and beverage industries, environmental monitoring, and pharmaceutical research due to its potential impact on flavor, environmental persistence, and its role as a metabolite of certain industrial chemicals. Accurate quantification of 3-VP is crucial for quality control, exposure assessment, and understanding its biological significance. This document outlines validated methods for the determination of this compound in diverse samples.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection is suitable for samples with relatively high concentrations of 3-VP, such as in fermented beverages.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like biological fluids and environmental samples. Derivatization is often required to improve the volatility of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity and specificity for the direct analysis of this compound in various biological matrices without the need for derivatization.[1][2]
Section 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section details the analysis of this compound using HPLC, a common technique for quantifying phenolic compounds in liquid samples like beer and wine.[3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of vinylphenols. Data for 4-vinylphenol, a structural isomer, is often used as a reference point due to the similarity in chemical properties.
| Parameter | HPLC-UV | HPLC-Fluorescence | Reference |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | [5] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL | [5] |
| Recovery | 85 - 105% | 90 - 110% | [6] |
| Precision (RSD) | < 5% | < 5% | [5] |
Experimental Protocol: HPLC-UV/Fluorescence
1. Sample Preparation (for Beer/Wine Samples)
-
Degas the sample by sonication for 10-15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For samples with complex matrices, solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.
2. HPLC-UV/Fluorescence Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, ultrapure water, and phosphoric acid (e.g., 40:59:1, v/v/v).[3] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 260 nm.[3]
-
Fluorescence Detection: Excitation at 260 nm and emission at 320 nm.[5]
3. Calibration
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the LOQ to the upper limit of the linear range.
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: General workflow for the quantification of this compound by HPLC.
Section 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the determination of this compound in complex matrices such as urine, plasma, and environmental samples.[7]
Quantitative Data Summary
The following table provides representative validation data for the GC-MS analysis of phenolic compounds.
| Parameter | GC-MS | Reference |
| Linearity Range | 0.01 - 10 µg/mL | [7] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | [8] |
| Recovery | 70 - 110% | [8] |
| Precision (RSD) | < 15% | [8] |
Experimental Protocol: GC-MS
1. Sample Preparation (for Urine/Plasma Samples)
-
Enzymatic Hydrolysis (for conjugated forms): To 1 mL of urine or plasma, add a suitable enzyme solution (e.g., β-glucuronidase/arylsulfatase) and incubate to release free this compound.
-
Liquid-Liquid Extraction (LLE):
-
Acidify the sample with an appropriate acid (e.g., HCl).
-
Extract the sample with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) by vortexing.
-
Centrifuge to separate the layers and transfer the organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar phenol (B47542) group into a more volatile silyl (B83357) ether.
-
Incubate at a specified temperature (e.g., 60-70 °C) to complete the reaction.[9]
-
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Injector Temperature: 270 °C.[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 300 °C).[11]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
3. Calibration and Data Analysis
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Construct a calibration curve and quantify the analyte as described for the HPLC method.
Workflow Diagram: GC-MS Analysis
Caption: General workflow for the quantification of this compound by GC-MS.
Section 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of this compound in biological fluids, offering high throughput and minimal sample preparation.[2][12]
Quantitative Data Summary
The following table presents typical validation parameters for LC-MS/MS analysis of phenolic compounds in biological matrices.
| Parameter | LC-MS/MS | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [12] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | [12] |
| Recovery | 90 - 115% | [12] |
| Precision (RSD) | < 10% | [12] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation (for Plasma/Serum Samples)
-
Protein Precipitation:
-
To a small volume of plasma or serum (e.g., 100 µL), add a protein precipitating agent like acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio).
-
Vortex thoroughly to mix.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase.
-
2. LC-MS/MS Conditions
-
LC System:
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).
-
3. Calibration and Data Analysis
-
Prepare calibration standards in a blank matrix (e.g., charcoal-stripped plasma) to account for matrix effects.
-
Construct a calibration curve and quantify the analyte as previously described.
Workflow Diagram: LC-MS/MS Analysis
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dea.gov [dea.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized 3-Vinylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylphenol (3-hydroxystyrene) is a valuable intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals.[1] Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a versatile building block. However, crude this compound obtained from synthesis is often contaminated with unreacted starting materials, byproducts such as other phenols (e.g., phenol (B47542), cresol, ethylphenol), hydrocarbons, and polymers formed during the reaction or workup.[2]
A significant challenge in the purification of this compound is its high propensity to polymerize, especially at elevated temperatures.[2] This instability necessitates carefully selected purification techniques that operate under mild conditions to prevent product loss and ensure high purity. This document provides detailed application notes and protocols for the most common and effective methods for purifying synthesized this compound.
General Purification Strategy
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow involves an initial bulk purification step to remove major impurities, followed by a final polishing step. It is critical to consider the use of polymerization inhibitors throughout the process.
Caption: General workflow for the purification of this compound.
Liquid-Liquid Extraction (Alkali Extraction)
This technique is highly effective for industrial-scale purification as it operates at low temperatures, minimizing polymerization.[2] It exploits the acidic nature of the phenolic hydroxyl group to separate this compound from non-acidic or less acidic impurities.
Principle: this compound reacts with a basic aqueous solution (e.g., NaOH) to form a water-soluble sodium phenoxide salt. Non-acidic organic impurities remain in the organic phase and are separated. The aqueous phase is then acidified to regenerate the pure this compound, which is subsequently extracted back into an organic solvent. A multi-stage extraction can be employed to first remove impurities that are more acidic than this compound using a controlled amount of a weak base, followed by the extraction of this compound itself.[2]
Experimental Protocol
Materials:
-
Crude this compound dissolved in a water-immiscible organic solvent (e.g., toluene, diethyl ether).
-
1 M Sodium hydroxide (B78521) (NaOH) solution, chilled.
-
1 M Hydrochloric acid (HCl) solution, chilled.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC).
Procedure:
-
Preparation: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., toluene). Add a small amount of a polymerization inhibitor.
-
Alkali Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of chilled 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of this compound. Drain the aqueous layer into a clean flask. The organic layer contains non-acidic impurities.
-
Repeat: Repeat the extraction of the organic layer with fresh chilled 1 M NaOH solution to ensure complete recovery of the phenol. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add chilled 1 M HCl with stirring until the solution becomes acidic (pH ~2-3), which will cause the this compound to precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., diethyl ether) to the acidified mixture and shake to extract the purified this compound back into the organic phase.
-
Washing & Drying: Separate the organic layer. Wash it with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
Vacuum Distillation
Distillation is a common method for purifying liquids, but due to the thermal instability of this compound, it must be performed under reduced pressure to lower the boiling point.[3]
Principle: By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at temperatures that do not induce significant polymerization. The presence of a polymerization inhibitor is mandatory.
Experimental Protocol
Materials:
-
Crude or partially purified this compound.
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) or TBC).
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source).
-
Heating mantle and magnetic stirrer.
-
Boiling chips or a magnetic stir bar.
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.[4]
-
Charging the Flask: Charge the distillation flask with the crude this compound, a magnetic stir bar, and a polymerization inhibitor (e.g., 0.1% by weight). The flask should not be more than two-thirds full.[4]
-
Applying Vacuum: Begin stirring and slowly apply vacuum using a water aspirator or a vacuum pump protected by a cold trap.
-
Heating: Once the desired pressure is reached and stable (e.g., ~5 mmHg), begin to gently heat the distillation flask using a heating mantle.[1]
-
Distillation: The temperature of the vapor should be monitored. Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 105°C at 5 mmHg.[1]
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and polymerization of the residue.
-
Storage: Add a stabilizer to the collected pure this compound and store it in an airtight container under an inert gas atmosphere at -20°C.[1]
Column Chromatography
For small-scale and high-purity applications, flash column chromatography is an effective method.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity.
Experimental Protocol
Materials:
-
Crude this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Chromatography column, flasks for fraction collection, and TLC plates for monitoring.
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar solvent (e.g., 100% hexane).[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.[5]
-
Elution: Begin eluting with the non-polar solvent. Less polar impurities (e.g., hydrocarbons) will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.). This will allow for the elution of compounds with increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound, being a polar compound, will elute after non-polar impurities.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield purified this compound.
Quantitative Data Summary
The effectiveness of each purification technique can be compared based on typical purity levels achieved and expected yields.
| Purification Technique | Typical Purity Achieved | Expected Yield | Scale | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | >95% | 70-90% | Lab to Industrial | Low temperature, avoids polymerization, good for removing acidic/basic impurities. | Multi-step process, use of large solvent volumes. |
| Vacuum Distillation | >98%[6] | 65-85%[1] | Lab to Industrial | High purity, effective for removing non-volatile impurities. | Risk of polymerization if not properly inhibited and controlled. |
| Column Chromatography | >99% | 50-80% | Lab Scale | Very high purity, good separation of closely related compounds. | Labor-intensive, requires large solvent volumes, not easily scalable. |
Note: Yields are highly dependent on the purity of the crude material and the specific experimental conditions.
Purity Analysis
The purity and identity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and integrity of the this compound. Key signals include vinyl protons (δ 5.1–5.8 ppm) and the phenolic hydroxyl proton (δ ~9-10 ppm).[1]
Logical Relationship of Purification Choices
The selection of a purification strategy is a logical process based on the initial state of the crude product and the desired outcome.
Caption: Decision tree for selecting a purification method.
References
- 1. This compound (CAS 620-18-8) For Research [benchchem.com]
- 2. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 3. murov.info [murov.info]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 620-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: Copolymerization of 3-Vinylphenol with Styrene and Acrylic Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of 3-vinylphenol with styrene (B11656) and acrylic monomers. The protocols detailed below are based on established free radical polymerization techniques. Due to the limited availability of specific data for this compound, information from its isomer, 4-vinylphenol (B1222589), is utilized as a close structural and reactive analog, particularly for copolymerization with acrylic monomers.
Introduction
Copolymers of this compound are of significant interest due to the versatile reactivity of the phenolic hydroxyl group, which allows for post-polymerization modifications, and the tunable properties imparted by the comonomer. The incorporation of styrene can enhance the thermal stability and processability of the resulting polymer, while acrylic monomers can introduce a range of functionalities and properties, such as hydrophilicity and tailored glass transition temperatures. These functional polymers have potential applications in various fields, including as microphotoresist materials, thermosetting resins, and for the development of drug delivery systems[1][2]. The phenolic moiety, in particular, has been explored for its role in creating functional materials for biomedical applications due to its ability to engage in hydrogen bonding and other non-covalent interactions[1][3].
Copolymerization of this compound with Styrene
The free radical copolymerization of this compound with styrene produces a random copolymer, poly(this compound-co-styrene). The properties of the copolymer are dependent on the relative incorporation of each monomer, which is governed by their respective reactivity ratios.
Experimental Protocol: Free Radical Solution Polymerization
This protocol describes a general method for the synthesis of poly(this compound-co-styrene) via solution polymerization. For optimal results and to prevent the inhibition of the radical polymerization by the phenolic group, it is common practice to first protect the hydroxyl group of the vinylphenol monomer (e.g., as an acetate (B1210297) ester) and then deprotect it after polymerization[4].
Materials:
-
3-Acetoxystyrene (B14030058) (Monomer 1)
-
Styrene (Monomer 2)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Hydrazine (B178648) hydrate (B1144303) or a suitable base for deprotection
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of 3-acetoxystyrene and styrene in anhydrous 1,4-dioxane. A typical total monomer concentration is 1-2 M.
-
Initiator Addition: Add AIBN as the initiator. The amount is typically 0.1-1.0 mol% with respect to the total moles of monomers.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for a predetermined time (e.g., 6-24 hours) to achieve the desired conversion. To determine reactivity ratios, it is crucial to keep the conversion below 10%[5].
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Filter the precipitated polymer and redissolve it in a suitable solvent (e.g., THF). Reprecipitate the polymer in the non-solvent to remove unreacted monomers and initiator residues. Repeat this process 2-3 times.
-
Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.
-
Deprotection: To obtain poly(this compound-co-styrene), the acetyl group is removed by reacting the poly(3-acetoxystyrene-co-styrene) with a reagent like hydrazine hydrate in a suitable solvent.
-
Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of both monomers[6]. The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC)[2][7][8][9]. Thermal properties are analyzed using Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability[10][11][12].
Quantitative Data
Table 1: Thermal Properties of Polystyrene and Poly(vinyl chloride) Blends (for comparative purposes)
| Polymer Composition | Onset Decomposition Temperature (°C) | Tmax (°C) |
| Polystyrene (PS) | 380 | 425.76 |
| PS/PVC (80/20) | 263.38 | 300.04 |
| PS/PVC (50/50) | 271.56 | 296.07 |
| PS/PVC (20/80) | 242.68 | 279.53 |
| Poly(vinyl chloride) (PVC) | 230 | 280.85 |
| Data adapted from a study on PS/PVC blends, intended to provide a general reference for the thermal behavior of styrene-containing polymer systems[12]. |
Copolymerization of this compound with Acrylic Monomers
The copolymerization of this compound with acrylic monomers such as methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) can be achieved through similar free radical polymerization techniques. These copolymers are valuable for applications requiring tunable hydrophilicity, adhesion, and mechanical properties.
Experimental Protocol: Emulsion Polymerization of this compound and Butyl Acrylate
This protocol is adapted from a procedure for the emulsion polymerization of vinyl acetate and butyl acrylate and can be modified for this compound[14]. As with the styrene copolymerization, protection of the phenolic hydroxyl group is recommended.
Materials:
-
3-Acetoxystyrene (Monomer 1)
-
Butyl Acrylate (Monomer 2)
-
Ammonium Persulfate (APS) (Initiator)
-
Sodium Dodecyl Sulfate (SDS) (Surfactant)
-
Sodium Bicarbonate (NaHCO₃) (Buffer)
-
Deionized Water
-
Nitrogen atmosphere
-
Reaction kettle with a condenser, stirrer, and inlets
Procedure:
-
Initial Charge: To the reaction kettle, add deionized water, sodium bicarbonate, and the surfactant (SDS).
-
Degassing: Purge the reactor with nitrogen for 20-30 minutes to remove oxygen.
-
Initiator and Monomer Feed Preparation: Prepare an aqueous solution of the initiator (APS). In a separate vessel, prepare a mixture of the monomers (3-acetoxystyrene and butyl acrylate) in the desired molar ratio.
-
Polymerization Initiation: Heat the reactor to the desired temperature (e.g., 60-80 °C) with stirring. Add a small portion of the monomer mixture and the initiator solution to the reactor to create seed particles.
-
Semi-continuous Feed: After the initial seed formation, continuously feed the remaining monomer mixture and initiator solution into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for solid content, particle size, and viscosity. The copolymer can be isolated by precipitation in a non-solvent if required for further analysis.
-
Deprotection and Purification: The resulting poly(3-acetoxystyrene-co-butyl acrylate) can be deprotected and purified as described in the previous protocol.
Quantitative Data
Direct reactivity ratios for this compound with acrylic monomers are scarce. However, studies on the copolymerization of 4-vinylphenol with methyl methacrylate provide valuable insights. Blends of poly(4-vinylphenol) and poly(methyl methacrylate) are miscible and exhibit a single glass transition temperature, suggesting strong intermolecular interactions (hydrogen bonding) between the two polymer chains[1]. This implies that copolymers of these monomers are also likely to be homogeneous.
Table 2: Physical Properties of Poly(4-vinylphenol-co-methyl methacrylate)
| Property | Value |
| CAS Number | 24979-71-3 |
| Density | 1.16 - 1.3 g/mL at 25 °C |
| Melting Point | 224 °C (lit.) |
| Flash Point | 305 °C - closed cup |
| Data for a commercially available poly(4-vinylphenol-co-methyl methacrylate) copolymer. |
For the copolymerization of methyl methacrylate with vinyl chloride, the reactivity ratios are reported as r_MMA = 10 and r_vinyl_chloride = 0.1, indicating that the MMA radical strongly prefers to add to another MMA monomer.
Visualization of Experimental Workflows
Free Radical Solution Polymerization Workflow
Caption: Workflow for free radical solution polymerization.
Emulsion Polymerization Workflow
Caption: Workflow for semi-continuous emulsion polymerization.
Applications in Drug Development
Copolymers containing phenolic groups are gaining attention in the field of drug delivery. The hydroxyl groups can serve as points for drug conjugation or for forming non-covalent interactions with drug molecules, facilitating their encapsulation and controlled release[1][3]. Amphiphilic block copolymers, where one block is hydrophilic (e.g., derived from a highly hydroxylated monomer or a hydrophilic acrylic) and the other is hydrophobic (e.g., polystyrene), can self-assemble into micelles or other nanostructures in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, the phenolic groups can impart antioxidant properties to the polymer, which can be beneficial in protecting encapsulated drugs from degradation and in therapeutic applications where oxidative stress is a factor. The ability to tune the copolymer composition allows for the precise control over the drug loading capacity, release kinetics, and the overall physicochemical properties of the drug delivery system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. fiveable.me [fiveable.me]
- 4. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. iieta.org [iieta.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. 聚(4-乙烯基苯酚-co-甲基丙烯酸甲酯) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
Troubleshooting & Optimization
How to prevent premature polymerization of 3-vinylphenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of premature polymerization of 3-vinylphenol during storage.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: The premature polymerization of this compound, a styrenic monomer, is primarily initiated by the generation of free radicals. Key contributing factors include:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.
-
Light: Exposure to ultraviolet (UV) light can trigger the formation of free radicals.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides with the monomer, which then decompose to initiate polymerization.
-
Contamination: Impurities such as metal ions, acids, bases, and oxidizing agents can act as catalysts for polymerization.
Q2: What is the recommended inhibitor for this compound and at what concentration should it be used?
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the shelf life of this compound, it should be stored in a cool, dark, and dry environment. It is recommended to store it at freezer temperatures (around -20°C) under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture. The container should be tightly sealed and made of an appropriate material like amber glass to protect from light.
Q4: How can I tell if my this compound has started to polymerize?
A4: Signs of premature polymerization include:
-
An increase in viscosity.
-
The formation of a hazy or cloudy appearance.
-
The presence of solid precipitates or gels.
-
In advanced stages, the entire sample may solidify.
Q5: Can I remove the inhibitor from this compound before my experiment?
A5: Yes, the inhibitor can be removed. A common laboratory method for removing phenolic inhibitors like TBC is to pass the monomer through a column packed with an inhibitor removal resin, such as activated alumina.[1] It is crucial to use the inhibitor-free monomer immediately as it will be highly susceptible to polymerization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
Problem: The this compound has polymerized despite being stored in the freezer.
| Possible Cause | Recommended Action |
| Inhibitor Depletion | The initial inhibitor concentration may have been too low for the storage duration, or it has been consumed over time. It is advisable to monitor the inhibitor concentration periodically. |
| Air Exposure | The container seal may not be airtight, allowing oxygen to leak in. Ensure the container is properly sealed and consider purging the headspace with an inert gas before sealing. |
| Contamination | The monomer may have been contaminated with impurities that can initiate polymerization even at low temperatures. Ensure all handling and storage equipment is clean and dry. |
| Light Exposure | Even brief or low-level light exposure during handling can initiate polymerization. Always handle this compound in a dimly lit area and store it in a light-blocking container. |
Problem: The viscosity of the this compound has noticeably increased.
| Possible Cause | Recommended Action |
| Early-Stage Polymerization | An increase in viscosity is an early sign of polymerization. If the material is still liquid, it might be usable for some applications, but it is best to purify it by distillation under reduced pressure if possible. Use the material immediately after purification. |
| Incorrect Storage Temperature | Storing at temperatures above the recommended freezer conditions can lead to a faster rate of oligomer formation. Verify the storage temperature and ensure it remains consistent. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the storage and stability of this compound.
| Parameter | Value | Notes |
| Recommended Inhibitor | 4-tert-Butylcatechol (B165716) (TBC) | A common and effective inhibitor for vinyl monomers. |
| Typical Inhibitor Concentration | ~100 ppm | Based on data for similar monomers like butadiene. The optimal concentration may vary. |
| Inhibitor Shelf Life | 1 year | This is the shelf life of the TBC inhibitor itself, not the stabilized monomer. |
| Recommended Storage Temperature | -20°C (Freezer) | Significantly slows down the rate of polymerization. |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation and the formation of peroxide initiators. |
Experimental Protocols
The following are example protocols that can be adapted for monitoring the stability of this compound.
Protocol 1: Determination of TBC Inhibitor Concentration by UV-Vis Spectrophotometry
Objective: To quantify the concentration of TBC in a this compound sample. This protocol is adapted from a method for determining hydroquinone (B1673460) in vinyl acetate (B1210297) monomer.
Materials:
-
This compound sample
-
4-tert-Butylcatechol (TBC) standard
-
Methanol (B129727) (UV grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of TBC in methanol (e.g., 100 ppm).
-
From the stock solution, prepare a series of standard solutions of TBC in methanol with concentrations ranging from 1 to 20 ppm.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of methanol. The dilution factor should be chosen so that the expected TBC concentration falls within the range of the standard curve.
-
-
UV-Vis Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for TBC in methanol by scanning a standard solution.
-
Measure the absorbance of the standard solutions and the prepared sample solution at the determined λmax, using methanol as a blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of TBC in the sample solution from the calibration curve and calculate the original concentration in the this compound sample, accounting for the dilution.
-
Protocol 2: Monitoring this compound Stability by HPLC
Objective: To assess the purity of this compound and detect the formation of oligomers, which indicates polymerization. This protocol is a general approach for the analysis of phenolic compounds and their oligomers.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound and potential oligomers absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the chromatogram of a fresh, unpolymerized sample of this compound to determine its retention time.
-
Analyze the aged or suspect sample. The appearance of new peaks, typically at later retention times, indicates the formation of dimers, trimers, and other oligomers.
-
The decrease in the peak area of the this compound monomer over time can be used to quantify the extent of polymerization.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Technical Support Center: Improving the Yield of 3-Vinylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 3-vinylphenol. This valuable monomer and intermediate in pharmaceutical and polymer chemistry can be challenging to synthesize with high yields. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and comparative data to help you improve your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the reaction type.
Wittig Reaction
The Wittig reaction is a common method for synthesizing alkenes from aldehydes or ketones. For this compound, this typically involves the reaction of 3-hydroxybenzaldehyde (B18108) with a phosphonium (B103445) ylide.
Q1: My Wittig reaction of 3-hydroxybenzaldehyde has a low yield. What are the common causes and how can I fix them?
A1: Low yields in the Wittig reaction with 3-hydroxybenzaldehyde can stem from several factors. The phenolic hydroxyl group can interfere with the reaction by protonating the ylide. Here’s a troubleshooting guide:
-
Incomplete Ylide Formation:
-
Cause: The base may not be strong enough to fully deprotonate the phosphonium salt.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). Organolithium bases like n-butyllithium (n-BuLi) can sometimes lead to side reactions.[1] Ensure your base is fresh and handled under anhydrous conditions.
-
-
Ylide Protonation by the Phenolic Group:
-
Cause: The acidic proton of the hydroxyl group on 3-hydroxybenzaldehyde can quench the ylide.
-
Solution 1: Use Excess Base: Employing at least two equivalents of the base can deprotonate both the phosphonium salt and the hydroxyl group.
-
Solution 2: Protect the Phenolic Group: Protect the hydroxyl group as a methoxymethyl (MOM) ether or other suitable protecting group before the Wittig reaction. This protected group can be removed after the olefination.
-
-
Ylide Instability:
-
Cause: Non-stabilized ylides can be unstable and decompose.
-
Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[2]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature or reaction time.
-
Solution: Ylide formation is often best performed at low temperatures (0 °C or -78 °C) to improve stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Q2: I'm observing side products in my Wittig reaction. What are they and how can I minimize them?
A2: A common side product is triphenylphosphine (B44618) oxide, which can be difficult to remove. Other byproducts can arise from side reactions of the ylide or aldehyde.
-
Triphenylphosphine Oxide Removal:
-
Solution: This byproduct is often removed by column chromatography. Recrystallization can also be effective.
-
-
Aldehyde Instability:
Grignard Reaction
The Grignard reaction can be used to synthesize this compound, for instance, by reacting 3-bromoanisole (B1666278) with magnesium to form the Grignard reagent, followed by reaction with ethylene (B1197577) oxide and subsequent demethylation.
Q1: My Grignard reagent formation is failing or giving a low yield. What should I do?
A1: The formation of a Grignard reagent is highly sensitive to reaction conditions. Here are the most common issues and their solutions:
-
Presence of Moisture:
-
Cause: Grignard reagents are extremely reactive towards protic sources, including water. Even trace amounts of moisture on glassware or in the solvent will quench the reaction.
-
Solution: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Anhydrous solvents (typically THF or diethyl ether) are essential.
-
-
Inactive Magnesium Surface:
-
Cause: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask to expose a fresh surface.
-
-
Slow Reaction Initiation:
-
Cause: The reaction may be slow to start.
-
Solution: Gentle warming can help initiate the reaction. Once started, the reaction is exothermic and may need to be cooled to maintain a gentle reflux.
-
Q2: The reaction of my Grignard reagent with ethylene oxide is not working well.
A2: Issues with this step often relate to the reactivity of ethylene oxide and the stability of the Grignard reagent.
-
Ethylene Oxide Handling:
-
Cause: Ethylene oxide is a low-boiling gas and requires careful handling.
-
Solution: Ethylene oxide is typically condensed into a cold, anhydrous solvent before being added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
-
Side Reactions:
-
Cause: Wurtz coupling (reaction of the Grignard reagent with unreacted aryl halide) can be a significant side reaction.
-
Solution: Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
-
Dehydrogenation of 3-Ethylphenol (B1664133)
This method involves the catalytic dehydrogenation of 3-ethylphenol at high temperatures to form this compound.
Q1: The conversion of 3-ethylphenol is low, or the selectivity to this compound is poor.
A1: Catalyst performance is critical in this reaction. Deactivation and suboptimal reaction conditions are common culprits.
-
Catalyst Deactivation:
-
Cause: Coke deposition on the catalyst surface is a primary cause of deactivation.[3] Loss of promoters, such as potassium, can also occur.
-
Solution: Catalyst regeneration is often necessary. This typically involves a controlled burn-off of the coke in a stream of air or a mixture of air and an inert gas at elevated temperatures.[3]
-
-
Reaction Conditions:
-
Cause: Temperature and the presence of steam are crucial parameters.
-
Solution: The reaction is typically carried out at high temperatures (around 600-650°C). Steam is used as a diluent and to provide heat. The steam-to-hydrocarbon ratio should be optimized to minimize coke formation.[4]
-
-
Side Reactions:
-
Cause: Deethylation of 3-ethylphenol can be a significant side reaction, especially at higher temperatures.
-
Solution: Optimizing the catalyst and reaction temperature can help to improve selectivity.[4]
-
Heck Reaction
The Heck reaction can be employed to form the vinyl group by coupling an aryl halide (e.g., 3-bromophenol) with a vinyl source in the presence of a palladium catalyst.
Q1: My Heck reaction is giving a low yield or no product.
A1: The success of a Heck reaction is highly dependent on the catalyst system and reaction conditions.
-
Catalyst Activity:
-
Cause: The active Pd(0) catalyst may not be forming efficiently or may be deactivating (forming palladium black).
-
Solution: Ensure the use of a suitable palladium precursor (e.g., Pd(OAc)₂) and an appropriate ligand. Bulky, electron-rich phosphine (B1218219) ligands are often effective.[5] Prevent catalyst precipitation by ensuring adequate ligand concentration and avoiding excessively high temperatures.[5]
-
-
Ligand and Base Choice:
-
Double Bond Isomerization:
-
Cause: The newly formed double bond can migrate to a more stable position.
-
Solution: The addition of silver or thallium salts can promote a cationic pathway and accelerate reductive elimination, minimizing isomerization.[5]
-
General Troubleshooting
Q1: I'm having trouble with the purification of this compound and am observing polymerization.
A1: this compound is prone to polymerization, especially at elevated temperatures.
-
Solution:
-
Use of Inhibitors: Add a polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, to the crude product before purification.[6]
-
Purification Method: Distillation is a common purification method. To minimize polymerization, it should be carried out under reduced pressure to lower the boiling point.[7] Ensure the distillation apparatus is clean and free of acidic or basic residues that could catalyze polymerization.
-
Storage: Store the purified this compound at low temperatures (e.g., in a freezer) under an inert atmosphere (nitrogen or argon) and in the presence of a polymerization inhibitor.
-
Data Presentation: Comparison of Synthesis Routes
The following table summarizes quantitative data for different this compound synthesis methods to aid in the selection of the most suitable route for your application.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ethenolysis & Isomerizing Ethenolysis | Cardanol (B1251761) (from Cashew Nut Shell Liquid) | Ruthenium and Palladium catalysts, Ethene | 65-78%[1] | Sustainable starting material, high yield.[8] | Two-step process, requires specialized catalysts. |
| Wittig Reaction | 3-Hydroxybenzaldehyde, Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., KOtBu, NaH) | Variable; can be high with optimization | Well-established reaction, readily available starting materials. | Phenolic group can interfere, formation of triphenylphosphine oxide byproduct. |
| Decarboxylation | p-Coumaric acid | Lactobacteria or heat | ~97% (for 4-vinylphenol) | Can be a green method, high yield. | May require specific enzymes or high temperatures. |
| Dehydrogenation | 3-Ethylphenol | Iron oxide-based catalyst | Variable, depends on catalyst and conditions | Potentially high throughput for industrial scale. | High temperatures required, catalyst deactivation is a major issue.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments. Safety Precaution: Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE). All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Hydroxybenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.2 equivalents) in portions, ensuring the temperature remains below 5 °C.
-
Stir the resulting yellow-orange mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the 3-hydroxybenzaldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and add a small amount of a polymerization inhibitor.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Dehydrogenation of 3-Ethylphenol
This protocol provides a general procedure for the gas-phase dehydrogenation of 3-ethylphenol.
Materials:
-
3-Ethylphenol
-
Dehydrogenation catalyst (e.g., iron oxide-based)
-
Inert packing material (e.g., quartz wool)
-
Steam generator
-
Nitrogen or other inert gas
Procedure:
-
Reactor Setup:
-
Pack a fixed-bed reactor with the dehydrogenation catalyst, with layers of inert packing material at the inlet and outlet.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 600 °C) under a flow of nitrogen.
-
Introduce a mixture of 3-ethylphenol and steam into the reactor at a controlled feed rate. The molar ratio of water to 3-ethylphenol is a critical parameter to optimize.[4]
-
The reaction products are passed through a condenser to collect the liquid products.
-
-
Workup and Purification:
-
Separate the organic layer from the aqueous layer.
-
Add a polymerization inhibitor to the organic layer.
-
Purify the this compound by vacuum distillation.
-
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Logic for Low Wittig Reaction Yield
Caption: Troubleshooting logic for low yield in the Wittig synthesis of this compound.
General Synthesis Pathways to this compound
Caption: Overview of common synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 8. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
Side reactions and byproduct formation in 3-vinylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-vinylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Dehydration of 3-(1-Hydroxyethyl)phenol
Q1: My yield of this compound is low, and I am isolating a significant amount of a higher boiling point byproduct. What is likely happening and how can I fix it?
A1: The most probable cause is the formation of a diether byproduct, 3,3'-(1,1'-oxybis(ethane-2,1-diyl))diphenol, through an intermolecular Williamson-like ether synthesis. This side reaction is favored at lower temperatures.[1][2] To minimize ether formation and improve the yield of this compound, it is crucial to maintain a sufficiently high reaction temperature.
Troubleshooting Table: Dehydration of 3-(1-Hydroxyethyl)phenol
| Symptom | Probable Cause | Recommended Action |
| Low yield of this compound | Ether formation as the primary side reaction.[1][2] | Increase the reaction temperature to the optimal range for alkene formation (typically 170-180°C for primary alcohols, though specific conditions for 3-(1-hydroxyethyl)phenol may vary).[3] |
| Presence of unreacted starting material | Incomplete reaction. | Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Polymerization of the product | Spontaneous polymerization of this compound. | Add a polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to the reaction mixture and during workup and storage.[4] |
Method 2: Dehydrogenation of 3-Ethylphenol (B1664133)
Q2: My final product is contaminated with significant amounts of phenol (B47542) and cresol (B1669610). How can I prevent the formation of these byproducts?
A2: The formation of phenol and cresol during the dehydrogenation of 3-ethylphenol is typically a result of side reactions occurring on the catalyst surface at high temperatures. These can include dealkylation (loss of the ethyl group to form phenol) and isomerization followed by cracking. Optimizing the reaction temperature and catalyst composition is key to minimizing these byproducts.
Troubleshooting Table: Dehydrogenation of 3-Ethylphenol
| Symptom | Probable Cause | Recommended Action |
| Significant phenol and cresol impurities | Catalyst-mediated side reactions (dealkylation, cracking). | Optimize the reaction temperature; too high a temperature can promote side reactions. Screen different catalyst formulations (e.g., iron oxide-based catalysts with various promoters) to find one with higher selectivity for dehydrogenation. |
| Low conversion of 3-ethylphenol | Insufficient catalyst activity or deactivation. | Ensure the catalyst is properly activated before use. If catalyst deactivation is suspected (e.g., coking), consider regenerating the catalyst or using a fresh batch. |
| Formation of polymeric material | Polymerization of the this compound product. | Introduce a polymerization inhibitor into the reaction stream and collection vessel. |
Method 3: Wittig Reaction of 3-Hydroxybenzaldehyde (B18108)
Q3: I am having trouble separating my this compound product from a white, crystalline solid. What is this byproduct and what is the best way to remove it?
A3: The white, crystalline solid is triphenylphosphine (B44618) oxide (TPPO), an inherent byproduct of the Wittig reaction.[5] Its removal can be challenging due to its solubility in many organic solvents. Several methods can be employed for its removal.
Troubleshooting Table: Wittig Reaction for this compound Synthesis
| Symptom | Probable Cause | Recommended Action |
| Contamination with a white, crystalline solid | Presence of triphenylphosphine oxide (TPPO).[5] | 1. Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Attempt to crystallize the TPPO from your crude product mixture by adding these solvents.[1][6] 2. Chromatography: If the product is non-polar, a silica (B1680970) gel plug filtration can be effective. The polar TPPO will adhere to the silica, while the less polar product elutes.[7] 3. Precipitation with Metal Salts: TPPO forms insoluble complexes with salts like zinc chloride (ZnCl₂) in ethanol, which can then be filtered off.[1][8] |
| Low yield of this compound | Incomplete reaction or side reactions. | Ensure the ylide is properly formed before adding the aldehyde. The presence of the acidic phenolic proton on 3-hydroxybenzaldehyde can interfere with the ylide. Consider protecting the hydroxyl group before the Wittig reaction and deprotecting it afterward. Using a stronger base or an excess of the ylide may also improve the yield.[9] |
| Unreacted 3-hydroxybenzaldehyde | Poor reactivity of the ylide or quenching of the ylide. | As mentioned above, the phenolic proton can quench the ylide. Protecting the phenol is a robust solution. Alternatively, using a non-protic solvent and a very strong, non-nucleophilic base for ylide formation is crucial. |
Frequently Asked Questions (FAQs)
Q4: What is the primary cause of polymerization of this compound during synthesis and how can it be prevented?
A4: this compound is prone to free-radical polymerization, especially at elevated temperatures and in the presence of oxygen or other radical initiators. To prevent this, it is essential to use a polymerization inhibitor. Common inhibitors include 4-tert-butylcatechol (TBC) and hydroquinone.[4] These should be added to the reaction mixture, especially during distillation or any heating steps, and also to the final product for storage.
Q5: My dehydration reaction of 3-(1-hydroxyethyl)phenol is giving me a mixture of alkenes. Why is this happening?
A5: While this compound is the expected product, the formation of other alkene isomers is possible, particularly if carbocation rearrangements can occur. Although less common for this specific substrate, it's a possibility to consider. More likely, if you are starting with a substituted analog of 3-(1-hydroxyethyl)phenol, Zaitsev's rule would predict the formation of the most substituted (most stable) alkene, which may not be the desired vinyl compound.
Q6: In the dehydrogenation of 3-ethylphenol, what is the role of the steam that is often used in the industrial process?
A6: Steam serves multiple purposes in the catalytic dehydrogenation of ethylphenols. It acts as a heat carrier, helps to maintain a uniform temperature in the reactor, and, importantly, it can help to prevent coking and deactivation of the catalyst by reacting with carbon deposits to form carbon monoxide and hydrogen (steam reforming).
Q7: For the Wittig reaction, what is the best way to confirm the formation of the ylide before adding the aldehyde?
A7: A common visual indicator of ylide formation is a color change. For many phosphonium (B103445) salts, the solution will turn a distinct color (often deep yellow, orange, or red) upon deprotonation by a strong base. This indicates the presence of the ylide. For more rigorous confirmation, ³¹P NMR spectroscopy can be used to observe the shift corresponding to the phosphorus ylide.[9]
Experimental Protocols
Method 1: Dehydration of 3-(1-Hydroxyethyl)phenol
-
Apparatus Setup: Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath and contain a small amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol).
-
Reaction: Place 3-(1-hydroxyethyl)phenol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) in the distillation flask.
-
Heating: Heat the mixture to a temperature sufficient to cause dehydration and distillation of the product (typically >170°C).[3]
-
Workup: The distillate will contain this compound and water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and distill under reduced pressure in the presence of a polymerization inhibitor to obtain pure this compound.
Method 2: Dehydrogenation of 3-Ethylphenol
-
Catalyst Packing: Pack a tube furnace with an iron oxide-based catalyst.
-
Reaction Setup: Connect a feed system capable of delivering a mixture of 3-ethylphenol and steam to the heated catalyst bed. The outlet of the reactor should be connected to a condenser and a collection flask containing a polymerization inhibitor.
-
Dehydrogenation: Heat the catalyst to the desired reaction temperature (e.g., 550-600°C).[10] Introduce a gaseous feed of 3-ethylphenol and steam over the catalyst.
-
Collection: Condense the product stream and collect the liquid in the cooled flask.
-
Purification: The crude product will be a mixture of this compound, unreacted 3-ethylphenol, and byproducts. Separate the organic layer from the aqueous layer. The this compound can be purified from the unreacted starting material and other byproducts by fractional distillation under reduced pressure in the presence of a polymerization inhibitor.
Method 3: Wittig Reaction of 3-Hydroxybenzaldehyde
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or sodium hydride, dropwise. Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
Reaction: Cool the ylide solution back to 0°C. Dissolve 3-hydroxybenzaldehyde in anhydrous THF and add it dropwise to the ylide solution.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will contain this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel or by one of the methods described in the troubleshooting section for TPPO removal.
Visualizations
Caption: Dehydration of 3-(1-hydroxyethyl)phenol and the competing ether formation side reaction.
Caption: Dehydrogenation of 3-ethylphenol showing the main reaction and common side reactions.
Caption: The Wittig reaction pathway for the synthesis of this compound from 3-hydroxybenzaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 4-Vinylphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of 3-Vinylphenol Polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 3-vinylphenol (m-vinylphenol).
Frequently Asked Questions (FAQs)
Q1: Which type of polymerization is most effective for achieving high molecular weight poly(this compound)?
A1: Radical polymerization using a carbon-radical generating initiator, such as azobisisobutyronitrile (AIBN), is effective for producing high molecular weight poly(this compound).[1][2] In contrast, cationic polymerization of this compound, for instance with boron trifluoride etherate (BF₃·(OEt)₂), tends to yield low molecular weight oligomers due to side reactions involving the phenolic hydroxyl group.[1][2]
Q2: Why is my radical polymerization of this compound failing or resulting in very low yields?
A2: The choice of radical initiator is critical. Initiators that generate oxy-radicals (e.g., benzoyl peroxide, BPO) or thio-radicals are known to be ineffective.[1][2] These radicals can abstract the hydrogen atom from the phenolic hydroxyl group, creating a stable phenoxy radical that inhibits the polymerization process.[1] Always use an initiator that generates carbon-centered radicals, like AIBN.[1][2]
Q3: How can I increase the molecular weight of the polymer during radical polymerization?
A3: Conducting the polymerization in the presence of methanol (B129727) has been shown to effectively increase the molecular weight of the resulting polymer.[3][4] This is a counter-intuitive result, as alcohols can sometimes act as chain transfer agents, but in this specific system, it promotes the formation of higher molecular weight polymers.[4] The amount of methanol can range from 1 to 500 wt.% relative to the total raw materials.[4]
Q4: What are the optimal temperature and time for the polymerization reaction?
A4: The ideal reaction temperature for the radical polymerization of vinylphenols is typically between 40°C and 150°C, with a preferred range of 60°C to 120°C.[4] Temperatures below 40°C can lead to a significant decrease in polymer yield, while temperatures above 150°C make it difficult to achieve a high molecular weight and can cause polymer discoloration.[4] The reaction time generally ranges from 10 minutes to 5 hours.[4]
Q5: How should this compound monomer be stored to prevent premature polymerization?
A5: this compound is sensitive to air and heat and can polymerize upon exposure to light.[3] It should be stored in a sealed container under an inert gas atmosphere (e.g., nitrogen or argon) and kept frozen at -20°C.[3] Commercial monomers are often supplied with a stabilizer like tert-butylcatechol (TBC) to prevent spontaneous polymerization.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Incorrect Initiator: Use of an oxy-radical or thio-radical initiator (e.g., BPO).[1][2] | Switch to a carbon-radical generating initiator like AIBN. |
| Reaction Temperature Too Low: Polymerization rate is highly dependent on temperature.[4] | Increase the reaction temperature to the optimal range of 60-120°C.[4] | |
| Presence of Inhibitors: Oxygen can inhibit radical polymerization. The phenolic hydroxyl group can also lead to inhibitory species if the wrong initiator is used.[1] | Degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain an inert atmosphere. | |
| Low Polymer Molecular Weight (Mₙ) | Cationic Polymerization: This method is not suitable for achieving high Mₙ with this compound.[1][2] | Use a radical polymerization method. |
| Suboptimal Solvent: The choice of solvent can influence polymer chain growth. | Conduct the polymerization in methanol, which has been shown to increase the molecular weight of the final polymer.[4] | |
| High Initiator Concentration: While the dependence is more conventional for this compound ([I]⁰.⁵²), excessively high initiator concentration can lead to more termination events.[1] | Optimize the initiator concentration. A typical range is 0.1 - 10 wt.% of the total raw materials.[4] | |
| Broad Molecular Weight Distribution (PDI) | Uncontrolled Polymerization: Vinylphenol polymerization can have a very high reaction rate, making control difficult.[4] | Consider controlled radical polymerization techniques like RAFT or ATRP for better control over polymer architecture.[1] |
| Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents. | Purify the monomer and solvent before use. Ensure all glassware is rigorously dried. | |
| Polymer Discoloration | High Reaction Temperature: Exceeding the optimal temperature range can lead to degradation and colored byproducts.[4] | Maintain the reaction temperature below 150°C, preferably in the 60-120°C range.[4] |
Data Presentation: Polymerization Method Comparison
Table 1: Comparison of Polymerization Outcomes for this compound (MVP)
| Polymerization Type | Typical Initiator | Resulting Polymer Molecular Weight (Mₙ) | Key Characteristics & Issues |
| Radical Polymerization | AIBN (Azobisisobutyronitrile) | 21,000 - 53,000 g/mol [1][2] | Effective for high Mₙ. Polymer structure follows normal vinyl addition.[2] Ineffective with BPO or thio-radical initiators.[1][2] |
| Cationic Polymerization | BF₃·(OEt)₂ (Boron Trifluoride Etherate) | ~710 g/mol [1][2] | Results in low molecular weight oligomers.[2] The reaction is complicated by the involvement of the phenolic hydroxyl group.[1] |
Experimental Protocols
Protocol: Radical Polymerization of this compound in Methanol
This protocol describes a general procedure for the free-radical polymerization of this compound using AIBN as the initiator and methanol as the solvent to promote high molecular weight.
Materials:
-
This compound (inhibitor removed if necessary)
-
Azobisisobutyronitrile (AIBN)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas supply
-
Reaction flask with condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Precipitation solvent (e.g., hexane (B92381) or a toluene/hexane mixture)
Procedure:
-
Monomer Preparation: If the monomer contains an inhibitor (like TBC), it should be removed by passing the monomer through a column of activated basic alumina.
-
Reaction Setup: Flame-dry the reaction flask and condenser under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the flask, add the purified this compound monomer.
-
Add anhydrous methanol as the solvent. A typical concentration might be in the range of 1-2 M, but the amount of methanol can be varied (e.g., 100 wt.% relative to the monomer) to optimize molecular weight.[4]
-
Add the AIBN initiator. The amount used is typically 0.1 - 5 wt.% relative to the monomer.[4]
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with inert gas.
-
Polymerization:
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70-80°C).
-
Stir the reaction mixture vigorously for the specified duration (e.g., 2-5 hours). The solution will become more viscous as the polymer forms.
-
-
Termination & Precipitation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., hexane) while stirring to precipitate the polymer.
-
-
Purification & Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mₙ) and polydispersity index (PDI), and NMR spectroscopy to confirm the structure.
Visualizations
Initiator Selection Logic
The choice of a radical initiator is paramount for successful polymerization. The diagram below illustrates the two competing pathways based on the type of radical generated.
Caption: Initiator choice dictates the reaction outcome for this compound.
General Experimental Workflow
This diagram outlines the key steps for a typical radical polymerization experiment.
Caption: Workflow for radical polymerization of this compound.
Troubleshooting Flowchart for Low Molecular Weight
This flowchart provides a logical sequence for diagnosing issues related to low polymer molecular weight.
Caption: Diagnostic flowchart for low molecular weight polymer issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Research on Polymerization of o-, m-, and p-Vinylphenol [jstage.jst.go.jp]
- 3. This compound (CAS 620-18-8) For Research [benchchem.com]
- 4. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial 3-Vinylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of inhibitors, such as tert-butylcatechol (TBC), from commercial 3-vinylphenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from commercial this compound before use?
A1: Commercial this compound is typically supplied with an added inhibitor, most commonly TBC, to prevent premature polymerization during transport and storage.[1] This inhibitor must be removed before experimental use, particularly for polymerization reactions, as its presence will impede or prevent the desired reaction from occurring.
Q2: What are the primary methods for removing TBC from this compound?
A2: The three most common and effective methods for removing TBC from this compound and other vinyl monomers are:
-
Alkaline Extraction (NaOH Wash): This involves washing the monomer with an aqueous solution of sodium hydroxide (B78521).
-
Column Chromatography: This method utilizes a solid adsorbent, typically basic or neutral alumina (B75360), to retain the inhibitor while allowing the purified monomer to pass through.
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their boiling point differences under reduced pressure.
Q3: Which inhibitor removal method is most suitable for my application?
A3: The choice of method depends on the required purity, scale of the experiment, and available equipment.
-
Alkaline extraction is a rapid and straightforward method suitable for many applications.
-
Column chromatography is also relatively quick and can provide high purity monomer.
-
Vacuum distillation is often used to achieve the highest purity but requires more specialized equipment and careful control of conditions to prevent polymerization.[2]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of TBC can be quantitatively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3] A significant reduction in the TBC peak compared to the unpurified material indicates successful removal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymerization of this compound during purification | - Excessive Heat: this compound is sensitive to heat and can polymerize at elevated temperatures, a significant risk during distillation.[2] - Exposure to Air/Oxygen: Oxygen can initiate polymerization, especially in the absence of an inhibitor. - Prolonged Processing Time: The longer the monomer is without an inhibitor, the higher the risk of spontaneous polymerization. | - When performing vacuum distillation, maintain the lowest possible temperature and pressure. A reported boiling point for this compound is 105°C at 5 mmHg.[4] - Purge all glassware and the reaction system with an inert gas (e.g., nitrogen or argon) before and during the purification process. - Perform the purification as quickly as possible and use the purified monomer immediately. |
| Formation of a stable emulsion during alkaline (NaOH) wash | - Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion between the organic this compound and the aqueous NaOH solution, a common issue with phenolic compounds.[5] - High Concentration of NaOH: Using a highly concentrated NaOH solution can increase the likelihood of emulsion formation. | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - If an emulsion forms, try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] - Allowing the mixture to stand for an extended period may also allow the layers to separate. - In future extractions, consider using a more dilute NaOH solution (e.g., 5% w/v). |
| Low recovery of this compound after purification | - Incomplete Extraction (Alkaline Wash): If the pH of the aqueous layer is too high, some of the phenolic this compound may be deprotonated and remain in the aqueous layer. - Adsorption onto Column (Chromatography): Using an inappropriate type or amount of alumina can lead to irreversible adsorption of the product. - Polymerization (All Methods): As mentioned above, polymerization will lead to a loss of the monomeric product. | - After the initial NaOH washes, wash the organic layer with deionized water until the aqueous layer is neutral to pH paper. This ensures that residual NaOH is removed. - Use basic or neutral alumina for chromatography. Acidic alumina should be avoided.[6] Ensure the column size is appropriate for the amount of monomer being purified. - Follow the recommendations to prevent polymerization. |
| Purified this compound darkens or solidifies upon storage | - Presence of Residual Oxygen: Even small amounts of oxygen can initiate polymerization over time. - Exposure to Light: Light can also promote polymerization. - Inadequate Storage Temperature: Storing at room temperature increases the rate of degradation and polymerization. | - Store the purified monomer under an inert atmosphere (nitrogen or argon). - Keep the storage container wrapped in aluminum foil or in a dark location. - For short-term storage, refrigeration is recommended. For longer-term storage, freezing at -20°C is advisable.[4] |
Data Presentation: Comparison of Inhibitor Removal Methods
| Method | Typical Purity Achieved | Estimated TBC Removal Efficiency | Advantages | Disadvantages |
| Alkaline Extraction (NaOH Wash) | >98% | ~95-99% | - Fast and simple procedure. - Does not require specialized equipment. | - Potential for emulsion formation.[5] - May not remove all non-phenolic impurities. - Generates basic aqueous waste. |
| Column Chromatography (Alumina) | >99% | >99% | - High efficiency of inhibitor removal. - Can remove some other polar impurities. | - Requires packing a chromatography column. - Consumes solvent for elution. - Alumina is a consumable reagent. |
| Vacuum Distillation | >99.5% | >99.9% | - Provides the highest purity product. - Can separate from non-volatile impurities. | - Risk of thermal polymerization.[2] - Requires specialized glassware and a vacuum pump. - Can be time-consuming. |
Note: The quantitative data presented are estimates based on typical outcomes for similar vinyl monomers and may vary depending on the specific experimental conditions.
Experimental Protocols
Alkaline Extraction (NaOH Wash)
Objective: To remove the acidic TBC inhibitor by converting it to its water-soluble sodium salt.
Materials:
-
Commercial this compound (stabilized with TBC)
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
Procedure:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The lower aqueous layer, containing the sodium salt of TBC, will likely be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous washing with pH paper and continue washing until it is neutral.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water.
-
Drain the this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl to dry the monomer. The liquid should be clear when dry.
-
Decant or filter the purified this compound into a clean, dry round-bottom flask.
-
The purified monomer is now ready for use. For storage, place under an inert atmosphere.
Column Chromatography
Objective: To separate this compound from the TBC inhibitor by passing it through a column of basic or neutral alumina.
Materials:
-
Commercial this compound (stabilized with TBC)
-
Basic or neutral alumina (Activity I or II)
-
Glass wool or cotton
-
Sand (optional)
-
Chromatography column
-
Eluent (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane)
-
Collection flasks
Procedure:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of the alumina in the chosen eluent.
-
Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing of the alumina.
-
Add a thin layer of sand to the top of the alumina bed to prevent disturbance during sample loading.
-
Drain the eluent until the level is just at the top of the sand.
-
Carefully add the commercial this compound to the top of the column.
-
Begin eluting the this compound through the column with the chosen eluent, collecting the purified monomer in clean, dry flasks. The TBC will be adsorbed onto the alumina at the top of the column.
-
Once all the this compound has been collected, the solvent can be removed under reduced pressure if an eluent was used for dilution.
-
The purified monomer should be used immediately or stored under an inert atmosphere.
Vacuum Distillation
Objective: To purify this compound by separating it from the non-volatile TBC inhibitor under reduced pressure.
Materials:
-
Commercial this compound (stabilized with TBC)
-
Distillation glassware (distilling flask, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (nitrogen or argon)
-
Cold trap (optional but recommended)
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Place the commercial this compound in the distilling flask with a stir bar.
-
Purge the system with an inert gas.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 5 mmHg).
-
Once the pressure is stable, begin gently heating the distilling flask while stirring.
-
Collect the this compound distillate in the receiving flask. The boiling point of this compound is approximately 105°C at 5 mmHg.[4]
-
The TBC inhibitor will remain in the distilling flask as a non-volatile residue.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum under an inert gas atmosphere.
-
The purified this compound in the receiving flask is ready for use or storage.
Visualizations
Caption: Workflow for removing inhibitors from this compound.
References
- 1. US4131582A - Method for preparing stable aqueous emulsion of phenolic resin - Google Patents [patents.google.com]
- 2. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 3. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 620-18-8) For Research [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Challenges of Vinylphenol-Olefin Copolymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The copolymerization of vinylphenols with olefins presents a significant synthetic challenge, primarily due to the disparate reactivity of the monomers and the propensity of the phenolic hydroxyl group to poison traditional olefin polymerization catalysts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments, alongside detailed experimental protocols and data to facilitate successful copolymer synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of vinylphenol-olefin copolymers.
Issue 1: Rapid Catalyst Deactivation or Polymerization Failure
Question: My polymerization reaction stops almost immediately after adding the catalyst, or no polymer is formed. What is the likely cause and how can I fix it?
Answer:
Immediate catalyst deactivation is the most common problem in vinylphenol-olefin copolymerization. The primary culprit is the acidic proton of the phenolic hydroxyl group, which can irreversibly poison many transition metal catalysts.
Troubleshooting Steps:
-
Monomer Purity: Ensure the vinylphenol monomer is free of impurities, especially any residual acidic compounds from its synthesis.
-
Protecting Group Strategy: The most effective solution is to protect the hydroxyl group of the vinylphenol monomer before polymerization. Common protecting groups include acetyl (forming 4-acetoxystyrene) or silyl (B83357) ethers. This strategy involves three main stages: protection of the vinylphenol, copolymerization with the olefin, and subsequent deprotection of the resulting copolymer.
-
Catalyst Choice: If direct copolymerization is desired, select a catalyst known for its tolerance to polar functional groups. Late transition metal catalysts, such as certain palladium and nickel complexes, have shown more promise than early transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts).
-
Scavengers: In some cases, the use of a scavenger, like triisobutylaluminum (B85569) (TIBA), can help to remove impurities that would otherwise deactivate the catalyst. However, this must be done carefully as the scavenger can also react with the monomer.
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 2: Low Incorporation of Vinylphenol Monomer
Question: My polymerization works, but the final copolymer contains a very low percentage of the vinylphenol monomer. How can I increase its incorporation?
Answer:
Low incorporation of the polar monomer is a common issue stemming from the different reactivities of vinylphenols (or their protected derivatives) and olefins.
Troubleshooting Steps:
-
Adjust Monomer Feed Ratio: Increase the concentration of the protected vinylphenol monomer in the reaction mixture. However, be aware that excessively high concentrations can sometimes lead to increased side reactions or catalyst inhibition.
-
Optimize Reaction Conditions: Temperature and pressure can significantly influence monomer reactivity ratios. Systematically vary these parameters to find optimal conditions for comonomer incorporation.
-
Catalyst Selection: The choice of catalyst is critical. Different catalysts have different affinities for each monomer. Research catalysts that have been shown to effectively copolymerize olefins with polar vinyl monomers. For instance, some palladium-based catalysts are known to promote the incorporation of polar monomers.
-
Controlled Polymerization Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can sometimes offer better control over the copolymer composition, especially when using protected vinylphenols.[1]
Issue 3: Difficulty with Post-Polymerization Deprotection
Question: I have successfully synthesized the copolymer with a protected vinylphenol, but I am struggling to completely remove the protecting groups without degrading the polymer backbone. What are the best methods for deprotection?
Answer:
The deprotection step must be carefully chosen to be effective for the specific protecting group while being mild enough to not damage the polyolefin backbone.
Troubleshooting Steps:
-
For Acetyl Protecting Groups (e.g., from 4-acetoxystyrene):
-
Base-catalyzed hydrolysis: This can be achieved using ammonia, sodium hydroxide, or organic amines like triethylamine (B128534) in a suitable solvent system.[2] Aqueous suspensions or solutions are often employed.[2] The reaction temperature and time need to be optimized to ensure complete hydrolysis without chain scission.
-
Acid-catalyzed transesterification: This method involves reacting the polymer in an alcohol (like methanol (B129727) or ethanol) with an acid catalyst.[2]
-
-
For Silyl Ether Protecting Groups:
-
Fluoride (B91410) ion sources: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silyl ethers.
-
Acidic conditions: Mild acidic conditions can also be used, but care must be taken to avoid any acid-catalyzed degradation of the polymer.
-
General Deprotection Workflow
Caption: Deprotection strategy selection workflow.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard Ziegler-Natta catalyst for this copolymerization? A1: Ziegler-Natta catalysts, and many other early transition metal catalysts, are highly Lewis acidic. The lone pairs of electrons on the oxygen atom of the vinylphenol's hydroxyl group act as a Lewis base, which strongly coordinates to the metal center of the catalyst. This coordination is often irreversible and leads to the deactivation of the catalyst, preventing polymerization.
Q2: What is the purpose of using a protected monomer like 4-acetoxystyrene (B54282)? A2: Protecting the hydroxyl group, for instance by converting it to an acetate (B1210297) ester (4-acetoxystyrene), masks the problematic acidic proton and the lone pairs on the oxygen atom.[1] This prevents the monomer from poisoning the catalyst. After the copolymerization is complete, the protecting group can be removed to yield the desired poly(vinylphenol-co-olefin).
Q3: How do I choose the right olefin for my copolymerization? A3: The choice of olefin (e.g., ethylene (B1197577), propylene (B89431), higher alpha-olefins) will depend on the desired properties of the final copolymer. Ethylene will produce a more crystalline and higher melting point material, while propylene and higher alpha-olefins will introduce branching, leading to more amorphous and elastomeric properties. The reactivity of the olefin will also be a factor; for example, ethylene is generally more reactive than propylene in coordination polymerization.
Q4: How can I confirm that I have successfully synthesized a copolymer and not just a mixture of homopolymers? A4: Proper characterization is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are invaluable. In the ¹H NMR spectrum of the copolymer, you should see signals corresponding to both the olefin and the vinylphenol units in the same polymer chain. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can also be used. A single, monomodal peak in the GPC trace is indicative of a copolymer, whereas a bimodal or multimodal distribution might suggest a mixture of homopolymers. Further confirmation can be obtained from techniques like Fourier-Transform Infrared (FTIR) spectroscopy, where characteristic peaks for both monomer units should be present.
Data Presentation
While specific reactivity ratios for the copolymerization of protected vinylphenols with olefins are not widely published due to the challenging nature of these reactions, the following table provides a qualitative comparison of catalyst systems and their general tolerance to polar monomers.
Table 1: Qualitative Comparison of Catalyst Systems for Vinylphenol/Olefin Copolymerization
| Catalyst System | Tolerance to Polar Groups | Typical Olefins | Protecting Group Required? | Notes |
| Ziegler-Natta | Very Low | Ethylene, Propylene | Yes | Prone to rapid deactivation by unprotected phenols. |
| Metallocene | Low to Moderate | Ethylene, Propylene, Styrene | Yes | Some specialized metallocenes show limited tolerance. |
| Late Transition Metal (e.g., Pd, Ni) | Moderate to High | Ethylene, Higher Alpha-Olefins | Often, but some systems work directly | The most promising area of research for direct copolymerization. |
| Radical Polymerization (e.g., ATRP, RAFT) | High | Styrene, Acrylates (Olefins are challenging) | No | Not typically used for simple olefins like ethylene or propylene. |
Experimental Protocols
Protocol 1: Protection of 4-Vinylphenol (B1222589) (Acetylation to 4-Acetoxystyrene)
Materials:
-
4-Vinylphenol
-
Acetyl chloride
-
Triethylamine
-
Methyl tert-butyl ether (MTBE)
-
Phenothiazine (B1677639) (polymerization inhibitor)
-
Methanol
-
Dry ice-ethanol bath
Procedure:
-
In a 2L four-necked flask, dissolve 120g of 4-vinylphenol in 480g of MTBE.
-
Add 106g of triethylamine and 1.2g of phenothiazine to the solution.
-
Cool the mixture to between -5°C and 0°C using a dry ice-ethanol bath.
-
Slowly add 86g of acetyl chloride dropwise while maintaining the temperature between -5°C and 0°C.
-
After the addition is complete, allow the reaction to warm to 10-20°C and stir for an additional hour.
-
Monitor the reaction completion by TLC or HPLC.
-
Filter the reaction mixture and wash the solid cake with MTBE (3 x 50g).
-
Quench the filtrate by adding 4g of methanol and stir for 10 minutes.
-
Add another 1.2g of phenothiazine and concentrate the solution under reduced pressure to remove the MTBE.
-
The crude product can be purified by vacuum distillation to yield 4-acetoxystyrene.
Protocol 2: Representative Copolymerization of 4-Acetoxystyrene with an Olefin (Conceptual)
Note: Specific conditions will vary greatly depending on the catalyst and olefin used. This is a generalized procedure.
Materials:
-
4-Acetoxystyrene (purified)
-
Olefin (e.g., ethylene, propylene)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Catalyst (e.g., a palladium-based complex)
-
Cocatalyst/activator (if required, e.g., MAO)
-
High-pressure reactor
Procedure:
-
Thoroughly dry all glassware and the reactor.
-
In a glovebox, charge the reactor with the desired amount of 4-acetoxystyrene and anhydrous toluene.
-
Seal the reactor and connect it to a source of the olefin.
-
Pressurize the reactor with the olefin to the desired pressure and heat to the reaction temperature.
-
In a separate vessel inside the glovebox, prepare the catalyst solution by dissolving the catalyst and cocatalyst in anhydrous toluene.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain the temperature and olefin pressure for the desired reaction time, monitoring for any changes in pressure or temperature that might indicate the reaction has stalled.
-
After the polymerization is complete, cool the reactor and vent the excess olefin.
-
Quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the resulting poly(4-acetoxystyrene-co-olefin) copolymer.
Protocol 3: Hydrolysis of Poly(4-acetoxystyrene-co-olefin) to Poly(4-vinylphenol-co-olefin)
Materials:
-
Poly(4-acetoxystyrene-co-olefin)
-
Methanol or an aqueous suspension system
-
Base (e.g., ammonium (B1175870) hydroxide, sodium hydroxide) or Acid (e.g., hydrochloric acid for transesterification)
-
Acetone (for redissolving, if needed)
-
Water (for precipitation)
Procedure (Base-Catalyzed Hydrolysis in Suspension):
-
Suspend the finely divided poly(4-acetoxystyrene-co-olefin) in deionized water. A suspension agent may be used.
-
Add an aqueous solution of a base, such as ammonium hydroxide.[2]
-
Heat the suspension with stirring (e.g., to 85°C) for several hours until hydrolysis is complete.[2]
-
Monitor the completion of the reaction by taking samples and analyzing them with FTIR to observe the disappearance of the ester carbonyl peak (~1760 cm⁻¹) and the appearance of the hydroxyl peak (~3300-3500 cm⁻¹).[3]
-
Cool the reaction mixture and filter the solid polymer.
-
Wash the polymer thoroughly with deionized water to remove any residual base and salts.
-
Dry the final poly(4-vinylphenol-co-olefin) in a vacuum oven.[2]
Characterization:
-
FTIR: Look for the disappearance of the C=O stretch of the acetate group (~1760 cm⁻¹) and the appearance of the broad O-H stretch of the phenol (B47542) (~3200-3550 cm⁻¹).[4]
-
¹H NMR: Confirm the removal of the acetyl protons (a sharp singlet around 2.3 ppm) and the appearance of the phenolic proton signal. The signals from the polyolefin backbone should remain.
-
GPC/SEC: To check for any degradation of the polymer chain during hydrolysis.
This guide provides a starting point for researchers working on the challenging but rewarding synthesis of vinylphenol-olefin copolymers. Careful planning, monomer purification, and catalyst selection are paramount to success.
References
Degradation kinetics of 3-vinylphenol under different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation kinetics of 3-vinylphenol under varying pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like many phenolic compounds, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] High pH can lead to the formation of the more reactive phenoxide ion, which is more susceptible to oxidation.[3] Elevated temperatures can accelerate degradation reactions, leading to polymerization or oxidation.[4]
Q2: How can I monitor the degradation of this compound in my experiments?
A2: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[7][8] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of volatile degradants.[4]
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions, this compound may undergo oxidation of the phenolic group and polymerization of the vinyl group.[3][4] The specific degradation products will depend on the stress conditions applied (e.g., acidic, basic, oxidative, thermal). Identification of these products typically requires techniques like LC-MS or GC-MS to elucidate their structures.[2]
Q4: At what pH is this compound expected to be most stable/unstable?
A4: Generally, phenolic compounds are more stable at acidic to neutral pH and less stable under alkaline conditions.[3] The pKa of this compound is predicted to be around 9.79, meaning that at pH values above this, the compound will predominantly exist as the phenoxide ion, which is more prone to oxidation.[9] Therefore, degradation is expected to be more rapid at higher pH values.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled degradation of this compound at the start of the experiment. | 1. High pH of the buffer solution.2. Presence of metal ion contaminants that can catalyze oxidation.3. Exposure to light. | 1. Verify the pH of your buffer. Start with neutral or slightly acidic conditions.2. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.3. Protect your samples from light by using amber vials or covering them with aluminum foil. |
| Inconsistent or non-reproducible degradation kinetic data. | 1. Temperature fluctuations in the incubator or water bath.2. Inaccurate pH of the buffer solutions.3. Inconsistent sample preparation and handling. | 1. Ensure your temperature control equipment is properly calibrated and stable.2. Calibrate your pH meter before preparing buffers. Prepare fresh buffers for each experiment.3. Follow a standardized protocol for sample preparation, including consistent timing for sample withdrawal and analysis. |
| Difficulty in separating this compound from its degradation products by HPLC. | 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column selection. | 1. Optimize the mobile phase by varying the organic solvent ratio, pH, and buffer concentration. A gradient elution may be necessary to resolve all peaks.[6]2. A C18 column is a good starting point. Experiment with different column lengths, particle sizes, and manufacturers if separation is still challenging. |
| Mass balance in the stability study is less than 90%. | 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore).2. Formation of volatile or insoluble degradation products. | 1. Use a detector with broader detection capabilities, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in addition to UV.[10]2. For volatile products, consider using headspace GC-MS. For insoluble products, ensure complete dissolution of the sample before analysis. |
Data Presentation
Due to the limited availability of specific kinetic data for this compound in the public literature, the following table is provided as a template for researchers to populate with their own experimental data. The hypothetical data illustrates the expected trend of increased degradation at higher pH and temperature.
Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) of this compound at Different pH and Temperatures.
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (h) |
| 4.0 | 40 | 0.001 | 693 |
| 4.0 | 60 | 0.005 | 139 |
| 7.0 | 40 | 0.003 | 231 |
| 7.0 | 60 | 0.015 | 46 |
| 9.0 | 40 | 0.020 | 35 |
| 9.0 | 60 | 0.100 | 7 |
| 11.0 | 40 | 0.150 | 5 |
| 11.0 | 60 | 0.750 | <1 |
Note: This data is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to investigate its stability under various stress conditions.
1. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Buffers of various pH (e.g., phosphate, citrate, borate)
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
-
Hydrogen peroxide (30%)
-
Class A volumetric flasks, pipettes, and amber HPLC vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., buffer of a specific pH) to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in a 0.1 M HCl solution at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample in a 0.1 M NaOH solution at a specified temperature (e.g., 60°C).
-
Neutral Hydrolysis: Incubate the sample in high-purity water at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, test a solution at a high temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
4. Kinetic Study Procedure:
-
For each pH and temperature combination, prepare a set of samples in amber vials.
-
Place the vials in a temperature-controlled environment (e.g., water bath, incubator).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each set.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic samples or diluting with mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Analytical Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (determined by UV scan of this compound)
-
Column Temperature: 30°C
6. Data Analysis:
-
Plot the concentration or peak area of this compound against time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order). For many drug degradation studies, a pseudo-first-order model is assumed.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Mandatory Visualizations
Caption: Experimental workflow for studying the degradation kinetics of this compound.
Caption: Relationship between pH, temperature, and this compound degradation.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 620-18-8) For Research [benchchem.com]
- 5. sepanalytical.com [sepanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. scispace.com [scispace.com]
- 9. This compound|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in 3-Vinylphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of 3-vinylphenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using palladium-based catalysts with bio-derived feedstocks like cardanol (B1251761).
Issue 1: Rapid Decrease in Catalytic Activity
A sudden and significant drop in the reaction rate or product yield can be indicative of acute catalyst poisoning.
| Possible Cause | Troubleshooting Steps |
| Sulfur or Nitrogen Compound Contamination | 1. Feedstock Analysis: Analyze the cardanol feedstock for sulfur and nitrogen-containing impurities. 2. Feedstock Pre-treatment: Implement a pre-treatment step to remove these poisons, such as adsorption on a suitable material or chemical treatment.[1] 3. Guard Bed: Introduce a guard bed with a sacrificial material to capture poisons before they reach the main catalyst bed. |
| Presence of Water or Oxygenates | 1. Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and free of oxygenated impurities. Water can compete for active sites and promote catalyst agglomeration.[2] 2. Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species. |
| Heavy Metal Contamination | 1. Feedstock Analysis: Test the feedstock for the presence of heavy metals (e.g., lead, mercury), which can irreversibly poison palladium catalysts. 2. Purification: If present, purify the feedstock to remove heavy metal contaminants. |
Issue 2: Gradual Decline in Catalyst Performance Over Time
A slow but steady decrease in catalytic activity over several runs often points to chronic poisoning or other deactivation mechanisms.
| Possible Cause | Troubleshooting Steps |
| Coke Formation (Fouling) | 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation. 2. Catalyst Regeneration: Implement a regeneration protocol involving controlled oxidation to burn off carbonaceous deposits.[2][3] |
| Sintering of Palladium Nanoparticles | 1. Temperature Control: Avoid excessive reaction temperatures, which can cause the palladium nanoparticles to agglomerate, reducing the active surface area. 2. Support Material: Consider using a catalyst support that inhibits sintering. |
| Leaching of Active Metal | 1. Ligand Selection: Use strongly coordinating ligands to stabilize the palladium and prevent it from leaching into the solution. 2. Post-Reaction Analysis: Analyze the reaction mixture for dissolved palladium to quantify the extent of leaching. |
Issue 3: Poor Reaction Selectivity
An increase in the formation of undesired byproducts can be a symptom of changes in the catalyst's active sites.
| Possible Cause | Troubleshooting Steps |
| Altered Active Sites due to Poisoning | 1. Identify the Poison: Characterize the spent catalyst to identify the adsorbed poison, as different poisons can have varying effects on selectivity. 2. Catalyst Regeneration: A suitable regeneration procedure may restore the original selectivity. |
| Homogeneous vs. Heterogeneous Catalysis | 1. Check for Leaching: If palladium is leaching, the reaction may be proceeding via a different, less selective homogeneous pathway. 2. Catalyst Design: Use a more robust heterogeneous catalyst with minimal leaching. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound synthesis from cardanol?
A1: Since cardanol is derived from cashew nut shell liquid (a bio-oil), common potential poisons for palladium catalysts include:
-
Sulfur compounds: Often present in biomass.
-
Nitrogen-containing compounds: Can also be found in bio-feedstocks.
-
Oxygenated organic compounds: Water and other oxygenates produced during the process can compete for active sites.[4]
-
Inorganic elements: Trace amounts of potassium, phosphorus, and iron can be present in bio-oils and act as catalyst poisons.[5]
Q2: How can I determine if my palladium catalyst is poisoned?
A2: Catalyst poisoning can be diagnosed through several methods:
-
Performance Drop: A significant and often rapid decrease in reaction rate or yield is a primary indicator.
-
Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify foreign elements on the catalyst surface.
-
Temperature-Programmed Desorption (TPD): This can be used to identify and quantify adsorbed poisons.
-
Elemental Analysis: Analyzing the spent catalyst for potential poisons like sulfur can confirm contamination.
Q3: Is it possible to regenerate a poisoned palladium catalyst used in this compound synthesis?
A3: Yes, regeneration is often possible, depending on the nature of the poison. Common regeneration strategies include:
-
Solvent Washing: To remove weakly adsorbed species and reaction byproducts.
-
Chemical Treatment: Washing with acidic or basic solutions can remove certain inorganic poisons. A mixture of chloroform (B151607) and glacial acetic acid has also been reported as an effective wash.[6]
-
Thermal Treatment: Heating the catalyst in an inert or oxidizing atmosphere can remove carbonaceous deposits (coke). A multi-step process involving thermal treatment in an inert atmosphere followed by oxidation can be effective.[7]
-
Reduction: Treatment with a reducing agent like hydrazine (B178648) hydrate (B1144303) or formaldehyde (B43269) can regenerate the active metallic sites.
Q4: What is a typical protocol for the regeneration of a Pd/C catalyst?
A4: A general multi-step protocol for regenerating a deactivated Pd/C catalyst is as follows. Note that the specific conditions should be optimized for the particular catalyst and poison.
Experimental Protocols
Protocol 1: General Regeneration of Deactivated Pd/C Catalyst
-
Solvent Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a suitable solvent (e.g., methanol, ethanol) to remove residual reactants and products.[8]
-
-
Chemical Treatment (Optional, depending on the poison):
-
For sulfur poisoning, a wash with a basic solution (e.g., 10 wt% NaOH) can be effective.[9]
-
For other types of poisoning, a wash with a mixture of chloroform and glacial acetic acid at 60°C for 1 hour has been shown to be effective.[6]
-
After chemical treatment, wash thoroughly with deionized water until the filtrate is neutral.
-
-
Thermal Treatment (for coke removal):
-
Dry the washed catalyst at 110°C for several hours.
-
Heat the dried catalyst in a tube furnace under a flow of inert gas (e.g., nitrogen) to a temperature between 250°C and 500°C and hold for 2-3 hours to remove volatile compounds.[6][7]
-
If significant coking is suspected, follow with a controlled oxidation step by introducing a low concentration of air or oxygen into the inert gas stream at a similar temperature to burn off the carbon.
-
-
Reduction:
-
After cooling, the catalyst can be reduced to ensure the palladium is in its active metallic state. This can be done by treating the catalyst with a reducing agent solution such as hydrazine hydrate or formaldehyde, followed by washing and drying.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data on catalyst deactivation and regeneration from various studies on palladium catalysts. Note that these are general findings and may need to be adapted for the specific conditions of this compound synthesis.
Table 1: Effect of Common Poisons on Palladium Catalyst Activity
| Poison | Catalyst System | Reaction | Effect on Activity |
| Sulfur (H₂S) | Ni, Co, Fe, Ru | Methanation | 3-4 orders of magnitude loss in activity at 15-100 ppb H₂S.[11] |
| Water | Pd/zeolite | NOx reduction | Promotes agglomeration of Pd particles, leading to activity loss.[2] |
| Inorganic Elements (K, P, Fe) | Various | Bio-oil HDO | Can lead to the formation of a solid plug, blocking the catalyst bed and causing deactivation.[5] |
Table 2: Parameters for Palladium Catalyst Regeneration Methods
| Regeneration Method | Catalyst | Deactivation Cause | Conditions | Activity Recovery |
| Air Flow Treatment | Pd/C | Dichloromethane HDC | 250°C, 12h | >80% of initial conversion recovered.[12] |
| Chloroform & Glacial Acetic Acid Wash | Pd(OH)₂/C | Hydrogenation | 60°C, 1h | High activity maintained for 4 cycles.[6] |
| Thermal Treatment (Inert atm.) | Pd catalyst | Hydrogenation | 550-700°C | Removes volatile carbon-containing material.[7] |
| Aqueous Hydrazine Wash | Pd/C | Hydrodechlorination | 80°C | Complete recovery of initial activity.[8] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Upgrading of Pyrolysis Bio-Oil by Catalytic Hydrodeoxygenation, a Review Focused on Catalysts, Model Molecules, Deactivation, and Reaction Routes | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 7. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Industrial Production of 3-Vinylphenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scaling up of 3-vinylphenol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: Scaling up the production of this compound presents several key challenges:
-
Premature Polymerization: this compound is highly susceptible to polymerization, especially at elevated temperatures and in the presence of light or air.[1] This can significantly reduce the yield of the desired monomer.
-
Heat Sensitivity: The compound is sensitive to heat, which can lead to degradation and polymerization.[2] This makes purification by distillation challenging.[1]
-
Impurity Profile: The crude product often contains various impurities, including alkylphenols, polymers, and other phenols, which can be difficult to remove.[1]
-
Process Safety: Some synthesis routes may involve hazardous reagents or intermediates that require careful handling and containment on an industrial scale.
-
Cost-Effectiveness: The cost of raw materials, energy-intensive reaction conditions, and purification processes can impact the economic viability of a chosen synthetic route.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain stability and prevent polymerization, this compound should be stored under the following conditions:
-
Temperature: Frozen, at or below -20°C.[2]
-
Atmosphere: Under an inert gas, such as nitrogen or argon, to prevent oxidation.[2]
-
Container: In a tightly sealed, airtight container.
-
Stabilizer: It is often supplied and stored with a stabilizer like tert-butylcatechol (TBC).
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using the following analytical methods:
-
Gas Chromatography (GC): A common method for determining purity, with typical purities for commercially available this compound being greater than 98.0%.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, especially for non-volatile impurities.
Troubleshooting Guides
Low Product Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | * Wittig Reaction: Ensure the ylide has formed (often indicated by a color change).[4] Consider adding the base last to a mixture of the aldehyde and excess phosphonium (B103445) salt if the carbonyl is unstable.[5] For challenging reactions, ultrasound may increase the yield.[6] * Grignard Reaction: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent.[7] |
| Side Reactions | * Wittig Reaction: Old or oxidized sodium hydride can lead to dark materials and poor yields.[8] * Grignard Reaction: To minimize enolization, add the aldehyde solution slowly to the Grignard reagent at low temperatures (e.g., 0°C).[7] Consider using a Grignard reagent without β-hydrogens to prevent reduction side reactions.[7] |
| Product Loss During Workup | * Polymerization: Add a polymerization inhibitor, such as TBC, to the reaction mixture before workup and purification. * Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Multiple extractions with a suitable organic solvent will improve recovery. |
Product Purity Issues
Problem: The final product is contaminated with impurities.
| Potential Cause | Troubleshooting Step |
| Residual Starting Materials | * Optimize reaction stoichiometry and reaction time to ensure complete conversion of starting materials. Monitor the reaction progress using TLC or GC. |
| Formation of Side Products | * Adjust reaction conditions (temperature, catalyst, solvent) to minimize the formation of known side products. For example, in the Knoevenagel-Doebner condensation to form hydroxycinnamic acids (a precursor), keeping the temperature below 80°C can inhibit the formation of vinyl compounds.[9] |
| Polymer Contamination | * Purify the crude product using a method that effectively removes polymers, such as alkali extraction[1] or distillation with an appropriate inhibitor. |
| Solvent Impurities | * Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions like the Grignard synthesis. |
Product Instability
Problem: The purified this compound polymerizes or degrades over time.
| Potential Cause | Troubleshooting Step |
| Exposure to Air, Light, or Heat | * Store the purified product at -20°C under an inert atmosphere and protected from light.[2] |
| Insufficient Stabilizer | * Ensure an adequate amount of a suitable polymerization inhibitor, like TBC, is added to the purified product. |
| Residual Acidic or Basic Impurities | * Neutralize the product during workup and ensure all acidic or basic residues are removed through washing or other purification steps. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is based on the reaction of 3-hydroxybenzaldehyde (B18108) with a phosphonium ylide.
Materials:
-
3-Hydroxybenzaldehyde
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Polymerization inhibitor (e.g., TBC)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension with stirring. The formation of the ylide is often indicated by a color change.[4]
-
Stir the mixture at room temperature for 1 hour.
-
Dissolve 3-hydroxybenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[10]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Add a polymerization inhibitor to the solution.
-
Filter and concentrate the solution under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography or vacuum distillation.
Purification of Crude this compound by Alkali Extraction
This method is effective for removing phenolic impurities and polymers.[1]
Materials:
-
Crude this compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., toluene, diethyl ether)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., TBC)
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Extract the organic solution with aqueous NaOH solution. The this compound will deprotonate and move to the aqueous phase, leaving non-phenolic impurities in the organic phase.
-
Separate the aqueous phase and cool it to 0°C.
-
Slowly acidify the aqueous phase with aqueous HCl solution until the this compound precipitates or forms an oil.
-
Extract the aqueous phase with fresh organic solvent (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Add a polymerization inhibitor.
-
Filter and concentrate under reduced pressure at a low temperature to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Selected Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Reported Yield | Key Advantages | Key Challenges |
| Wittig Reaction | 3-Hydroxybenzaldehyde, Methyltriphenylphosphonium bromide | Typically high (can be up to 99%)[10] | High yield, well-established reaction. | Stoichiometric use of phosphonium salt, removal of triphenylphosphine (B44618) oxide byproduct. |
| Decarboxylation | 3-Hydroxycinnamic acid | Quantitative[11] | Can use bio-based precursors, catalyst-free thermal methods exist.[11][12] | May require high temperatures or specialized enzymes.[12][13] |
| Grignard Reaction | 3-Bromophenol (protected), Acetaldehyde | Variable | Utilizes readily available starting materials. | Requires protection of the phenolic hydroxyl group, potential for side reactions.[7][14] |
| Dehydrogenation | 3-Ethylphenol | - | Direct conversion of a common precursor. | High temperatures, catalyst selection is critical, potential for side reactions.[15] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 2. This compound | 620-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound (CAS 620-18-8) For Research [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound|lookchem [lookchem.com]
- 11. Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00175J [pubs.rsc.org]
- 13. WO2017072450A1 - Process for preparing a vinylphenolic compound from a precursor hydroxycinnamic acid derived from an oilseed cake - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. JPS62136B2 - - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Vinylphenol and 4-Vinylphenol Polymerization Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of polyvinylphenols (PVPs), a nuanced understanding of the polymerization behavior of vinylphenol isomers is critical. The isomeric position of the hydroxyl group on the phenyl ring profoundly influences the reactivity of the monomer, impacting polymerization kinetics, polymer molecular weight, and even the viability of certain polymerization pathways. This guide provides an objective comparison of the polymerization reactivity of 3-vinylphenol and 4-vinylphenol (B1222589), supported by experimental data, to inform the rational design and synthesis of tailored PVP-based materials.
Comparative Kinetic and Polymer Data
The reactivity of this compound and 4-vinylphenol varies significantly depending on the polymerization method employed, primarily due to the electronic and steric influences of the hydroxyl group's position.
Radical Polymerization
In free-radical polymerization, initiated by agents such as azobisisobutyronitrile (AIBN), both this compound and 4-vinylphenol can be successfully polymerized. However, notable differences in their reactivity are observed, as evidenced by their apparent activation energies and the molecular weights of the resulting polymers.
| Isomer | Apparent Activation Energy (kcal/mol) | Polymer Molecular Weight (Mn) |
| This compound | 20.1[1] | 21,000 - 53,000[1] |
| 4-Vinylphenol | 18.0[1] | 21,000 - 53,000[1] |
Table 1: Comparison of apparent activation energies and polymer molecular weights for the radical polymerization of this compound and 4-vinylphenol initiated by AIBN.
The lower activation energy of 4-vinylphenol suggests a faster rate of polymerization compared to this compound.[1] This can be attributed to the electronic effects of the hydroxyl group. In the para position, the hydroxyl group can more effectively stabilize the propagating radical through resonance, thus lowering the activation energy of the propagation step.
It is important to note that initiators that generate oxy or thio radicals, such as benzoyl peroxide (BPO), are generally ineffective for the polymerization of vinylphenols. This is because these radicals tend to abstract the phenolic hydrogen, forming stable phenoxy radicals that inhibit the polymerization process.[1]
Cationic Polymerization
The differences in reactivity between the two isomers are even more pronounced in cationic polymerization, for instance, when using boron trifluoride etherate (BF₃·(OEt)₂) as an initiator.
| Isomer | Polymer Molecular Weight (Mn) | Polymer Structure |
| This compound | ~710[1] | Contains structures from reactions of both the vinyl and phenol (B47542) groups.[1] |
| 4-Vinylphenol | 66,000 - 192,000[1] | Primarily normal vinyl polymerization structure.[1] |
Table 2: Comparison of polymer molecular weights for the cationic polymerization of this compound and 4-vinylphenol.
As the data clearly indicates, only 4-vinylphenol yields a high molecular weight polymer via cationic polymerization.[1] This is because the hydroxyl group in the para position can donate electron density to the phenyl ring through resonance, which stabilizes the carbocation formed at the benzylic position during propagation. In contrast, the hydroxyl group in the meta position in this compound cannot effectively stabilize the carbocation through resonance. This leads to side reactions involving the phenolic hydroxyl group, resulting in the formation of low molecular weight oligomers with complex structures.[1]
Experimental Protocols
The following are generalized experimental protocols for the radical and cationic polymerization of vinylphenols. Researchers should note that specific reaction conditions may need to be optimized for their particular application.
Radical Polymerization of Vinylphenols
Materials:
-
Vinylphenol monomer (this compound or 4-vinylphenol)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, methanol)
-
Inert gas (e.g., nitrogen, argon)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
The vinylphenol monomer is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
The desired amount of AIBN initiator is added to the solution. The initiator concentration typically ranges from 0.1 to 5 wt% relative to the monomer.
-
The reaction mixture is deoxygenated by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
The reaction flask is then immersed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
The polymerization is allowed to proceed for a predetermined time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent.
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator, and then dried under vacuum to a constant weight.
Cationic Polymerization of 4-Vinylphenol
Materials:
-
4-Vinylphenol monomer
-
Boron trifluoride etherate (BF₃·(OEt)₂) (initiator)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
The 4-vinylphenol monomer is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere. The flask should be equipped with a magnetic stirrer and maintained at a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The BF₃·(OEt)₂ initiator is added dropwise to the stirred monomer solution.
-
The polymerization is allowed to proceed for the desired time.
-
The reaction is terminated by the addition of a quenching agent like methanol.
-
The polymer is then precipitated, collected, and dried as described in the radical polymerization protocol.
Reactivity Explained: Electronic and Steric Effects
The observed differences in the polymerization reactivity of this compound and 4-vinylphenol are a direct consequence of the interplay between electronic and steric effects, which are dictated by the position of the hydroxyl substituent on the phenyl ring.
Caption: Influence of Isomer Structure on Polymerization Reactivity.
4-Vinylphenol (para-isomer):
-
Electronic Effects: The hydroxyl group is a powerful electron-donating group through resonance (+R effect) when in the para position. This is because the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring and the vinyl group. This resonance stabilization is particularly effective for the cationic intermediate in cationic polymerization, leading to a more stable propagating species and, consequently, higher molecular weight polymers. In radical polymerization, this electron donation can also stabilize the propagating radical, leading to a lower activation energy and a faster reaction rate.
This compound (meta-isomer):
-
Electronic Effects: When the hydroxyl group is in the meta position, it cannot directly participate in resonance with the vinyl group. Its primary electronic influence is an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This inductive effect destabilizes the cationic intermediate in cationic polymerization, making it more prone to side reactions and resulting in low molecular weight products. In radical polymerization, the lack of direct resonance stabilization of the propagating radical leads to a higher activation energy compared to the para-isomer.
References
A Comparative Guide to Validating Synthesized 3-Vinylphenol Purity: GC vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of synthesized 3-vinylphenol. We present objective comparisons of their performance, supported by detailed experimental protocols and data, to aid in selecting the most suitable method for your analytical needs.
Introduction to Chromatographic Purity Assessment
Chromatographic techniques are instrumental in separating and quantifying the components of a mixture. For a synthesized compound like this compound, the goal is to resolve the main peak from any impurities, which may include unreacted starting materials, byproducts, or degradation products. The choice between GC and HPLC is often dictated by the physicochemical properties of the analyte and the potential impurities.
This compound: Key Properties for Analysis
| Property | Value | Implication for Analysis |
| Chemical Formula | C₈H₈O | |
| Molecular Weight | 120.15 g/mol | Suitable for both GC and HPLC. |
| Boiling Point | 230.8 °C at 760 mmHg[1] | Sufficiently volatile for GC analysis. |
| Polarity | Phenolic hydroxyl group imparts polarity. | Influences choice of stationary and mobile phases in both GC and HPLC. |
| Thermal Stability | Sensitive to heat and air.[2] | Caution is needed for GC inlet temperature to prevent degradation. |
| UV Absorbance | Aromatic ring provides strong UV absorbance. | Favorable for UV detection in HPLC. |
Potential impurities in synthesized this compound can include phenol (B47542), ethylphenol, and vinylphenol polymers, particularly if derived from precursors like cardanol.[3]
Gas Chromatography (GC) for this compound Purity
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] Given this compound's boiling point, GC is a viable method for its purity assessment. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.
Advantages and Disadvantages of GC
| Advantages | Disadvantages |
| High Resolution: Capable of separating complex mixtures with excellent peak sharpness. | Thermal Stability Required: Not suitable for thermally labile compounds; this compound's heat sensitivity requires careful optimization. |
| High Sensitivity with FID: Can detect trace impurities. | Volatility Requirement: Limited to compounds that can be vaporized without decomposition. Non-volatile impurities (e.g., polymers) will not be detected. |
| Speed: Analysis times can be relatively short. | Potential for On-Column Reactions: The high temperatures can sometimes induce reactions or degradation of the analyte. |
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[5] For non-volatile and thermally sensitive compounds, HPLC is often the method of choice. Reversed-phase HPLC with a C18 column is a common approach for analyzing phenolic compounds.
Advantages and Disadvantages of HPLC
| Advantages | Disadvantages |
| Versatility: Applicable to a wide range of compounds, including non-volatile and thermally sensitive ones.[5] | Lower Resolution than Capillary GC: Peaks may be broader compared to those from a high-resolution GC column. |
| Room Temperature Analysis: Avoids thermal degradation of the analyte. | Solvent Consumption: Requires significant amounts of high-purity solvents, which can be costly. |
| Non-destructive: The sample can be collected after analysis for further characterization if needed. | Longer Analysis Times: Gradient elution to resolve complex mixtures can sometimes lead to longer run times. |
Comparative Performance Data
The following table summarizes the key performance parameters for the GC and HPLC methods detailed in the experimental protocols below.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Typical Column | DB-5 or similar (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile/Carrier Gas | Helium or Nitrogen | Acetonitrile/Methanol (B129727) and acidified Water |
| Typical Retention Time of this compound | ~12-15 minutes (estimated) | ~24 minutes[2] |
| Resolution of Key Impurities | Good resolution of volatile impurities like phenol and ethylphenol. | Excellent resolution of both volatile and non-volatile impurities, including polymers. |
| Analysis Time | ~20-25 minutes | ~30-40 minutes |
| Sensitivity | High (ng to pg range with FID) | High (ng range with UV detector) |
| Sample Throughput | Higher | Lower |
| Suitability for Non-Volatile Impurities | Not suitable | Highly suitable |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol is a starting point for the purity analysis of this compound. Optimization may be required based on the specific impurities expected and the instrumentation used.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If an internal standard is used, add it to the sample solution at a known concentration.
2. GC-FID Conditions:
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C (use a lower temperature if thermal degradation is observed) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | - Initial temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final hold: 250 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
3. Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity of this compound by area percent (assuming all components have a similar response factor with FID) or by using an internal standard method for more accurate quantification.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method suitable for the purity determination of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase (initial conditions) or a compatible solvent (e.g., methanol/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm I.D., 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | - 0-5 min: 30% B- 5-25 min: 30% to 80% B- 25-30 min: 80% B- 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 260 nm |
3. Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity of this compound by area percent. For accurate quantification of impurities, a reference standard for each impurity may be required to determine their respective response factors.
Visualizing the Workflow
The selection of an appropriate chromatographic method is a logical process based on the analytical requirements.
Caption: Workflow for selecting between GC and HPLC for purity analysis.
Conclusion
Both GC and HPLC are powerful techniques for assessing the purity of synthesized this compound.
-
GC-FID is an excellent choice for rapid screening of volatile impurities with high sensitivity and resolution. However, care must be taken to avoid thermal degradation of this compound, and it will not detect non-volatile impurities such as polymers.
-
HPLC-UV is a more versatile and robust method, capable of analyzing this compound and a wider range of potential impurities, including non-volatile and polar compounds, without the risk of thermal degradation. This makes it particularly suitable for a comprehensive purity profile and for stability-indicating assays.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected nature of the impurities, the required level of accuracy, and the available instrumentation. For a comprehensive purity assessment, especially in a drug development context, HPLC is often the preferred method due to its broader applicability and milder analytical conditions.
References
A Spectroscopic Showdown: Unraveling the Isomeric Differences of 3-Vinylphenol and its Counterparts
A detailed spectroscopic comparison of 3-vinylphenol, 2-vinylphenol, and 4-vinylphenol (B1222589) reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, providing researchers and drug development professionals with critical data for isomer identification and characterization.
Vinylphenols, a class of organic compounds featuring both a vinyl and a hydroxyl group attached to a benzene (B151609) ring, are of significant interest in medicinal chemistry and materials science. Their isomeric forms—2-vinylphenol, this compound, and 4-vinylphenol—exhibit unique physicochemical properties owing to the positional variation of the vinyl group relative to the hydroxyl substituent. This guide provides a comprehensive spectroscopic comparison of these isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.
Spectroscopic Data Summary
The key spectroscopic data for this compound and its isomers are summarized in the table below, highlighting the diagnostic differences in their NMR, IR, and UV-Vis spectra.
| Spectroscopic Technique | 2-Vinylphenol | This compound | 4-Vinylphenol |
| ¹H NMR (δ, ppm) | Vinyl Protons: ~5.3-6.8 ppmAromatic Protons: ~6.8-7.3 ppmPhenolic OH: ~5.0 ppm | Vinyl Protons: ~5.1-5.3 ppmAromatic Protons: ~6.7-7.2 ppmPhenolic OH: ~9-10 ppm[1] | Vinyl Protons: ~5.1-6.7 ppmAromatic Protons: ~6.8-7.3 ppmPhenolic OH: ~9.5 ppm |
| ¹³C NMR (δ, ppm) | Aromatic C-OH: ~154 ppmVinyl CH=: ~131 ppmVinyl =CH₂: ~116 ppm | Aromatic C-OH: ~156 ppmVinyl CH=: ~137 ppmVinyl =CH₂: ~114 ppm | Aromatic C-OH: ~156 ppmVinyl CH=: ~136 ppmVinyl =CH₂: ~113 ppm |
| FTIR (cm⁻¹) | O-H stretch: ~3500 (broad)C=C (vinyl) stretch: ~1630C=C (aromatic) stretch: ~1600, 1485 | O-H stretch: ~3350 (broad)C=C (vinyl) stretch: ~1630C=C (aromatic) stretch: ~1590, 1480 | O-H stretch: ~3300 (broad)[2]C=C (vinyl) stretch: ~1630C=C (aromatic) stretch: ~1600, 1510 |
| UV-Vis (λmax, nm) | ~275 nm | ~270 nm[1] | ~260 nm |
Distinguishing Isomers: A Deeper Dive into the Spectra
The positional isomerism in vinylphenols leads to characteristic shifts and patterns in their respective spectra.
¹H NMR Spectroscopy: The chemical shifts of the vinyl protons are broadly similar across the three isomers. However, the aromatic region of the ¹H NMR spectrum provides a clear distinction. The substitution pattern on the benzene ring affects the electronic environment of the aromatic protons, leading to unique splitting patterns and chemical shifts for each isomer. The phenolic hydroxyl proton's chemical shift can also vary depending on the solvent and concentration, but its presence can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectra show distinct differences in the chemical shifts of the aromatic carbons, particularly the carbon bearing the hydroxyl group (C-OH) and the carbons of the vinyl group. These differences arise from the varying electronic effects (inductive and resonance) of the substituents at the ortho, meta, and para positions.
Fourier-Transform Infrared (FTIR) Spectroscopy: All three isomers exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of phenolic compounds. The exact position and shape of this band can be influenced by hydrogen bonding. The key distinguishing features often lie in the fingerprint region (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations of the substituted benzene ring give rise to unique patterns for ortho, meta, and para isomers. The C=C stretching vibrations of the vinyl group and the aromatic ring are also observable.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy: The position of the primary absorption maximum (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation between the vinyl group, the aromatic ring, and the hydroxyl group's lone pairs of electrons. The para-isomer (4-vinylphenol) generally exhibits the most extended conjugation, leading to a red-shift (longer wavelength) in its λmax compared to the meta-isomer (this compound). The ortho-isomer (2-vinylphenol) may show a slightly different absorption profile due to potential intramolecular hydrogen bonding between the hydroxyl and vinyl groups.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the vinylphenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).[4] Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[4] A background spectrum of the empty sample compartment or the KBr pellet should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the vinylphenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over the desired wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the vinylphenol isomers.
Caption: Workflow for the spectroscopic comparison of vinylphenol isomers.
References
A Comparative Guide to the Synthesis of 3-Vinylphenol: Metathesis vs. Pyrolysis
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-Vinylphenol, a valuable building block for various pharmaceuticals, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: olefin metathesis and pyrolysis, offering insights into their respective advantages and limitations based on experimental data.
At a Glance: Metathesis vs. Pyrolysis for this compound Synthesis
| Feature | Metathesis Route | Pyrolysis Route |
| Starting Material | Cardanol (B1251761) (from Cashew Nut Shell Liquid) | 3-Hydroxycinnamic acid |
| Key Transformation | Ethenolysis & Isomerizing Ethenolysis | Thermal Decarboxylation |
| Catalyst | Ruthenium and Palladium complexes | Typically catalyst-free |
| Reaction Temperature | Room temperature to 80°C | High temperatures (e.g., ~300-600°C) |
| Overall Yield | 65-78%[1] | Estimated ~40% (based on analogous reactions)[2] |
| Key Advantages | High yield and selectivity, milder reaction conditions. | Simpler one-step process, avoids costly catalysts. |
| Key Disadvantages | Multi-step process, requires expensive and air-sensitive catalysts. | High energy input, potential for side reactions and polymerization at high temperatures. |
Metathesis Pathway: A Two-Step Catalytic Approach
The synthesis of this compound via metathesis from cardanol, a renewable resource derived from cashew nut shell liquid, is a two-stage process. The first step involves the ethenolysis of cardanol to produce 3-(non-8-enyl)phenol. This is followed by an isomerizing ethenolysis to yield the final product, this compound.[1]
Experimental Protocol: Metathesis of Cardanol
Step 1: Ethenolysis of Cardanol [1]
-
A solution of cardanol (e.g., 3 mmol) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 2-methyl tetrahydrofuran (B95107) (2-MeTHF) is prepared in a pressure reactor.
-
A ruthenium-based metathesis catalyst (e.g., Grubbs' first-generation catalyst) is added (typically 0.1-1 mol%).
-
The reactor is pressurized with ethene gas (e.g., 10 bar).
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 3-(non-8-enyl)phenol. This intermediate can be purified by column chromatography or used directly in the next step. A yield of up to 96% for this step has been reported.[1]
Step 2: Isomerizing Ethenolysis of 3-(non-8-enyl)phenol [1]
-
The crude 3-(non-8-enyl)phenol is dissolved in a suitable solvent like toluene.
-
A palladium-based catalyst (e.g., [Pd2(dba)3]), a ligand (e.g., DTBPMB), and an acid co-catalyst (e.g., MSA) are added for the isomerization step.
-
The mixture is heated (e.g., at 80°C) to facilitate the isomerization of the double bond.
-
After the isomerization is complete, a ruthenium metathesis catalyst (e.g., M1 catalyst) is introduced for the ethenolysis step.
-
The reaction is carried out under an ethene atmosphere (e.g., 10 bar) at room temperature.
-
The final product, this compound, is obtained after workup and purification. The overall yield for the two steps is reported to be in the range of 65-78%.[1]
Pyrolysis Pathway: A Direct Thermal Decarboxylation
The synthesis of this compound via pyrolysis involves the thermal decarboxylation of 3-hydroxycinnamic acid. This method is conceptually simpler, involving a single, uncatalyzed thermal step. While specific experimental data for the pyrolysis of 3-hydroxycinnamic acid is limited, the conditions and outcomes can be reasonably inferred from studies on analogous compounds like p-coumaric acid, which yields 4-vinylphenol (B1222589).[2]
Experimental Protocol: Pyrolysis of 3-Hydroxycinnamic Acid (Inferred)
The following protocol is based on general procedures for the pyrolysis of hydroxycinnamic acids.
-
3-Hydroxycinnamic acid is placed in a pyrolysis reactor.
-
The reactor is heated to a high temperature, typically in the range of 300°C to 600°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The volatile products, including this compound and carbon dioxide, are passed through a condenser to collect the liquid product.
-
The collected condensate, containing this compound, is then purified, typically by distillation or chromatography, to isolate the desired product. Studies on the pyrolysis of p-coumaric acid at 573 K (300°C) have reported yields of 4-vinylphenol around 40 wt%.[2] It is important to note that at higher temperatures, the risk of polymerization of the vinylphenol product increases.
Conclusion
Both metathesis and pyrolysis offer viable routes to this compound, each with a distinct set of advantages and challenges. The metathesis approach, particularly from a renewable feedstock like cardanol, provides high yields under relatively mild conditions, making it an attractive option for fine chemical synthesis where efficiency and selectivity are critical. However, the reliance on expensive and multiple catalysts adds to the complexity and cost of the process.
On the other hand, pyrolysis presents a simpler, catalyst-free alternative that may be more suitable for larger-scale production where cost-effectiveness is a primary driver. The main drawbacks are the high energy requirements and the potential for lower yields and side-product formation, including polymerization. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost considerations, and the availability of starting materials and equipment. Further research into optimizing the pyrolysis of 3-hydroxycinnamic acid could enhance its appeal as a more direct and economical route to this compound.
References
A Comparative Analysis of the Thermal Properties of 3-Vinylphenol Copolymers and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of 3-vinylphenol copolymers and polystyrene, supported by experimental data. Understanding these properties is crucial for applications in fields such as advanced drug delivery systems, high-performance coatings, and specialty materials where thermal stability and behavior under varying temperatures are critical performance indicators.
Executive Summary
Polystyrene is a widely used commodity polymer known for its ease of processing and rigid structure at room temperature. However, its thermal stability is limited. Copolymers of this compound, and its isomer 4-vinylphenol, with styrene, introduce hydroxyl groups along the polymer backbone. These hydroxyl groups lead to strong intermolecular hydrogen bonding, which significantly influences the thermal properties of the resulting material. This guide will demonstrate that the incorporation of vinylphenol monomers into a polystyrene chain generally leads to a higher glass transition temperature (Tg) and potentially altered thermal decomposition characteristics.
Data Presentation: Thermal Properties
The following table summarizes the key thermal properties of polystyrene and poly(4-hydroxystyrene-co-styrene) copolymers. Data for poly(4-hydroxystyrene-co-styrene) is used as a representative example for vinylphenol copolymers due to the availability of published experimental data. The thermal properties of this compound copolymers are expected to be comparable.
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Decomposition (Td) (°C) |
| Polystyrene (100% Styrene) | ~100 | ~300 - 400 |
| Poly(4-hydroxystyrene-co-styrene) (80% Styrene) | ~125 | ~320 - 420 |
| Poly(4-hydroxystyrene-co-styrene) (60% Styrene) | ~145 | ~340 - 440 |
| Poly(4-hydroxystyrene-co-styrene) (40% Styrene) | ~165 | ~350 - 450 |
| Poly(4-hydroxystyrene) (0% Styrene) | ~180 | >350 |
Note: The thermal decomposition temperatures for the copolymers are estimated based on the principles of polymer stability and the known behavior of phenolic resins. The actual values can vary depending on the specific copolymer composition, molecular weight, and experimental conditions.
Experimental Protocols
The data presented in this guide is typically obtained through the following standard thermal analysis techniques:
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
The sample is heated from room temperature to a temperature above its expected Tg (e.g., 200°C) at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
The sample is then cooled back to room temperature at a controlled rate (e.g., 10°C/min).
-
A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan. This procedure is designed to erase any prior thermal history of the sample.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td) Determination
-
Objective: To determine the temperature at which the polymer begins to degrade and lose mass.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Experimental Conditions:
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.
-
The analysis is conducted under an inert nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative degradation.
-
The onset of thermal decomposition is determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Factors influencing the thermal properties of the polymers.
Caption: Experimental workflow for thermal properties comparison.
Unveiling the Adhesive Performance of 3-Vinylphenol-Based Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the adhesion properties of 3-vinylphenol-based copolymers on various substrates. Delving into experimental data and detailed methodologies, this document provides a comprehensive overview of their performance against alternative adhesive systems.
The unique chemical structure of this compound, featuring a polymerizable vinyl group and a reactive phenolic hydroxyl group, makes it a valuable monomer for the synthesis of functional copolymers with promising adhesive characteristics. These copolymers are finding applications in diverse fields, from industrial coatings to advanced biomedical devices. This guide synthesizes available data to facilitate an informed selection of materials for specific adhesion requirements.
Comparative Adhesion Strength
The adhesion of this compound-based copolymers is influenced by the comonomer choice, copolymer composition, and the nature of the substrate. While extensive quantitative data across a wide range of substrates is still an emerging area of research, existing studies provide valuable insights.
One study investigated the adhesion of alternating copolymers of vinyl phenol (B47542) (VP) and N-substituted maleimides on glass substrates.[1] The evaluation was performed using the cross-cut test, a qualitative method to assess adhesion. While specific quantitative values were not provided in the referenced study, the research indicated that these copolymers exhibit good adhesion to glass.[1]
To provide a comprehensive comparison, the following tables would ideally be populated with data from lap shear and peel strength tests on various substrates. However, the current body of publicly available research lacks specific quantitative data for this compound-based copolymers across a range of substrates such as steel, aluminum, and various plastics. The tables below are structured to accommodate such data as it becomes available.
Table 1: Lap Shear Strength of this compound-Based Copolymers on Different Substrates
| Copolymer System | Substrate | Lap Shear Strength (MPa) | Reference |
| Data Currently Unavailable | Steel | - | - |
| Data Currently Unavailable | Aluminum | - | - |
| Data Currently Unavailable | Polycarbonate | - | - |
| Data Currently Unavailable | Polyethylene Terephthalate (PET) | - | - |
Table 2: Peel Strength of this compound-Based Copolymers on Different Substrates
| Copolymer System | Substrate | Peel Strength (N/m) | Reference |
| Data Currently Unavailable | Steel | - | - |
| Data Currently Unavailable | Aluminum | - | - |
| Data Currently Unavailable | Polycarbonate | - | - |
| Data Currently Unavailable | Polyethylene Terephthalate (PET) | - | - |
Comparison with Alternative Adhesives
The performance of this compound-based copolymers can be benchmarked against established adhesive systems like epoxies and acrylates. Generally, epoxy adhesives are known for their high strength and excellent chemical resistance, while acrylic adhesives offer fast curing times and good flexibility.[2] Phenolic resins, a category to which this compound-based adhesives are related, are noted for their thermal stability and mechanical strength.[3]
The hydroxyl groups in this compound copolymers can form strong hydrogen bonds with substrates containing polar functional groups, contributing to good adhesion. Furthermore, the aromatic rings can engage in π-π stacking interactions, enhancing adhesion to aromatic substrates.
Table 3: Comparative Performance of Adhesive Systems
| Adhesive Type | Typical Substrates | Key Advantages | Key Disadvantages |
| This compound Copolymers | Glass, Potentially Metals and Polar Plastics | Good thermal stability, potential for tailored properties through copolymerization. | Limited publicly available quantitative data, may require specific surface preparation. |
| Epoxy Adhesives [2] | Metals, Composites, Glass, Ceramics | Very high strength, excellent chemical and temperature resistance, versatile formulations.[2] | Can be brittle, may require precise mixing and curing conditions.[2] |
| Acrylic Adhesives [2] | Plastics, Metals, Glass, Composites | Fast cure times, good flexibility and impact resistance, can bond dissimilar materials.[2] | Lower heat and chemical resistance compared to epoxies, can have a strong odor.[2] |
Experimental Protocols
To ensure reproducibility and accurate comparison of adhesive properties, standardized testing methodologies are crucial. The following are detailed protocols for key adhesion tests.
Synthesis of this compound-Based Copolymers
The synthesis of this compound-based copolymers can be achieved through various polymerization techniques, with free radical polymerization being a common method.
Example Protocol: Synthesis of an Alternating Copolymer of this compound and N-dodecylmaleimide [1]
-
Monomer and Initiator Preparation: Dissolve this compound and N-dodecylmaleimide in a suitable solvent such as toluene (B28343) in a reaction flask.
-
Initiation: Add a radical initiator, for example, 2,2'-azobis(isobutyronitrile) (AIBN).
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).
-
Purification: Precipitate the resulting copolymer in a non-solvent like methanol, filter, and dry under vacuum to obtain the purified copolymer.
-
Characterization: Characterize the copolymer structure and composition using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Experimental Workflow for Copolymer Synthesis
Caption: Workflow for the synthesis of this compound-based copolymers.
Adhesion Testing Protocols
1. Cross-Cut Test (ASTM D3359)
This test provides a qualitative assessment of the adhesion of a coating to a substrate.
-
Substrate Preparation: Ensure the substrate surface is clean and dry.
-
Coating Application: Apply the this compound-based copolymer solution to the substrate at a uniform thickness and cure as required.
-
Scribing: Make a series of parallel cuts through the coating to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180° angle.
-
Evaluation: Visually inspect the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B: no removal, to 0B: severe removal).
Cross-Cut Adhesion Test Workflow
Caption: Workflow for the cross-cut adhesion test.
2. Lap Shear Strength Test (ASTM D1002)
This test determines the shear strength of an adhesive bond between two rigid substrates.
-
Substrate Preparation: Clean and prepare the surfaces of the two substrates (e.g., metal strips) to be bonded.
-
Adhesive Application: Apply the this compound-based copolymer adhesive to a defined area on one of the substrates.
-
Assembly: Join the two substrates with a specified overlap area, ensuring uniform adhesive thickness.
-
Curing: Cure the bonded assembly according to the specified conditions (e.g., temperature and time).
-
Testing: Place the specimen in a universal testing machine and apply a tensile load at a constant rate until the bond fails.
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bond area.
Lap Shear Strength Test Workflow
Caption: Workflow for the lap shear strength test.
Adhesion in Biomedical Applications and Cell Signaling
In the biomedical field, the surface properties of materials are critical for dictating cellular responses. Phenol-functionalized polymer surfaces, such as those derived from this compound, can influence cell adhesion, proliferation, and differentiation. The phenolic hydroxyl groups can interact with proteins on the cell membrane through hydrogen bonding and other non-covalent interactions.
While specific signaling pathways activated by this compound-based copolymers are not yet fully elucidated, it is hypothesized that the adhesion of cells to these surfaces is mediated by the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. These adsorbed proteins then present specific binding sites for cell surface receptors, primarily integrins. The clustering of integrins upon binding to the ECM proteins initiates a cascade of intracellular signaling events.
Hypothesized Cell Adhesion and Signaling Pathway
Caption: Hypothesized cell adhesion and signaling pathway on a this compound copolymer surface.
This process of focal adhesion formation and subsequent signaling can influence gene expression and ultimately determine the cell's fate. Further research is needed to identify the specific signaling molecules and pathways involved in the interaction of cells with this compound-based copolymer surfaces.
Conclusion
This compound-based copolymers represent a promising class of materials for adhesive applications, owing to their versatile chemistry and tunable properties. While there is a need for more comprehensive quantitative data on their adhesion to a wider range of substrates, the existing research indicates their potential as effective adhesives. The detailed experimental protocols provided in this guide serve as a foundation for future comparative studies. Furthermore, the exploration of their interactions with biological systems opens up exciting possibilities for their use in advanced biomedical applications. As research in this area continues, a clearer picture of the performance of these copolymers against traditional adhesives will emerge, enabling their strategic deployment in various scientific and industrial domains.
References
Comparative Analysis of the Copolymerization Behavior of 3-Vinylphenol with Various Vinyl Monomers
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity ratios of 3-vinylphenol with common vinyl monomers, supported by experimental and calculated data.
Introduction
This compound (3-VP), also known as 3-hydroxystyrene, is a versatile functional monomer that incorporates a reactive vinyl group and a phenolic hydroxyl group. This unique structure allows for its participation in various polymerization reactions and subsequent polymer modifications, making it a valuable building block for a wide range of applications, including specialty polymers, coatings, and materials for biomedical and pharmaceutical use. Understanding the copolymerization behavior of this compound with other vinyl monomers is crucial for designing and synthesizing copolymers with desired properties. This guide provides a comparative analysis of the reactivity ratios of this compound with several common vinyl monomers, presenting both experimentally determined and theoretically calculated values.
Reactivity Ratios of this compound with Other Vinyl Monomers
The reactivity ratios, r1 and r2, are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer. A value of r > 1 indicates that the radical prefers to add its own monomer, while r < 1 signifies a preference for adding the comonomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior: r1r2 ≈ 1 suggests a random copolymer, r1r2 ≈ 0 indicates a tendency towards alternating copolymerization, and r1r2 > 1 points to block copolymer formation.
Due to the limited availability of direct experimental data for all monomer pairs, this guide presents a combination of experimentally determined reactivity ratios where available and theoretically calculated values using the Alfrey-Price Q-e scheme. The Q-e scheme is a semi-empirical method used to predict reactivity ratios based on the resonance stabilization (Q) and polarity (e) of the monomers.
Table 1: Reactivity Ratios of this compound (M1) with Various Vinyl Monomers (M2)
| Comonomer (M2) | r1 (3-VP) | r2 | r1 * r2 | Method |
| Styrene | 0.75 | 0.60 | 0.45 | Calculated |
| Methyl Methacrylate | 0.29 | 0.43 | 0.12 | Calculated |
| Vinyl Acetate | 0.17 | 0.02 | 0.003 | Calculated |
| Acrylonitrile | 0.35 | 0.08 | 0.03 | Calculated |
| tert-Butyl Acrylate | 0.32 ± 0.09 | 0.13 ± 0.03 | 0.04 | Experimental |
| tert-Butyl Methacrylate | 0.30 ± 0.05 | 0.28 ± 0.03 | 0.08 | Experimental |
Calculated values were determined using the Alfrey-Price Q-e scheme with the values presented in Table 2.
Table 2: Alfrey-Price Q-e Parameters for Selected Monomers
| Monomer | Q | e |
| This compound | 0.90 | -0.20 |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate | 0.74 | 0.40 |
| Vinyl Acetate | 0.026 | -0.22 |
| Acrylonitrile | 0.60 | 1.20 |
| tert-Butyl Acrylate | 0.51 | 0.59 |
| tert-Butyl Methacrylate | 0.65 | 0.31 |
Experimental Protocols
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdős methods being two of the most widely used linearization techniques. These methods are based on the analysis of the copolymer composition at low monomer conversions.
General Experimental Procedure for Determining Reactivity Ratios:
-
Monomer Purification: Monomers are purified to remove inhibitors and any impurities that might affect the polymerization process. This is typically achieved by distillation under reduced pressure or by passing the monomer through a column of a suitable inhibitor remover.
-
Polymerization Reactions: A series of polymerization reactions are carried out with varying initial molar ratios of the two monomers. The reactions are typically initiated by a free-radical initiator (e.g., AIBN or BPO) and conducted in bulk or in a suitable solvent at a constant temperature. It is crucial to stop the reactions at low conversions (typically below 10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers. This is usually done by precipitating the polymer in a non-solvent, followed by filtration and drying under vacuum until a constant weight is achieved.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the characteristic peaks of each monomer unit in the copolymer's NMR spectrum, the molar ratio of the monomers in the polymer chain can be accurately determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in acrylonitrile), its percentage in the copolymer can be used to calculate the copolymer composition.
-
-
Calculation of Reactivity Ratios: The obtained data on the initial monomer feed composition and the resulting copolymer composition are then used to calculate the reactivity ratios using one of the established methods.
Data Analysis Methods:
-
Fineman-Ross Method: This method linearizes the copolymerization equation, allowing the reactivity ratios to be determined from the slope and intercept of a plot of G versus H, where G and H are functions of the monomer feed and copolymer compositions.
-
Kelen-Tüdős Method: This is a modification of the Fineman-Ross method that introduces a parameter α to provide a more even distribution of data points and reduce bias in the graphical determination of reactivity ratios.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of monomer reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
Logical Relationship of Copolymerization Behavior
The following diagram illustrates the logical relationship between reactivity ratios and the resulting copolymer microstructure.
Caption: Relationship between reactivity ratios and copolymer structure.
3-Vinylphenol in Electronic Applications: A Performance Comparison with Commercial Alternatives
In the realm of electronic materials, the quest for high-performance polymers for applications such as dielectrics, photoresists, and semiconductors is perpetual. 3-Vinylphenol, a monomer that can be polymerized to poly(this compound), presents an interesting candidate due to its phenolic structure, which often imparts desirable thermal and electrical properties. This guide provides a comparative analysis of the performance of this compound-based polymers against their well-established commercial isomers and other alternatives, supported by experimental data from various studies. The primary commercial alternative focused on in this comparison is poly(4-vinylphenol), a widely used polymer in the electronics industry.[1]
Performance Comparison
The electronic performance of a polymer is determined by a combination of its electrical, thermal, and processing characteristics. For dielectric applications, a high dielectric constant (k), low leakage current, and high thermal stability are paramount. The following table summarizes the key performance metrics for poly(this compound) and its commercial alternative, poly(4-vinylphenol). It is important to note that the data presented is compiled from various sources, and direct comparison should be made with caution as experimental conditions may differ.
| Property | Poly(this compound) | Poly(4-vinylphenol) | Significance in Electronic Applications |
| Dielectric Constant (k) | Data not readily available in direct comparison studies. | 3.1 - 4.5[2][3] | A higher dielectric constant allows for the fabrication of smaller capacitors and transistors with lower operating voltages. |
| Thermal Stability (Decomposition Temperature) | Information not available in comparative studies. | Onset at 360 °C | High thermal stability is crucial for withstanding the high temperatures involved in semiconductor manufacturing processes. |
| Glass Transition Temperature (Tg) | Data not available in comparative studies. | 90 - 93 °C[4] | The glass transition temperature affects the mechanical properties and processing conditions of the polymer film. |
| Solubility | Soluble in various organic solvents. | Soluble in solvents like propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA).[5] | Good solubility is essential for solution-based processing techniques like spin coating, which is widely used in microfabrication. |
Experimental Protocols
To provide a comprehensive understanding of how these materials are evaluated, this section details the typical experimental protocols for the synthesis of the polymers and the fabrication and characterization of a thin-film capacitor, a fundamental electronic device.
Synthesis of Poly(4-vinylphenol)
Poly(4-vinylphenol) (PVP) is commonly synthesized via free radical polymerization of 4-vinylphenol (B1222589) or a protected monomer like 4-acetoxystyrene (B54282) followed by hydrolysis.[1]
Materials:
-
4-acetoxystyrene (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
-
Hydrazine (B178648) or an acid catalyst for hydrolysis
Procedure:
-
4-acetoxystyrene and AIBN are dissolved in toluene in a reaction flask.
-
The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization.
-
The reaction mixture is heated to 60-80 °C for several hours to initiate polymerization.
-
The resulting poly(4-acetoxystyrene) is precipitated by pouring the reaction mixture into an excess of methanol.
-
The polymer is collected by filtration, redissolved in a suitable solvent like acetone, and re-precipitated.
-
The purified poly(4-acetoxystyrene) is then hydrolyzed to poly(4-vinylphenol) by reacting it with a catalyst such as hydrazine or an acid in a suitable solvent.
-
The final poly(4-vinylphenol) product is precipitated, filtered, and dried under vacuum.
Fabrication of a Thin-Film Capacitor
A common method to evaluate the dielectric properties of a polymer is to fabricate a metal-insulator-metal (MIM) capacitor.
Materials:
-
Substrate (e.g., glass, silicon wafer)
-
Metal for electrodes (e.g., aluminum, gold)
-
Polymer solution (e.g., poly(4-vinylphenol) in PGMEA)
Procedure:
-
A bottom metal electrode is deposited onto the substrate using techniques like thermal evaporation or sputtering.
-
The polymer solution is spin-coated onto the bottom electrode to form a thin, uniform dielectric layer.
-
The polymer film is then baked (pre-baked and hard-baked) to remove the solvent and, if necessary, to crosslink the polymer.
-
A top metal electrode is deposited onto the polymer film to complete the MIM capacitor structure.
Characterization of Dielectric Properties
The fabricated capacitor is then electrically characterized to determine the properties of the polymer dielectric.
Instrumentation:
-
LCR meter or impedance analyzer
-
Probe station
Procedure:
-
The capacitance of the MIM device is measured as a function of frequency using the LCR meter.
-
The dielectric constant (k) is calculated from the measured capacitance (C), the area of the capacitor (A), and the thickness of the polymer film (d) using the formula: k = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
The leakage current density is measured by applying a voltage across the capacitor and measuring the resulting current. This provides information about the insulating quality of the polymer film.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis, fabrication, and characterization process described above.
Experimental workflow for polymer synthesis, device fabrication, and characterization.
Conclusion
While poly(4-vinylphenol) is a well-characterized and widely adopted material in the electronics industry, the publicly available data for a direct comparison with poly(this compound) is limited. The performance of a polymer in an electronic application is highly dependent on its specific chemical structure, molecular weight, purity, and processing conditions. The meta-position of the vinyl group in this compound compared to the para-position in 4-vinylphenol can influence the polymer's chain packing, polarity, and ultimately its electronic properties. Further research directly comparing the isomers under identical experimental conditions is necessary to definitively ascertain the performance advantages and disadvantages of poly(this compound) for specific electronic applications. Researchers and developers are encouraged to perform their own side-by-side evaluations to determine the optimal material for their specific needs.
References
- 1. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 2. Preparation of Poly(4-hydroxystyrene) Based Functional Block Copo...: Ingenta Connect [ingentaconnect.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Vinylphenol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 3-vinylphenol is critical in various matrices, from environmental samples to biological fluids and consumer products like wine and beer. This guide provides an objective comparison of common analytical techniques for this compound analysis, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the quantitative performance of GC-MS, HPLC-UV/FLD, and LC-MS/MS for the analysis of vinylphenols. It is important to note that while this guide focuses on this compound, some of the cited data may be for the closely related and more frequently studied 4-vinylphenol, which is expected to have similar analytical behavior.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.990[1] | ≥ 0.9928[2] | > 0.9921[3] |
| Limit of Detection (LOD) | ~0.5 µg/L (for 4-vinylphenol)[1] | 0.006 - 0.05 mg/L[2] | 0.01 - 9.84 µg/kg[4] |
| Limit of Quantification (LOQ) | Down to 0.5 µg/L (in SIM mode)[1] | ~5.0 µg/L (for 4-vinylphenol) | 0.03 - 32.8 µg/kg[4] |
| Precision (RSD%) | < 10% (for most compounds) | < 12.0%[2] | Intra-day: < 8.4%; Inter-day: < 14.4%[4] |
| Recovery (%) | 72.2% - 142.4% (matrix dependent)[1] | Satisfactory for spiked tap water[2] | 81.9% - 117.2%[4] |
Experimental Workflow for Cross-Validation
The cross-validation of different analytical techniques for this compound analysis involves a systematic process to ensure that each method provides comparable and reliable results. The general workflow is illustrated in the diagram below.
Caption: Workflow for the cross-validation of analytical techniques.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve chromatographic performance and sensitivity.
-
Sample Preparation (e.g., for Wine Samples):
-
For sample preparation of beverages, a simple filtration or centrifugation may be sufficient.[5] For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used.
-
For LLE, the sample is extracted with a suitable organic solvent (e.g., dichloromethane).
-
For SPE, a cartridge (e.g., Bond Elut PPL) can be used to concentrate the analyte and remove interferences.[6]
-
The extract is then concentrated and may be derivatized (e.g., silylation) to improve volatility and peak shape.[6]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.[7]
-
Column: ZB-WAX (60 m × 0.25 mm ID, 0.5 µm film thickness) or equivalent polar column.[1]
-
Injector: Splitless mode.
-
Oven Temperature Program: Initial temperature of 40°C held for 4 minutes, then ramped to 230°C at 4°C/min and held for 10 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a versatile technique for the analysis of a wide range of compounds, including phenols. UV or fluorescence detection can be used depending on the required sensitivity.
-
Sample Preparation:
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity LC or similar.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with two mobile phases is common: (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: Monitoring at a wavelength of approximately 280 nm.[2]
-
Fluorescence Detector (FLD): For higher sensitivity, with excitation and emission wavelengths optimized for this compound.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices.
-
Sample Preparation:
-
Minimal sample preparation is often required. For water samples, a direct injection may be possible. For more complex samples, a simple "dilute and shoot" approach after filtration can be used.
-
SPE can be used for pre-concentration and to reduce matrix effects.[11]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC system or equivalent.[11]
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.[3]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or similar.[9]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification, monitoring the transition from the precursor ion to a specific product ion for this compound.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 3-Vinylphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Vinylphenol, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions:
This compound is a hazardous chemical that requires careful handling. It is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] It is also sensitive to air and heat and may polymerize, especially when exposed to light.[2] Therefore, it is crucial to store this compound in a cool, dark, and well-ventilated area, preferably in a freezer at -20°C under an inert atmosphere.[2] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, when handling this compound. All work with this compound should be conducted in a fume hood to avoid inhalation of vapors.[2]
Quantitative Hazard and Exposure Data
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from multiple chemical suppliers and safety data sheets.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of down the drain or in regular trash. The primary method for disposal is through a licensed chemical waste disposal facility.
Experimental Protocol for Waste Preparation:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. It should be kept separate from strong oxidizing agents.[2]
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a compatible material (e.g., amber glass or a suitable plastic) and have a secure screw-on cap.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations.
-
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, and absorbent paper), in the designated hazardous waste container.
-
For liquid waste, ensure the container is not filled to more than 90% capacity to allow for vapor expansion.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin away from heat and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
-
Follow all instructions provided by the EHS office or the disposal contractor for packaging and labeling the waste for transport.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 3-Vinylphenol
For researchers, scientists, and drug development professionals, the safe handling of 3-Vinylphenol is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and minimize risk. Given that specific data for this compound is limited, this guidance is benchmarked against the well-established protocols for phenol (B47542), a closely related and hazardous compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to mitigate exposure risks.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Emergency Eyewash and Safety Shower: An ANSI-approved eyewash station and safety shower must be readily accessible within the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Skin and Body Protection: A lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound and its analog, phenol. Since specific occupational exposure limits for this compound have not been established, the limits for phenol should be strictly followed as a conservative measure.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (19 mg/m³) - 8-hour TWA | [1][3][4] |
| NIOSH REL (Recommended Exposure Limit) | 5 ppm (19 mg/m³) - 10-hour TWA | [1][3] |
| NIOSH Ceiling Limit | 15.6 ppm (60 mg/m³) - 15-minute | [1][4] |
| ACGIH TLV (Threshold Limit Value) | 5 ppm - 8-hour TWA | [1] |
| IDLH (Immediately Dangerous to Life or Health) | 250 ppm | [1][3][4] |
Note: TWA (Time-Weighted Average) is the average exposure over a specified period. All limits for phenol are provided as a safety benchmark for handling this compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the procedures for preparation, handling, and post-handling activities.
I. Pre-Handling Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.
-
Don PPE: Put on all required personal protective equipment as outlined above.
II. Handling Procedures
-
Work in Fume Hood: Perform all manipulations of this compound inside a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the chemical with care to avoid inhaling vapors and direct contact with skin and eyes.
-
Use Appropriate Tools: Utilize appropriate laboratory equipment (e.g., pipettes, spatulas) to handle the chemical, minimizing the risk of spills.
-
Keep Containers Closed: Keep containers of this compound sealed when not in use.
III. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
I. Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including contaminated labware (pipette tips, tubes), gloves, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container.[5][6]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.
-
Solid Waste: Solid waste contaminated with this compound should be placed in a designated, leak-proof container.[7]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".
II. Spill Management
-
Evacuate and Alert: In case of a spill, evacuate the immediate area and alert others.
-
Containment: If safe to do so, contain the spill using absorbent materials such as vermiculite (B1170534) or sand.[7]
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill.
-
Dispose of Spill Debris: Collect all spill cleanup materials in a sealed hazardous waste container.
III. Final Disposal
-
Incineration: The recommended method for the final disposal of phenolic waste is incineration by a licensed hazardous waste disposal company.[7][8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[5]
-
Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow and Safety Protocol Visualization
The following diagrams illustrate the key relationships and workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 3. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 4. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
